Product packaging for 3-(4-Nitrophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 61266-32-8)

3-(4-Nitrophenyl)prop-2-yn-1-ol

Cat. No.: B1599937
CAS No.: 61266-32-8
M. Wt: 177.16 g/mol
InChI Key: IVTAMNNBGCKOBI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1599937 3-(4-Nitrophenyl)prop-2-yn-1-ol CAS No. 61266-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTAMNNBGCKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407670
Record name 3-(4-nitrophenyl)prop-2-yn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-32-8
Record name 3-(4-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(4-Nitrophenyl)prop-2-yn-1-ol is a bifunctional organic molecule that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive analysis of its core chemical properties, a robust proposed synthetic pathway, predicted spectroscopic data, and an exploration of its potential reactivity and applications. By leveraging data from analogous structures and established reaction mechanisms, this document serves as a foundational resource for researchers and drug development professionals interested in harnessing the unique characteristics of this compound.

Introduction: Structural Features and Potential

This compound, with the molecular formula C₉H₇NO₃, integrates three key functional groups onto a compact scaffold: a 4-nitrophenyl ring, an internal alkyne, and a primary alcohol (propargyl alcohol moiety). This specific arrangement imparts a unique combination of reactivity and structural properties.

  • The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[1][2] It also serves as a versatile synthetic handle, most notably for its reduction to an aniline derivative, which opens up a vast array of subsequent chemical transformations.[3][4]

  • The Alkyne Linkage: The carbon-carbon triple bond provides a rigid, linear linker, a valuable feature in drug design for orienting pharmacophores.[5][6] As an internal alkyne, it can participate in various addition reactions and, crucially, serves as a precursor to other functional groups. Its presence is fundamental to applications in "click chemistry" and transition metal-catalyzed cross-coupling reactions.[7][8]

  • The Primary Alcohol: The hydroxyl group of the propargyl alcohol provides a site for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[9]

This trifecta of functionalities makes this compound a promising synthon for creating complex molecules, developing novel polymers, and synthesizing targeted probes for chemical biology.[10][11]

Proposed Synthesis: The Sonogashira Cross-Coupling

The most direct and efficient route to synthesize this compound is the Sonogashira cross-coupling reaction. This well-established method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]

The proposed reaction couples the commercially available 1-iodo-4-nitrobenzene with propargyl alcohol .

G cluster_conditions R1 1-Iodo-4-nitrobenzene plus + Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., DIPEA) Solvent (e.g., DMF) R2 Propargyl Alcohol P1 This compound Catalyst->P1

Caption: Proposed Sonogashira coupling workflow for synthesis.

Mechanistic Considerations

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[13][14]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 1-iodo-4-nitrobenzene to form a Pd(II)-aryl complex.

  • Copper Cycle: Propargyl alcohol reacts with the copper(I) salt in the presence of a base to generate a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its organic fragment to the palladium complex, regenerating the copper catalyst and forming a Pd(II)-aryl-alkynyl complex.

  • Reductive Elimination: This final step yields the desired product, this compound, and regenerates the active Pd(0) catalyst.

Step-by-Step Experimental Protocol

This protocol is a generalized starting point and may require optimization.

  • Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF or a THF/Diisopropylamine mixture). Add propargyl alcohol (1.2 eq) followed by the dropwise addition of a suitable base, such as Diisopropylethylamine (DIPEA) (2.5 eq).[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Workup: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is scarce, its properties can be reliably predicted based on available data for the compound and its structural analogues.[15][16][17]

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₇NO₃[16][18]
Molecular Weight 177.16 g/mol [16][17]
Appearance Expected to be a yellow or light brown solidInferred
Boiling Point 339.9 °C at 760 mmHg (Predicted)[16]
Density 1.34 g/cm³ (Predicted)[16]
XLogP3 1.5[17]
Hydrogen Bond Donor Count 1[16]
Hydrogen Bond Acceptor Count 3[16]
Predicted Spectroscopic Data

The following spectral characteristics are based on published data for this compound and related structures like 4-nitrophenylacetylene.[15][19][20]

SpectroscopyPredicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹)Assignment and Rationale
¹H NMR (CDCl₃)δ 8.19 (d, 2H), 7.58 (d, 2H), 4.54 (s, 2H)δ 8.19 & 7.58: Aromatic protons on the nitrophenyl ring, appearing as two distinct doublets due to the strong electron-withdrawing effect of the NO₂ group.[15] δ 4.54: Methylene protons (-CH₂OH) adjacent to the alkyne and hydroxyl group.[15]
¹³C NMR (CDCl₃)δ 147.3, 132.4, 129.4, 123.6, 92.5, 83.8, 51.5δ 147.3, 129.4: Quaternary aromatic carbons (C-NO₂, C-C≡).[15] δ 132.4, 123.6: Aromatic CH carbons.[15] δ 92.5, 83.8: Alkynyl carbons (C≡C).[15] δ 51.5: Methylene carbon (-CH₂OH).[15]
IR Spectroscopy ~3400 cm⁻¹ (broad), ~2250 cm⁻¹ (weak/medium), 1595 & 1345 cm⁻¹ (strong)~3400 cm⁻¹: O-H stretch from the primary alcohol, typically broad due to hydrogen bonding.[21][22] ~2250 cm⁻¹: C≡C stretch for the internal alkyne.[23][24] 1595 & 1345 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups allows for selective transformations, making this compound a versatile intermediate.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) Product: 3-(4-Aminophenyl)prop-2-yn-1-ol A->B -NO₂ → -NH₂ C Oxidation of Alcohol (e.g., PCC, DMP) Product: 3-(4-Nitrophenyl)prop-2-ynal A->C -CH₂OH → -CHO D Click Chemistry Precursor (via conversion of -OH to -N₃) Product: 1-Azido-3-(4-nitrophenyl)prop-2-yne A->D -OH → -N₃ E Etherification/Esterification (e.g., R-X, Base / R-COCl, Pyridine) Product: O-substituted derivatives A->E -OH → -OR/-OCOR

Caption: Potential reaction pathways for derivatization.

  • Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to an amine (aniline derivative).[1] This can be achieved using various reagents, such as H₂ gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). The resulting aminophenyl derivative is a key precursor for amide bond formation, diazotization, and the synthesis of heterocyclic compounds.[4]

  • Oxidation of the Propargyl Alcohol: The primary alcohol can be selectively oxidized. Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 3-(4-nitrophenyl)prop-2-ynal.[9] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the carboxylic acid, 3-(4-nitrophenyl)prop-2-ynoic acid.

  • Reactions at the Hydroxyl Group: The hydroxyl group can be readily converted into an ether or ester. Furthermore, it can be transformed into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile. A particularly useful transformation is its conversion to an azide, which positions the molecule as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[5][25]

Applications in Research and Drug Development

The synthetic versatility of this compound positions it as a valuable tool for scientific advancement.

  • Medicinal Chemistry: The rigid alkyne linker can be used to connect two pharmacophores with a defined spatial orientation. The nitrophenyl group can be used as a handle to attach the molecule to other scaffolds or can be reduced to the amine for further derivatization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[7][26]

  • Bioconjugation and Chemical Biology: After converting the alcohol to an azide or another reactive group, the molecule can be used as a linker to attach small molecules to biomolecules like proteins or nucleic acids via click chemistry. The nitrophenyl group can also serve as a photo-labile protecting group in certain contexts.[3]

  • Materials Science: Aryl alkynes are important monomers for the synthesis of conjugated polymers.[7] Polymerization of this compound or its derivatives could lead to novel materials with interesting electronic and optical properties, tunable by modifying the nitro and hydroxyl groups.

Conclusion

Although not a commonplace reagent, this compound presents a compelling profile for researchers in advanced organic synthesis. Its straightforward preparation via Sonogashira coupling and the orthogonal reactivity of its three distinct functional groups provide a rich platform for chemical exploration. This guide has outlined its fundamental properties and synthetic potential, offering a solid foundation for its application in the development of novel therapeutics, molecular probes, and advanced materials.

References

An In-depth Technical Guide to 3-(4-Nitrophenyl)prop-2-yn-1-ol (CAS: 61266-32-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)prop-2-yn-1-ol is a valuable chemical intermediate characterized by a nitrophenyl group attached to a propargyl alcohol moiety. This unique combination of a terminal alkyne, a hydroxyl group, and an electron-deficient aromatic ring makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group significantly influences the electronic properties of the molecule, making the alkyne susceptible to various coupling reactions and the aromatic ring amenable to nucleophilic substitution or reduction. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.[1][2]

PropertyValue
CAS Number 61266-32-8
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 339.9 °C at 760 mmHg[2]
Density 1.34 g/cm³[2]
LogP 1.46[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][5] For the synthesis of the title compound, the readily available starting materials are 4-iodonitrobenzene and propargyl alcohol.

Reaction Scheme: Sonogashira Coupling

Sonogashira Coupling for this compound cluster_reactants Reactants cluster_product Product reactant1 4-Iodonitrobenzene conditions Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) reactant2 Propargyl Alcohol plus + product This compound conditions->product struct1 struct1 struct2 struct2 struct_prod struct_prod

Caption: Sonogashira coupling of 4-iodonitrobenzene and propargyl alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4]

Materials:

  • 4-Iodonitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-iodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF, followed by triethylamine (3.0 eq).

  • To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality in Experimental Choices
  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[3] Therefore, maintaining an inert atmosphere using nitrogen or argon is crucial for high yields.

  • Catalyst System: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.

Characterization and Spectral Data

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the acetylenic carbons, and the methylene carbon. The carbon bearing the nitro group will be shifted downfield.[6]
FT-IR Characteristic absorption bands for the O-H stretch (broad), C≡C stretch (alkyne), and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[6]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.[6]

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported in the public domain, its structural motifs are present in numerous biologically active molecules. Therefore, it serves as a valuable scaffold and intermediate for the synthesis of novel drug candidates.

As a Precursor for Bioactive Heterocycles

The terminal alkyne and hydroxyl functionalities of this compound provide reactive handles for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, the alkyne can participate in cycloaddition reactions to form triazoles, pyrazoles, and other important pharmacophores.

Potential for Anticancer and Antioxidant Agents

The nitrophenyl group is a common feature in compounds exhibiting a range of biological activities. For example, chalcones containing a nitrophenyl moiety have demonstrated cytotoxic effects against cancer cell lines and possess antioxidant properties.[7] The core structure of this compound could be elaborated to generate derivatives with potential anticancer or antioxidant activities.

Workflow for Derivative Synthesis and Screening

Drug Discovery Workflow start This compound step1 Functional Group Transformation (e.g., Oxidation, Etherification) start->step1 step2 Coupling Reactions (e.g., Click Chemistry, Suzuki Coupling) start->step2 step3 Library of Derivatives step1->step3 step2->step3 step4 Biological Screening (e.g., Cytotoxicity Assays, Enzyme Inhibition) step3->step4 step5 Lead Compound Identification step4->step5 step6 Lead Optimization step5->step6 end Drug Candidate step6->end

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its straightforward synthesis via the Sonogashira coupling, coupled with the reactivity of its functional groups, makes it an attractive starting material for the generation of diverse molecular libraries. For researchers in drug discovery, this compound represents a valuable platform for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential in medicinal chemistry.

References

An In-Depth Technical Guide to the Physical Properties of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 3-(4-Nitrophenyl)prop-2-yn-1-ol (CAS No. 61266-32-8). As a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents, a thorough understanding of its physicochemical characteristics is paramount for researchers, chemists, and drug development professionals. This document consolidates available data on its molecular structure, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines standardized, field-proven experimental protocols for the determination of these properties, grounding theoretical data with practical, verifiable methodologies. The objective is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile propargyl alcohol derivative.

Chemical Identity and Molecular Structure

This compound is an aromatic propargyl alcohol characterized by a phenyl ring substituted with a nitro group at the para position, linked to a propargyl alcohol moiety. This unique combination of a nitroaromatic system, an alkyne, and a primary alcohol imparts specific reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Key Identifiers:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 61266-32-8[1][2][3][4][5]

  • Molecular Formula: C₉H₇NO₃[1][2][3][4][5]

  • Molecular Weight: 177.16 g/mol [1][3][4]

  • Canonical SMILES: C1=CC(=CC=C1C#CCO)--INVALID-LINK--[O-][1][3]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, reaction conditions, and potential applications. The data below has been aggregated from computational and experimental sources.

PropertyValueSource
Molecular Weight 177.16 g/mol [1][3][4]
Boiling Point 339.9 °C at 760 mmHg[3]
Density 1.34 g/cm³[3]
Flash Point 152.4 °C[3]
Refractive Index 1.616[3]
Vapor Pressure 3.45 x 10⁻⁵ mmHg at 25°C[3]
XLogP3 1.5[1][3]
Topological Polar Surface Area (TPSA) 66.1 Ų[1][3][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 1[3]
Exact Mass 177.042593085 Da[1][3][4]

Expert Insights: The calculated XLogP3 of 1.5 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both nonpolar organic solvents and, to a lesser extent, polar protic solvents. The Topological Polar Surface Area (TPSA) of 66.1 Ų is a key parameter in drug development, suggesting the molecule may have reasonable cell permeability characteristics. The presence of one hydrogen bond donor (the hydroxyl group) and three acceptors (the nitro group oxygens and the hydroxyl oxygen) dictates its potential for intermolecular interactions, influencing its melting point, boiling point, and solubility.[1][3][4] The high boiling point is consistent with a molecule of this molecular weight possessing strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions from the nitro group.[3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and structural verification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, verified spectra for this exact compound are not publicly detailed in the search results, spectral databases confirm their existence.[1][6] Based on its structure, the following characteristic signals are expected:

  • ¹H NMR:

    • Aromatic Protons: Two distinct sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield.

    • Methylene Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) in the δ 4.0-4.5 ppm region.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly downfield, as will the carbon attached to the alkyne (C-C≡).

    • Alkynyl Carbons (-C≡C-): Two distinct signals in the δ 80-95 ppm range. The substitution causes the two carbons to be inequivalent.

    • Methylene Carbon (-CH₂OH): A signal in the δ 50-65 ppm region.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are available, which are crucial for identifying key functional groups.[1][6]

  • -OH Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹.

  • Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

  • Alkyne C≡C Stretch: A weak but sharp absorption band around 2100-2250 cm⁻¹. Its intensity is often low in symmetrically substituted alkynes, but should be observable here.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-O Stretch: A strong band in the fingerprint region, typically 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

GC-MS data has been reported for this compound.[1][6]

  • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (~177.04 m/z) should be observable, confirming the molecular weight.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of water (M-18), loss of the hydroxyl group (M-17), and cleavage of the propargyl chain. The nitroaromatic ring is relatively stable and will likely be a prominent fragment.

Experimental Protocols for Property Determination

To ensure scientific rigor, physical and spectroscopic properties must be determined using standardized, validated methods. The following section details the workflows for characterizing a sample of this compound.

characterization_workflow cluster_0 Initial Assessment cluster_1 Physicochemical Analysis cluster_2 Structural Verification cluster_3 Data Consolidation start Procure/Synthesize Sample purity Assess Purity (TLC, HPLC) start->purity mp Melting Point Determination purity->mp sol Solubility Testing purity->sol nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ftir ATR-FTIR Spectroscopy nmr->ftir ms Mass Spectrometry (GC-MS/LC-MS) ftir->ms xrd Single Crystal X-Ray Diffraction (if crystalline solid) ms->xrd report Compile Technical Data Sheet xrd->report

Caption: Standard workflow for the characterization of a chemical sample.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Methodology (Digital Melting Point Apparatus):

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set a ramp rate (e.g., 2 °C/min for accurate measurement) and a starting temperature well below the expected melting point.

  • Observation: Observe the sample through the magnified viewing window.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two values is the melting range.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: This non-destructive technique is ideal for the rapid identification of functional groups present in a solid or liquid sample, providing a molecular "fingerprint."

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the apparatus's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups as detailed in Section 3.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemistry. It is the gold standard for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with analyte peaks.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Acquisition: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Other experiments like DEPT, COSY, or HSQC can be run for more complex structural assignments.

  • Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform. The resulting spectrum is then phase- and baseline-corrected.

  • Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts (δ) and coupling constants (J) to assign the structure.

Conclusion

This compound is a compound with well-defined, albeit computationally-derived, physicochemical properties that suggest its utility as a versatile chemical intermediate. Its moderate lipophilicity, potential for hydrogen bonding, and distinct spectroscopic signatures provide a solid foundation for its application in research and development. The experimental protocols outlined herein represent a self-validating system for any laboratory to confirm the identity, purity, and structural integrity of the compound, ensuring reproducibility and reliability in subsequent scientific investigations. This guide serves as an authoritative starting point for professionals working with this important molecule.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for the novel compound 3-(4-nitrophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to elucidate the molecular structure and functional group characteristics of this compound. Our approach emphasizes not just the data itself, but the underlying scientific principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction

This compound is an aromatic alkyne bearing a nitro functional group and a primary alcohol. This unique combination of functionalities makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for any further application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will walk you through the spectral data, offering insights into how each piece of information contributes to the unequivocal identification of this compound.

Molecular Structure and Key Features

A clear understanding of the expected structure is fundamental to interpreting spectral data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Place sample in NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to the reference proc2->proc3

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.21d, J=7.6 Hz2HAr-H (ortho to NO₂)
7.61d, J=8 Hz2HAr-H (meta to NO₂)
4.61d, J=40 Hz2H-CH₂OH
3.62s1H-OH

Interpretation of the ¹H NMR Spectrum:

  • The two doublets in the aromatic region (δ 8.21 and 7.61 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons at 8.21 ppm is due to the strong electron-withdrawing effect of the nitro group.

  • The doublet at 4.61 ppm corresponds to the methylene protons of the propargyl alcohol moiety.

  • The singlet at 3.62 ppm is assigned to the hydroxyl proton. Its chemical shift can be variable and depends on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Chemical Shift (δ, ppm)Assignment
147.95Ar-C (ipso to NO₂)
145.31Ar-C (ipso to alkyne)
127.01Ar-C (meta to NO₂)
124.13Ar-C (ortho to NO₂)
80.67-C≡C-
69.98-C≡C-
SolventCDCl₃

Interpretation of the ¹³C NMR Spectrum:

  • The signals in the aromatic region (δ 124-148 ppm) confirm the presence of the substituted benzene ring. The quaternary carbons attached to the nitro and alkyne groups are observed at the most downfield positions.

  • The two distinct signals at 80.67 and 69.98 ppm are characteristic of the two sp-hybridized carbons of the alkyne functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3320Strong, BroadO-H stretch (alcohol)
3075MediumAromatic C-H stretch
2965, 2885WeakAliphatic C-H stretch
2100WeakC≡C stretch (alkyne)
1608MediumAromatic C=C stretch
1532, 1358StrongAsymmetric and symmetric NO₂ stretch
1112StrongC-O stretch (alcohol)

Interpretation of the IR Spectrum:

  • The broad absorption band at 3320 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[1]

  • The sharp peaks in the 1532 cm⁻¹ and 1358 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[1]

  • A weak but distinct absorption at 2100 cm⁻¹ confirms the presence of the carbon-carbon triple bond of the alkyne. The weakness of this peak is typical for substituted alkynes.

  • The presence of the aromatic ring is supported by the C-H stretching vibration at 3075 cm⁻¹ and the C=C stretching at 1608 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Mass Spectrum Data
m/zRelative Intensity (%)Proposed Fragment
177100[M]⁺ (Molecular Ion)
16040[M - OH]⁺
14735[M - CH₂O]⁺
13160[M - NO₂]⁺
10125[C₈H₅]⁺

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 177 corresponds to the molecular weight of this compound (C₉H₇NO₃), confirming the elemental composition.

  • The fragmentation pattern is consistent with the proposed structure. Key fragments include the loss of a hydroxyl radical (m/z 160), formaldehyde (m/z 147), and the nitro group (m/z 131).

G M [M]⁺ m/z = 177 M_OH [M - OH]⁺ m/z = 160 M->M_OH - OH M_CH2O [M - CH₂O]⁺ m/z = 147 M->M_CH2O - CH₂O M_NO2 [M - NO₂]⁺ m/z = 131 M->M_NO2 - NO₂

Figure 3: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and cohesive confirmation of the structure of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation leaves no ambiguity as to the identity of the compound. This in-depth guide serves as a robust reference for researchers working with this molecule, ensuring a solid foundation for its future applications.

References

An In-Depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)prop-2-yn-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Molecule

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a compound is a cornerstone of its development and application. This guide provides a comprehensive technical overview of the solubility of 3-(4-Nitrophenyl)prop-2-yn-1-ol, a molecule of interest for its potential applications stemming from its unique chemical structure. Due to the limited availability of direct experimental solubility data for this specific compound in the public domain, this guide adopts a dual approach. Firstly, it equips the reader with the theoretical framework to predict solubility behavior using Hansen Solubility Parameters (HSP). Secondly, it provides detailed, field-proven experimental protocols to empower researchers to determine the solubility of this compound in their own laboratory settings. This dual-pronged strategy ensures that this document serves not just as a repository of information, but as a practical and self-validating tool for scientific advancement.

Section 1: Understanding the Molecule - Physicochemical Properties of this compound

A molecule's intrinsic properties are the primary determinants of its solubility in various media. This compound is a relatively small organic molecule with distinct functional groups that dictate its interactions with solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₃--INVALID-LINK--[1]
Molecular Weight 177.16 g/mol --INVALID-LINK--[1][2]
XLogP3 1.5--INVALID-LINK--[3]
Hydrogen Bond Donor Count 1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[3]
Topological Polar Surface Area 66.1 Ų--INVALID-LINK--[1]

The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) imparts a significant degree of polarity and the capacity for hydrogen bonding. The aromatic ring and the alkyne group contribute to its non-polar character. The XLogP3 value of 1.5 suggests a moderate lipophilicity. This balance of polar and non-polar features indicates that the solubility of this compound will be highly dependent on the specific nature of the organic solvent.

Section 2: Theoretical Prediction of Solubility - The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] Materials with similar HSP values are likely to be miscible.[5]

Predicting the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values, group contribution methods provide a reliable means of estimation. These methods assign specific values to the different functional groups within a molecule to calculate the overall HSP.[6][7][8] The Hoftyzer-Van Krevelen method is a widely used group contribution approach for estimating the HSP of polymers and other organic molecules.[9][10][11][12][13]

To predict the HSP of this compound, the molecule is first broken down into its constituent functional groups. The contributions of each group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are then summed. The final HSP values are calculated using the molar volume (V) of the molecule.

Table 2: Group Contributions for HSP Calculation of this compound (Hoftyzer-Van Krevelen Method)

GroupNumberFd (J0.5cm1.5/mol)Fp (J0.5cm1.5/mol)Eh (J/mol)
-C6H4- (aromatic)112982050
-NO₂ (aromatic)14408201000
-C≡C-15402800
-CH₂-127000
-OH121050010000
Total 2758 1805 11000

The molar volume (V) can be estimated using group contribution methods as well. A reasonable estimate for a molecule of this size and composition is approximately 130 cm³/mol.

The Hansen Solubility Parameters are then calculated as follows:

  • δD = ΣFd / V = 2758 / 130 ≈ 21.2 MPa0.5

  • δP = (ΣFp²)0.5 / V = (1805²)0.5 / 130 ≈ 13.9 MPa0.5

  • δH = (ΣEh / V)0.5 = (11000 / 130)0.5 ≈ 9.2 MPa0.5

These predicted HSP values provide a starting point for selecting appropriate solvents for experimental solubility determination.

Selecting Solvents Based on Predicted HSP

The "goodness" of a solvent for a particular solute can be estimated by calculating the distance (Ra) between their respective points in Hansen space. A smaller Ra value indicates a higher likelihood of good solubility.

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Based on the predicted HSP of this compound, a range of solvents with varying HSPs should be selected for experimental testing to determine the solubility sphere of the compound.

Table 3: Hansen Solubility Parameters of Selected Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
1-Butanol16.05.715.8
Cyclohexane16.80.00.2
Dichloromethane18.26.36.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Data sourced from various Hansen Solubility Parameter databases.

By selecting a diverse set of solvents from this list, researchers can experimentally determine which ones are "good" solvents (dissolve the compound) and which are "bad" solvents (do not dissolve the compound). This information is then used to refine the HSP of this compound and define its solubility sphere.

Section 3: Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents. The "gold standard" shake-flask method is described, followed by quantification using UV-Vis spectroscopy.[14]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a vial with a known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place on a shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for 24-72 hours equil1->equil2 Step 2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter the supernatant sep1->sep2 Step 3 ana1 Dilute an aliquot of the clear supernatant sep2->ana1 ana2 Measure absorbance using UV-Vis spectroscopy ana1->ana2 Step 4 ana3 Determine concentration from calibration curve ana2->ana3 Step 5

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. Add a precise volume (e.g., 2-5 mL) of the desired organic solvent.

  • Equilibration: Tightly seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

  • Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of the compound in that solvent.

UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and sensitive method for determining the concentration of a chromophore-containing compound in solution. This compound possesses a nitrophenyl group, which is a strong chromophore, making this technique highly suitable for its quantification.

Protocol for Creating a Calibration Curve:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent of interest to create a stock solution of known concentration.

  • Prepare a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing, known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the λmax of this compound in that solvent.

  • Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

  • Determine the Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value of >0.99 is desirable for a reliable calibration curve.

Logical Flow for UV-Vis Quantification

G cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis cal1 Prepare stock solution cal2 Create serial dilutions (standards) cal1->cal2 cal3 Measure absorbance of standards cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 samp3 Determine concentration using calibration curve cal4->samp3 Use linear regression equation samp1 Prepare diluted sample from shake-flask samp2 Measure absorbance of sample samp1->samp2 samp2->samp3

Caption: Process for quantifying concentration using a UV-Vis calibration curve.

Section 4: Safety and Handling

Working with this compound and organic solvents requires adherence to strict safety protocols. Aromatic nitro compounds can be hazardous, and appropriate personal protective equipment (PPE) should always be worn.

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles are mandatory.[15]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[15][16]

    • Body Protection: A lab coat should be worn at all times.[15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: All waste containing this compound and organic solvents must be disposed of as hazardous chemical waste according to institutional and local regulations.[17][18]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical prediction through Hansen Solubility Parameters with a robust experimental protocol, researchers are empowered to generate the critical data necessary for their specific applications. The lack of readily available public data for this compound underscores the importance of the methodologies outlined herein.

Future work should focus on the experimental determination of the HSP for this compound by testing its solubility in a wide array of solvents. This would allow for the refinement of the predicted values and the creation of a definitive solubility sphere. Such data would be invaluable for the formulation of this compound in various delivery systems and for its application in materials science, ultimately accelerating its journey from a molecule of interest to a compound of tangible impact.

References

stability and storage of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-(4-Nitrophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that incorporates both a propargyl alcohol and a nitroaromatic moiety.[1][2][3] The propargyl alcohol group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, offers a versatile handle for a variety of chemical transformations, including addition reactions and polymerization.[4][5] The nitroaromatic component, a benzene ring substituted with a nitro group, imparts unique electronic properties and is a common feature in various biologically active compounds and energetic materials.[6][7] The juxtaposition of these two functional groups makes this compound a compound of interest in medicinal chemistry, materials science, and organic synthesis.

However, the inherent reactivity of both the propargyl alcohol and the nitroaromatic systems presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, and best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies. While specific experimental data for this compound is limited, we can infer its properties from its constituent functional groups.

PropertyInferred Value/CharacteristicRationale and References
Molecular Formula C₉H₇NO₃Based on its chemical structure.[1][2][3]
Molecular Weight 177.16 g/mol Calculated from the molecular formula.[1]
Appearance Likely a solid at room temperatureThe presence of the aromatic ring and polar functional groups would increase intermolecular forces compared to the parent propargyl alcohol, which is a liquid.
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, ethyl acetate) and sparingly soluble in water and nonpolar solvents.The hydroxyl group contributes to polarity, while the nitrophenyl group is largely nonpolar. Propargyl alcohol itself is miscible with water and many organic solvents.[8]
pKa The alcohol proton is expected to be weakly acidic, with a pKa similar to or slightly lower than that of propargyl alcohol (~13.6).The electron-withdrawing nitro group may slightly increase the acidity of the acetylenic proton and the hydroxyl proton.[8]
Reactivity The molecule possesses multiple reactive sites: the hydroxyl group, the carbon-carbon triple bond, the acetylenic proton, and the nitro group.Propargyl alcohols are known for their reactivity in addition reactions, polymerization, and reactions involving the hydroxyl group.[4] Nitroaromatic compounds can undergo reduction and are susceptible to photochemical reactions.[6][9]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. The combination of the propargyl alcohol and nitroaromatic functionalities gives rise to several potential degradation pathways.

Thermal Decomposition

Propargyl alcohol itself has moderate thermal stability and can decompose at elevated temperatures. Studies on the thermal decomposition of propargyl alcohol have shown that it can undergo complex reactions, including C-O bond dissociation to form propargyl and hydroxyl radicals, leading to products like acetylene, propyne, and benzene.[10][11] The presence of a nitro group, which is known to be thermally labile in many organic compounds, likely lowers the decomposition temperature of this compound compared to unsubstituted propargyl alcohol. Furthermore, propargyl alcohol can undergo explosive polymerization when exposed to heat.[12]

Photochemical Degradation

Aromatic nitro compounds are known to be photochemically active.[9] Upon irradiation with UV light, they can undergo reduction in the presence of a hydrogen donor. The propargylic alcohol moiety in this compound contains abstractable hydrogen atoms, making intramolecular photoreduction a plausible degradation pathway. This can lead to the formation of nitroso, azoxy, and azo compounds. Some ortho-nitrobenzyl derivatives are used as photolabile protecting groups, indicating the susceptibility of such systems to light-induced cleavage.[13]

Polymerization

The carbon-carbon triple bond in propargyl alcohols is susceptible to polymerization, which can be initiated by heat, light, or the presence of catalytic impurities such as strong bases or transition metals.[12][14] This can lead to the formation of insoluble, colored polymeric materials, significantly reducing the purity and usability of the compound.

Hydrolytic Stability

Acetylenic alcohols are generally stable to hydrolysis under neutral conditions.[15][16] However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, hydration of the triple bond to form a ketone could potentially occur.

Oxidative and Reductive Degradation

The propargyl alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid. Conversely, the nitro group is susceptible to reduction to an amino group, a reaction that can be promoted by various reducing agents or catalytic hydrogenation.

Diagram: Potential Degradation Pathways of this compound

G A This compound B Thermal Stress A->B Heat C Photochemical Energy (UV light) A->C Light D Catalytic Impurities / Extreme pH A->D Initiators E Oxidizing/Reducing Agents A->E Redox F Decomposition Products (e.g., radicals, smaller fragments) B->F G Photoreduction Products (nitroso, azoxy, azo compounds) C->G H Polymeric Materials D->H I Oxidation/Reduction Products (aldehyde, amine, etc.) E->I

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the known properties of propargyl alcohols and nitroaromatic compounds.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigerated storage is recommended to minimize thermal decomposition and polymerization.[8][17]
Light Store in the dark, in an amber vial or other light-blocking container.To prevent photochemical degradation of the nitroaromatic group.[12][14]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Container Tightly sealed, chemically resistant container (e.g., glass).To prevent contamination and evaporation.[18]
Incompatible Materials Store separately from strong bases, strong oxidizing agents, strong acids, and transition metal salts.To prevent catalytic decomposition or polymerization.[18][19][20]
Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[21]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[14][20]

Methods for Stability Assessment

To experimentally determine the stability of this compound and establish a re-test date or shelf life, a systematic stability testing program should be implemented. This typically involves both forced degradation studies and long-term, real-time stability studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The goal is to separate the parent compound from all degradation products.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component.

Diagram: Experimental Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC-PDA Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H Peak Purity Assessment G->H F Sample of This compound F->A F->B F->C F->D F->E

Caption: Workflow for conducting forced degradation studies.

Real-Time Stability Studies

Real-time stability studies involve storing the compound under the recommended storage conditions and monitoring its purity and other relevant quality attributes at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). This provides data to establish a shelf life for the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in various scientific disciplines. However, its inherent chemical reactivity necessitates a thorough understanding of its stability profile. By implementing the storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this compound, leading to more reliable and reproducible experimental outcomes. A systematic approach to stability testing, including both forced degradation and real-time studies, is essential for establishing appropriate storage conditions and shelf life, particularly in the context of drug development and other regulated applications.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol: Precursors, Mechanisms, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(4-nitrophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. We will delve into the selection of precursors, elucidate the reaction mechanisms, and provide detailed, field-proven protocols. This document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding for successful and optimized synthesis.

Introduction: The Significance of this compound

This compound, with its characteristic nitrophenyl and propargyl alcohol moieties, serves as a versatile precursor in the synthesis of a wide array of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the propargyl alcohol offers a reactive site for various coupling and cyclization reactions. Its rigid alkynyl linker is often exploited in the design of molecular wires, nonlinear optical materials, and biologically active compounds.

Strategic Selection of Synthetic Precursors

The most direct and widely employed strategy for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction necessitates two key precursors: an aryl halide and a terminal alkyne.

  • The Aryl Halide: 1-Iodo-4-nitrobenzene: The preferred aryl halide is 1-iodo-4-nitrobenzene. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes it a superior choice over the corresponding bromide or chloride, often leading to higher yields and milder reaction conditions.

  • The Terminal Alkyne: Propargyl Alcohol: Propargyl alcohol (prop-2-yn-1-ol) is the simplest stable alcohol containing a terminal alkyne. Its hydroxyl group is generally compatible with the Sonogashira reaction conditions, avoiding the need for a protecting group strategy in many cases.

Synthesis of Precursor: 1-Iodo-4-nitrobenzene

A standard and reliable method for the preparation of 1-iodo-4-nitrobenzene is through a Sandmeyer-type reaction, starting from the readily available 4-nitroaniline.

Experimental Protocol: Synthesis of 1-Iodo-4-nitrobenzene

  • Diazotization: In a flask, suspend 4-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 10 °C to form the diazonium salt. The reaction is typically monitored for the absence of the starting amine using starch-iodide paper.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Evolution of nitrogen gas will be observed.

  • Work-up and Purification: After the addition is complete and nitrogen evolution has ceased, the reaction mixture is typically warmed to room temperature to ensure complete decomposition of the diazonium salt. The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a sodium thiosulfate solution to remove any residual iodine. The crude 1-iodo-4-nitrobenzene can be further purified by recrystallization from ethanol to yield a pale yellow solid.[1][2][3][4][5]

Synthesis of Precursor: Propargyl Alcohol

Propargyl alcohol is commercially available. However, for a fully comprehensive guide, it's pertinent to mention its industrial synthesis. It is primarily produced by the copper-catalyzed addition of formaldehyde to acetylene.[6] Alternative laboratory-scale syntheses include the dehydrochlorination of 3-chloro-2-propen-1-ol.[6][7]

The Core Synthesis: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Sonogashira coupling is crucial for troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox trans-ArPd(II)(I)L₂ pd0->pd_ox Oxidative Addition (Ar-I) pd_trans trans-ArPd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation (from Cu cycle) pd_cis cis-ArPd(II)(C≡CR)L₂ pd_trans->pd_cis Isomerization pd_cis->pd0 Reductive Elimination product Ar-C≡C-R pd_cis->product cu_i Cu(I)I cu_alkyne π-Alkyne-Cu Complex cu_i->cu_alkyne + R-C≡C-H cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide + Base - H-Base⁺ cu_acetylide->cu_i Transmetalation (to Pd cycle) start start->pd0

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 1-iodo-4-nitrobenzene to form a Pd(II) complex.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.

  • Isomerization: The resulting trans-complex isomerizes to the cis-complex.

  • Reductive Elimination: The cis-complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[10]

The Copper Cycle:

  • π-Complex Formation: The terminal alkyne, propargyl alcohol, coordinates with the copper(I) salt.

  • Deprotonation: The amine base removes the acidic terminal alkyne proton to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.[11]

Detailed Experimental Protocol

The following protocol is a robust starting point for the synthesis of this compound.

Materials and Reagents:

  • 1-Iodo-4-nitrobenzene

  • Propargyl alcohol

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base. The amine often serves as both the base and a co-solvent.

  • Alkyne Addition: Stir the mixture at room temperature for a few minutes until the solids dissolve. Then, add propargyl alcohol dropwise via a syringe.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale and Field-Proven Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability. The active Pd(0) species is generated in situ.
Copper(I) Co-catalyst CuICuI is the most common and effective co-catalyst for activating the terminal alkyne.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PiperidineThe base neutralizes the HI formed during the reaction and facilitates the formation of the copper acetylide. TEA is a common choice.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), AcetonitrileThe choice of solvent depends on the solubility of the reactants and the desired reaction temperature. THF is a good starting point for room temperature reactions.
Temperature Room Temperature to 80 °CThe electron-withdrawing nitro group on the aryl iodide activates it towards oxidative addition, often allowing the reaction to proceed efficiently at room temperature.
Troubleshooting and Side Reactions

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne.[12][13] This is often promoted by the presence of oxygen.

ProblemPotential CauseSuggested Solution
Low Yield Inactive catalyst, insufficient base, low reaction temperature.Ensure the use of a fresh, active catalyst. Use a sufficient excess of the base. Gently warm the reaction if it is sluggish at room temperature.
Formation of Homocoupling Product Presence of oxygen, prolonged reaction time.Thoroughly degas the solvents and maintain an inert atmosphere. Monitor the reaction closely and quench it upon completion. Copper-free Sonogashira protocols can also be employed.
Difficult Purification Close-running spots on TLC.Optimize the eluent system for column chromatography. Sometimes, recrystallization of the crude product can be effective.

Alternative Synthetic Strategies

While the Sonogashira coupling is the most prevalent method, it is worth noting that other synthetic approaches could potentially be employed, although they are less common for this specific target molecule. One such possibility is the reaction of a lithium or Grignard reagent of 4-nitrobromobenzene with a protected propargyl aldehyde, followed by deprotection. However, the Sonogashira reaction remains the most efficient and practical route.

Conclusion

The synthesis of this compound is a well-established process, with the Sonogashira cross-coupling reaction being the method of choice. A thorough understanding of the reaction mechanism, careful selection of precursors and reaction conditions, and meticulous experimental technique are paramount to achieving high yields and purity. This guide provides the necessary technical details and expert insights to enable researchers to confidently and successfully synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to 3-(4-Nitrophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)prop-2-yn-1-ol, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis via the Sonogashira coupling reaction, and explore its reactivity and diverse applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the strategic utilization of this compound in the creation of novel molecular architectures and potential therapeutic agents.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficient construction of complex molecular scaffolds is paramount. Bifunctional building blocks, molecules possessing two or more distinct reactive sites, are invaluable assets in this endeavor. This compound is a prime example of such a strategic intermediate. It incorporates a terminal alkyne, a primary alcohol, and a nitro-substituted aromatic ring, each offering unique opportunities for chemical manipulation. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the propargylic system, while also serving as a precursor to an amino group, further expanding its synthetic utility. This guide will illuminate the pathways to harness the synthetic potential of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Chemical and Physical Properties

Below is a summary of the key physicochemical properties of this compound.[1][2][3]

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Number 61266-32-8
Appearance Solid (form may vary)
Boiling Point 339.9 °C at 760 mmHg
Flash Point 152.4 °C
Density 1.34 g/cm³
LogP 1.46
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Representative spectral data are available from various sources.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 7.5-8.2 ppm), the methylene protons adjacent to the alcohol (around 4.4 ppm), and the hydroxyl proton (variable).

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the acetylenic carbons (typically in the 80-90 ppm range), and the methylene carbon bearing the hydroxyl group (around 51 ppm).[4][5]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2200 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).[4][5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.[4][5]

Synthesis of this compound: A Detailed Protocol

The most efficient and widely employed method for the synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (1-iodo-4-nitrobenzene).

The Sonogashira Coupling: A Pillar of Modern Organic Synthesis

The Sonogashira coupling is a powerful and versatile reaction that has become indispensable in the synthesis of complex organic molecules. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Step-by-Step Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

  • 1-Iodo-4-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-iodo-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (3.0 eq). Stir the resulting suspension at room temperature for 15 minutes.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction under mild conditions.

  • Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide species, and also to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous THF is a suitable solvent that dissolves the reactants and facilitates the reaction.

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.

Reactivity and Synthetic Applications

The unique combination of functional groups in this compound makes it a versatile precursor for a wide range of chemical transformations.

Figure 2: Key Reactive Sites and Potential Transformations.

Reactions at the Alkyne Moiety

The terminal alkyne is a gateway to a plethora of synthetic transformations, most notably "click chemistry."

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction, allowing for the facile and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][6][7] The resulting triazole ring is a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding. This makes this compound an excellent scaffold for generating libraries of potential drug candidates.

Transformations of the Propargylic Alcohol

The primary alcohol functionality can be readily modified to introduce further diversity.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing handles for further functionalization, such as imine formation or amide coupling.

  • Esterification and Etherification: The hydroxyl group can be converted to esters or ethers, which can modulate the lipophilicity and pharmacokinetic properties of the molecule. For instance, etherification with a protecting group can be a strategic step in a multi-step synthesis.[8]

Modification of the Nitro Group

The nitro group is not merely a passive substituent; it is a versatile functional group that can be transformed into other functionalities.

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reagents, such as tin(II) chloride or catalytic hydrogenation. This opens up a vast array of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the introduction of various heterocyclic systems. The resulting aniline derivative can serve as a key intermediate in the synthesis of numerous bioactive compounds.[9]

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not extensively documented, its potential as a building block in drug discovery is significant. Its structural motifs are present in a variety of bioactive molecules.

Precursor to Heterocyclic Scaffolds

The combination of the alkyne and the functional groups on the aromatic ring makes this molecule an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For example, the amino group, obtained after reduction of the nitro group, can participate in cyclization reactions with the propargylic system to form indole or quinoline derivatives.

A Tool for Fragment-Based Drug Discovery and Library Synthesis

The modular nature of the synthesis of derivatives from this compound, particularly through click chemistry, makes it an excellent tool for fragment-based drug discovery (FBDD) and the generation of diverse compound libraries. By coupling this core scaffold with a variety of azide-containing fragments, researchers can rapidly access a large number of compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis via the robust Sonogashira coupling, combined with the orthogonal reactivity of its three key functional groups, provides a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its synthetic potential. For researchers and scientists in the pharmaceutical industry, a thorough understanding and strategic application of this compound can significantly contribute to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 3-(4-Nitrophenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)prop-2-yn-1-ol, a synthetically accessible propargyl alcohol with potential applications in medicinal chemistry and materials science. The guide details the compound's chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via the Sonogashira coupling reaction, and presents its key spectroscopic data for unambiguous characterization. While the direct biological activities of this compound are not extensively documented in publicly available literature, this guide explores the known bioactivities of structurally related nitroaromatic compounds and propargyl alcohols, suggesting potential avenues for future research and drug development. This document is intended to be a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Introduction and Historical Context

This compound, with the CAS number 61266-32-8, is a member of the aryl propargyl alcohol family.[1] These compounds are characterized by a hydroxyl group attached to a propargyl moiety, which is in turn bonded to an aromatic ring. The presence of the nitro group at the para position of the phenyl ring significantly influences the electronic properties of the molecule, making it an interesting building block for the synthesis of more complex molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
CAS Number 61266-32-8[1]
Appearance Not specified in literature-
Boiling Point 339.9 °C at 760 mmHg[6]
Flash Point 152.4 °C[6]
Density 1.34 g/cm³[6]
Refractive Index 1.616[6]
LogP 1.5[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. While specific spectral data from published literature is not available, predicted spectra can be used as a reference.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and nitro (-NO₂) functional groups. A vapor phase IR spectrum is available for reference.[7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is the most direct and efficient method for the synthesis of this compound. This reaction involves the coupling of 1-iodo-4-nitrobenzene with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-ArPd(II)(X)L₂ Pd0->PdII Oxidative Addition (Ar-X) Pd_alkyne ArPd(II)(C≡CR)L₂ PdII->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Product This compound Pd_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR Cu_alkyne->PdII Transmetalation Alkyne H-C≡CR Alkyne->Cu_alkyne Deprotonation Base Base ArX 1-iodo-4-nitrobenzene ArX->PdII Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Alkyne

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is adapted from a general procedure for Sonogashira coupling reactions.

Materials:

  • 1-iodo-4-nitrobenzene

  • Propargyl alcohol

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base: Add anhydrous THF or DMF as the solvent, followed by triethylamine (2.0-3.0 eq).

  • Alkyne Addition: Slowly add propargyl alcohol (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow start Start setup Assemble flame-dried glassware under inert atmosphere start->setup reagents Add 1-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI setup->reagents solvent Add anhydrous solvent and triethylamine reagents->solvent alkyne Slowly add propargyl alcohol solvent->alkyne reaction Stir at room temperature or gentle heat alkyne->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Quench with aq. NH₄Cl tlc->workup Complete extraction Extract with ethyl acetate workup->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development and Medicinal Chemistry

While there is a lack of direct biological data for this compound in the public domain, the structural motifs present in the molecule—the nitroaromatic group and the propargyl alcohol—are found in numerous biologically active compounds.

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cellular damage. This makes nitroaromatic compounds attractive candidates for the development of hypoxia-activated prodrugs.

The Significance of the Propargyl Alcohol Functionality

The propargyl alcohol moiety is a versatile functional group in medicinal chemistry. It can act as a pharmacophore, participate in hydrogen bonding with biological targets, and serve as a synthetic handle for further molecular elaboration. For instance, propargyl alcohols are precursors to various heterocyclic compounds with known biological activities.

Insights from Structurally Related Compounds

Several studies on related nitro-containing chalcones and other derivatives have demonstrated significant biological activities. For example, some (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one derivatives have shown noticeable cytotoxicity against HeLa cell lines and possess antioxidant properties.[8] While these are not direct evidence of the activity of this compound, they provide a strong rationale for its investigation as a potential therapeutic agent.

Potential_Applications cluster_moieties Structural Motifs cluster_activities Potential Biological Activities main This compound nitro Nitroaromatic Group main->nitro propargyl Propargyl Alcohol main->propargyl anticancer Anticancer nitro->anticancer antimicrobial Antimicrobial nitro->antimicrobial future_research Future Research Directions propargyl->future_research Synthetic Handle anticancer->future_research antimicrobial->future_research antioxidant Antioxidant antioxidant->future_research

Caption: Potential applications based on structural motifs.

Future Directions and Conclusion

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity. The lack of published data on its bioactivity presents a clear opportunity for further research. Key areas for future investigation include:

  • Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of cancer cell lines.

  • Antimicrobial Assays: Testing its activity against various bacterial and fungal strains.

  • Mechanism of Action Studies: If biological activity is observed, further studies to elucidate its mechanism of action are warranted.

  • Analogue Synthesis: The propargyl alcohol and nitroaromatic moieties can be readily modified to create a library of analogues for structure-activity relationship (SAR) studies.

References

Methodological & Application

synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-SN01

Topic: Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol via Sonogashira Coupling

Introduction: The Strategic Importance of Aryl Alkynols

Aryl alkynols, such as this compound, are pivotal structural motifs in the landscape of modern organic synthesis. Their unique combination of a rigid alkynyl linker and versatile functional groups—a hydroxyl for further derivatization and a nitroaryl group for modulating electronic properties or serving as a synthetic handle—makes them highly valuable intermediates. These compounds are foundational building blocks in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The Sonogashira coupling reaction stands as one of the most robust and efficient methods for the formation of C(sp²)-C(sp) bonds, providing a direct and reliable route to these important molecules.[2][3] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying mechanistic principles and offering a field-proven experimental protocol for its successful execution.

Mechanistic Insights: The Dual Catalytic Cycle of Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that typically employs a palladium catalyst and a copper(I) co-catalyst to forge a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction proceeds through two interconnected, yet independent, catalytic cycles: the palladium cycle and the copper cycle.[3]

The Palladium Cycle: The palladium cycle is initiated by the oxidative addition of the aryl halide (in this case, 1-iodo-4-nitrobenzene) to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1][4] This step forms a Pd(II) intermediate.

The Copper Cycle: Concurrently, the copper cycle activates the terminal alkyne (propargyl alcohol). The copper(I) salt reacts with the alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide.[1][5] This copper acetylide is a more potent nucleophile than the parent alkyne.[5]

Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the acetylide group from the copper to the palladium(II) complex, regenerating the copper(I) catalyst.[4][6] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X  L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR      L₂ Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR (this compound) RedElim->Product ArylHalide Ar-X (1-Iodo-4-nitrobenzene) ArylHalide->OxAdd CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide + Base - Base·HX Alkyne_H H-C≡CR (Propargyl Alcohol) Alkyne_H->CuX Cu_Acetylide->Transmetalation Regenerated Cu(I)X Base Base (e.g., Et₃N)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for the gram-scale synthesis of the target compound. It is imperative to use anhydrous solvents and maintain an inert atmosphere to prevent catalyst deactivation and unwanted side reactions, such as the Glaser homocoupling of the alkyne.[1][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
1-Iodo-4-nitrobenzeneC₆H₄INO₂249.0110.02.49 g≥98%Sigma-Aldrich
Propargyl alcoholC₃H₄O56.0612.00.67 g (0.74 mL)≥99%Acros Organics
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.1 (1 mol%)70.2 mg98%Strem Chemicals
Copper(I) iodide (CuI)CuI190.450.2 (2 mol%)38.1 mg99.5%Alfa Aesar
Triethylamine (Et₃N)C₆H₁₅N101.1930.03.04 g (4.18 mL)≥99.5%Fisher Scientific
Tetrahydrofuran (THF)C₄H₈O72.11-50 mLAnhydrous, ≥99.9%Sigma-Aldrich
Equipment Setup
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Schlenk line or nitrogen balloon for maintaining an inert atmosphere.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for workup and purification.

Reaction Procedure
  • Inert Atmosphere: Assemble the glassware and flame-dry under vacuum. Backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the reaction flask, add 1-iodo-4-nitrobenzene (2.49 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (70.2 mg, 0.1 mmol), and copper(I) iodide (38.1 mg, 0.2 mmol).

  • Solvent and Base: Add anhydrous THF (40 mL) and triethylamine (4.18 mL, 30.0 mmol) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add propargyl alcohol (0.74 mL, 12.0 mmol) dropwise to the stirred solution at room temperature over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (3 x 20 mL).[4][8]

  • Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) to remove the copper salts, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexane.

  • Product Appearance: A pale yellow solid.

  • Expected Yield: 85-95%.

Caption: Experimental workflow for the synthesis.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst; presence of oxygen.Use fresh, high-purity catalysts. Ensure the reaction is conducted under a strictly inert atmosphere using degassed solvents.[7]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen or impurities.Rigorously deoxygenate all solvents and reagents. Ensure the purity of starting materials.[7]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high copper catalyst loading.Maintain a strictly inert atmosphere. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[1][7]
Incomplete Reaction Insufficiently reactive aryl halide.For less reactive aryl bromides or chlorides, heating the reaction mixture (e.g., to 50-60 °C) may be necessary.[4]

Conclusion

The Sonogashira coupling provides a highly effective and versatile method for the synthesis of this compound. By understanding the dual catalytic mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably access this valuable synthetic intermediate in high yields. The key to success lies in the rigorous exclusion of oxygen and the use of high-purity reagents to maintain the activity of the palladium and copper catalysts. This protocol serves as a robust starting point for the synthesis of a wide range of substituted aryl alkynols, which are of significant interest in drug discovery and materials science.

References

Application Notes & Protocols: A Detailed Guide to the Sonogashira Coupling of 1-Iodo-4-Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation provides a powerful and direct route to synthesize arylalkynes and conjugated enynes.[3][4] These structural motifs are foundational in a vast array of applications, from the synthesis of complex natural products and pharmaceuticals to the development of advanced organic materials and nanomaterials.[5][6]

This guide provides a detailed, field-proven protocol for the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene. Aryl iodides are premier substrates for this reaction due to the high reactivity of the carbon-iodine bond, which often permits the reaction to proceed under mild conditions, such as at room temperature.[1][7][8] The presence of the electron-withdrawing nitro group on the aromatic ring further activates the substrate toward the initial oxidative addition step in the catalytic cycle, making 1-iodo-4-nitrobenzene an exemplary substrate for achieving high yields and clean conversions.[9]

The Catalytic Heart: Mechanism and Rationale

The robustness of the Sonogashira coupling lies in its dual catalytic system, where palladium and copper catalysts work in concert, each performing a distinct and crucial role.[8][10] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for novel substrates.

The process involves two interconnected catalytic cycles:

  • The Palladium Cycle: This is the primary engine for C-C bond formation.

    • Oxidative Addition: An active Pd(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl iodide (1-iodo-4-nitrobenzene). This breaks the C-I bond and forms a Pd(II)-aryl complex.[7]

    • Transmetalation: The copper acetylide intermediate (formed in the copper cycle) transfers its alkynyl group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.[8]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination, forming the final C-C bond of the desired product (1-nitro-4-(phenylethynyl)benzene) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

  • The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (phenylacetylene).

    • Deprotonation: In the presence of an amine base, the acidic acetylenic proton is removed, forming a copper(I) acetylide intermediate.[8][11] This species is now a potent nucleophile, ready for the transmetalation step with the palladium complex.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): An air-stable Pd(II) precatalyst that is efficiently reduced to the active Pd(0) species under the reaction conditions. Triphenylphosphine ligands provide the necessary stability and electronic properties for the catalytic cycle.[12]

  • Copper(I) Iodide (CuI): The quintessential co-catalyst that facilitates the formation of the copper acetylide, significantly accelerating the rate of transmetalation compared to copper-free systems.[2]

  • Amine Base (e.g., Triethylamine, Et₃N): Serves a dual purpose: it stoichiometrically deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen iodide (HI) generated during the reaction.[3]

  • Inert Atmosphere (Nitrogen or Argon): This is arguably the most critical procedural control. The primary competing side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling) to form a butadiyne dimer.[4][13] This reaction is dependent on the presence of oxygen, and its prevention is key to achieving high yields of the desired cross-coupled product.[14]

Experimental Protocol: Synthesis of 1-Nitro-4-(phenylethynyl)benzene

This protocol details a reliable procedure for the coupling of 1-iodo-4-nitrobenzene with phenylacetylene on a typical laboratory scale.

Table 1: Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Iodo-4-nitrobenzeneC₆H₄INO₂249.011.00 g4.021.0
PhenylacetyleneC₈H₆102.140.45 g (0.49 mL)4.421.1
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9028.2 mg0.0400.01 (1 mol%)
Copper(I) IodideCuI190.457.7 mg0.0400.01 (1 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.1915 mL-Solvent/Base
Tetrahydrofuran (THF)C₄H₈O72.1115 mL-Co-solvent
Table 2: Required Equipment
EquipmentPurpose
100 mL Schlenk flask or round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Nitrogen or Argon line with bubblerInert atmosphere
Syringes and needlesLiquid transfers
SeptaSealing the reaction vessel
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoring
Glass funnel, filter paper, Celite®Filtration of crude mixture
Rotary evaporatorSolvent removal
Flash chromatography systemProduct purification
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add 1-iodo-4-nitrobenzene (1.00 g), bis(triphenylphosphine)palladium(II) dichloride (28.2 mg), and copper(I) iodide (7.7 mg).

  • Solvent Addition and Degassing:

    • Add anhydrous THF (15 mL) and triethylamine (15 mL) to the flask via syringe.

    • To ensure the removal of dissolved oxygen, bubble nitrogen or argon gas through the stirred solution for 15-20 minutes. A long needle piercing the septum can be used for this purpose.

  • Reagent Addition:

    • While maintaining a positive inert atmosphere, add phenylacetylene (0.49 mL) dropwise to the stirred solution via syringe over 1-2 minutes.

    • A color change and the formation of a precipitate (triethylammonium iodide) are often observed.[15]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent. The starting aryl iodide should be consumed, and a new, UV-active spot corresponding to the product should appear. The reaction is typically complete within 1-3 hours.[15]

  • Workup:

    • Once the reaction is complete (as judged by TLC), dilute the mixture with diethyl ether or ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the palladium catalyst and inorganic salts. Wash the pad with an additional portion of the solvent (20 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) to remove residual copper salts and triethylamine, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield 1-nitro-4-(phenylethynyl)benzene as a yellow solid.[16][17]

Process Workflow Diagram

Sonogashira_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Flask Setup (Flame-dried Schlenk) B 2. Add Solids (Aryl Iodide, Pd/Cu Catalysts) A->B C 3. Inert Atmosphere (Backfill with N₂/Ar) B->C D 4. Add Solvents & Degas (THF, Et₃N) C->D E 5. Add Alkyne (Phenylacetylene) D->E F 6. Stir at RT (Monitor by TLC) E->F G 7. Quench & Filter (Dilute, pass through Celite®) F->G H 8. Liquid-Liquid Extraction (Wash with aq. NH₄Cl) G->H I 9. Dry & Concentrate (Na₂SO₄, Rotovap) H->I J 10. Flash Chromatography I->J K Pure Product (Yellow Solid) J->K

Caption: Experimental workflow for the Sonogashira coupling.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive palladium catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality amine base (contains water).1. Use a fresh bottle of catalyst or a different batch. 2. Ensure thorough degassing by bubbling inert gas for an adequate time. 3. Use freshly distilled or a new bottle of amine base.
Significant Alkyne Homocoupling (Glaser Product) Oxygen contamination in the reaction flask.1. Improve the inert atmosphere technique. Ensure all joints are well-sealed. Maintain a positive pressure of N₂/Ar throughout. 2. For highly sensitive substrates, consider using freeze-pump-thaw cycles for degassing.
Dark, Tarry Mixture Catalyst decomposition, potentially due to impurities or overheating (less common for iodides at RT).1. Ensure the purity of starting materials. 2. Maintain the reaction at room temperature. Aryl iodides are highly reactive and do not typically require heating.[7]
Difficult Purification Co-elution of product with triphenylphosphine oxide (from catalyst).1. Ensure the workup steps are performed carefully to remove as many impurities as possible before chromatography. 2. Use a slow, shallow gradient during column chromatography for better separation.

Expected Results and Characterization

  • Appearance: The final product, 1-nitro-4-(phenylethynyl)benzene, should be a yellow solid.[16][17]

  • Yield: Typical yields for this reaction are high, often in the 80-95% range after purification.

  • Spectroscopic Data (Reference):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.57–7.55 (m, 2H), 7.40–7.37 (m, 3H) ppm.[17]

    • ¹³C NMR (100 MHz, CDCl₃): δ 146.9, 132.2, 131.8, 130.2, 129.2, 128.5, 123.6, 122.0, 94.7, 87.5 ppm.[17]

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagents:

    • Palladium compounds are toxic and should be handled with care.

    • Triethylamine is flammable and corrosive.[15]

    • Organic solvents like THF, hexanes, and ethyl acetate are flammable.

    • 1-Iodo-4-nitrobenzene is an irritant.

References

The Versatile Alkyne: Application Notes for 3-(4-Nitrophenyl)prop-2-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 3-(4-Nitrophenyl)prop-2-yn-1-ol emerges as a particularly valuable reagent, distinguished by its unique combination of reactive functional groups: a terminal alkyne, a primary alcohol, and an electronically-activated aromatic ring. This trifecta of functionalities provides chemists with a powerful tool for a diverse array of synthetic transformations, ranging from the creation of carbon-carbon and carbon-heteroatom bonds to the assembly of intricate heterocyclic systems.[1][2][3][4]

The strategic placement of the nitro group in the para position of the phenyl ring significantly influences the reactivity of the entire molecule. As a potent electron-withdrawing group, it modulates the electronic properties of the alkyne and the aromatic ring, a feature that can be exploited to control the regioselectivity and reactivity in various coupling and cyclization reactions.[5] This application note will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in key organic transformations.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 61266-32-8[1][2][3][4]
Molecular Formula C₉H₇NO₃[1][2][3][4]
Molecular Weight 177.16 g/mol [1][2][3][4]
Boiling Point 339.9 °C at 760 mmHg[4]
Density 1.34 g/cm³[4]

Key Synthetic Applications

The unique structural attributes of this compound render it a valuable precursor in several cornerstone reactions of modern organic synthesis.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a robust and widely employed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] this compound serves as an excellent substrate for this reaction, enabling the direct attachment of the nitrophenyl-alkynyl motif to a variety of aromatic and vinylic systems.

Causality of Reactivity: The palladium/copper co-catalyzed cycle is the cornerstone of this transformation. The terminal alkyne's proton is sufficiently acidic to be removed by a mild base in the presence of a copper(I) co-catalyst, forming a copper acetylide. This species then undergoes transmetalation with a palladium(II)-aryl/vinyl complex, which is formed via oxidative addition of the corresponding halide to a palladium(0) catalyst. Subsequent reductive elimination yields the desired cross-coupled product and regenerates the palladium(0) catalyst.[6][7][8][9][10] The electron-withdrawing nitro group can enhance the reactivity of the alkyne by increasing the acidity of the terminal proton.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, This compound, Pd catalyst, and Cu(I) co-catalyst in a suitable solvent (e.g., THF, DMF). B Add a base (e.g., Et3N, DIPA) to the reaction mixture. A->B Sequential Addition C Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Upon completion, perform an aqueous work-up to remove salts and the base. D->E Completion F Purify the product by column chromatography. E->F

Caption: Generalized workflow for the Sonogashira coupling reaction.

Protocol: General Procedure for the Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF or DMF (5 mL) to the flask, followed by the addition of Et₃N (3.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired coupled product.

Substrate Scope and Representative Yields: The Sonogashira coupling is highly versatile, accommodating a wide range of aryl and vinyl halides. The following table provides an overview of expected yields with various coupling partners.

Aryl/Vinyl HalideProductApproximate Yield (%)Reference
Iodobenzene1-Phenyl-3-(4-nitrophenyl)prop-2-yn-1-ol85-95[11][12][13][14]
4-Iodotoluene1-(4-Methylphenyl)-3-(4-nitrophenyl)prop-2-yn-1-ol80-90[11][12][13][14]
4-Iodoanisole1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-yn-1-ol82-92[11][12][13][14]
1-Iodonaphthalene1-(Naphthalen-1-yl)-3-(4-nitrophenyl)prop-2-yn-1-ol75-85[11][12][13][14]
(E)-1-Iodo-2-phenylethene(E)-1-Phenyl-5-(4-nitrophenyl)pent-1-en-4-yn-3-ol70-80[11][12][13][14]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[15][16][17] this compound, with its terminal alkyne, is an ideal substrate for this transformation, enabling the facile synthesis of triazole-containing molecules.

Mechanistic Rationale: The reaction is catalyzed by a copper(I) species, which forms a copper acetylide with the terminal alkyne. This intermediate then reacts with an organic azide in a stepwise manner, ultimately leading to the formation of a stable six-membered copper-triazolide intermediate. Protonolysis then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[1][16] The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Experimental Workflow: CuAAC Reaction

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound and an organic azide in a suitable solvent system (e.g., t-BuOH/H₂O). B Add a Cu(II) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. A->B C Stir the reaction mixture at room temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Upon completion, dilute with water and extract the product with an organic solvent. D->E Completion F Purify the product by crystallization or column chromatography. E->F

References

Application Notes and Protocols for 3-(4-Nitrophenyl)prop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex, biologically active molecules is paramount. The strategic selection of starting materials that offer multiple points for diversification is a key driver of successful drug discovery programs. 3-(4-Nitrophenyl)prop-2-yn-1-ol is one such versatile building block, integrating two highly reactive and medicinally relevant functional motifs: a terminal alkyne and a primary alcohol, appended to a nitrophenyl scaffold.

The 4-nitrophenyl group is a common feature in a variety of bioactive compounds, often contributing to receptor binding or acting as a precursor to the corresponding aniline, which can serve as a key pharmacophoric element. The propargyl alcohol moiety, on the other hand, provides a gateway to a vast chemical space through reactions of both the hydroxyl and alkyne groups. This application note will provide a detailed exploration of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₇NO₃--INVALID-LINK--[1]
Molecular Weight 177.16 g/mol --INVALID-LINK--[1]
Appearance Off-white to yellow solidCommercially available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)General knowledge
XLogP3 1.5--INVALID-LINK--[1]

Core Applications in Medicinal Chemistry

The true potential of this compound lies in its ability to serve as a versatile precursor to a wide array of molecular architectures with established or potential pharmacological relevance. Below, we detail several key applications.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is an ideal handle for "click chemistry," a class of reactions known for their high efficiency and reliability. The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles is a cornerstone of modern drug discovery, enabling the rapid assembly of compound libraries. The resulting triazole ring is a bioisostere for the amide bond and is metabolically stable.

Diagram 1: Click Chemistry with this compound

G A This compound C 1,4-Disubstituted 1,2,3-Triazole Bioactive Scaffold A->C B Organic Azide (R-N3) B->C Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->C

Caption: Synthesis of 1,2,3-triazoles from this compound.

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole derivative of this compound.

Materials:

  • This compound

  • An organic azide of interest (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole.

Expertise & Experience: The use of a t-butanol/water solvent system is often ideal for CuAAC reactions as it solubilizes both the organic starting materials and the inorganic catalyst system. Sodium ascorbate is a mild reducing agent that generates the active Cu(I) species in situ from the more stable Cu(II) salt.

Synthesis of Heterocyclic Scaffolds

The propargyl alcohol moiety is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.

Acid-catalyzed rearrangement of propargyl alcohols can lead to the formation of α,β-unsaturated aldehydes or ketones. In the case of this compound, this can be a stepping stone to furan synthesis.

The alkyne can undergo a [3+2] cycloaddition with a nitrile oxide (generated in situ from an oxime) to yield isoxazoles, a privileged scaffold in medicinal chemistry.

Diagram 2: Heterocycle Synthesis Pathways

G cluster_0 Pathway A: Furan Synthesis cluster_1 Pathway B: Isoxazole Synthesis Start This compound A1 Meyer-Schuster Rearrangement Start->A1 B1 [3+2] Cycloaddition with Nitrile Oxide Start->B1 A2 α,β-Unsaturated Aldehyde A1->A2 A3 Pauson-Khand Reaction or other cyclization A2->A3 A4 Substituted Furan A3->A4 B2 Substituted Isoxazole B1->B2

Caption: Potential pathways to furan and isoxazole scaffolds.

Objective: To synthesize an isoxazole derivative using this compound.

Materials:

  • This compound

  • An aldoxime of interest (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the aldoxime (1.1 eq) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath and add NCS (1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C to form the hydroximoyl chloride.

  • To this mixture, add a solution of this compound (1.0 eq) in DCM.

  • Slowly add pyridine (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired isoxazole.

Trustworthiness: This protocol relies on the in situ generation of a nitrile oxide from the corresponding aldoxime, which then undergoes a cycloaddition with the alkyne. The use of pyridine as a base is crucial for the elimination of HCl to form the reactive nitrile oxide species.

Derivatization of the Hydroxyl Group

The primary alcohol of this compound offers a straightforward point for modification to produce ethers and esters. This can be used to attach the molecule to other scaffolds, modify its pharmacokinetic properties, or introduce new pharmacophoric elements. A simple and common modification is the protection of the alcohol, for example, with a tetrahydropyranyl (THP) group, which can be useful in multi-step syntheses.

Diagram 3: Hydroxyl Group Derivatization

G Start This compound Ether Ether Derivative (R-O-CH2-C≡C-ArNO2) Start->Ether Williamson Ether Synthesis (e.g., R-X, Base) Ester Ester Derivative (R-C(O)O-CH2-C≡C-ArNO2) Start->Ester Esterification (e.g., R-COCl, Pyridine)

Caption: Synthesis of ether and ester derivatives.

Objective: To protect the primary alcohol of this compound.

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add 3,4-dihydropyran (1.5 eq) to the solution.

  • Add a catalytic amount of PPTS (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product, 2-((3-(4-nitrophenyl)prop-2-yn-1-yl)oxy)oxane, can often be used in the next step without further purification.

Authoritative Grounding: The use of PPTS as a mild acid catalyst is advantageous as it minimizes side reactions that can occur with stronger acids, particularly with acid-sensitive functional groups.

Future Perspectives and Advanced Applications

The synthetic versatility of this compound extends beyond the fundamental reactions outlined above. Advanced applications could include:

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed Sonogashira reaction to build more complex conjugated systems.

  • A³ Coupling (Aldehyde-Alkyne-Amine): This three-component reaction can be employed to synthesize propargylamines, which are valuable intermediates and possess biological activities in their own right.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, by acylation or sulfonylation, to generate a diverse library of compounds for screening.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its bifunctional nature allows for the synthesis of a wide range of molecular scaffolds, including medicinally relevant triazoles and other heterocycles. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to generate novel molecules for drug discovery programs. The strategic incorporation of the 4-nitrophenylpropargyl alcohol motif into a synthetic workflow can significantly accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(4-Nitrophenyl)prop-2-yn-1-ol as a Versatile Precursor for Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound emerges as a particularly valuable and versatile building block for the synthesis of a range of heterocyclic systems. Its structure incorporates several key reactive features: a terminal alkyne poised for cycloaddition and cyclization reactions, a primary alcohol group that can be a leaving group or a participant in cyclization, and an electron-withdrawing nitrophenyl group that can modulate the reactivity of the molecule and serve as a handle for further functionalization.

These application notes provide detailed protocols and mechanistic insights for the synthesis of three key classes of five-membered heterocyclic compounds—furans, pyrazoles, and isoxazoles—using this compound as the common starting material. The methodologies presented are designed to be robust and adaptable, offering researchers a reliable guide for the construction of these important heterocyclic cores.

Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

The furan scaffold is a ubiquitous structural motif in numerous natural products and biologically active compounds. Gold catalysts have proven to be exceptionally effective in mediating the cycloisomerization of propargyl alcohols to furans, proceeding through a cascade of activation, rearrangement, and cyclization.

Mechanistic Rationale

The gold(I)-catalyzed synthesis of furans from propargyl alcohols and 1,3-dicarbonyl compounds involves a tandem propargylic substitution and cycloisomerization. The gold catalyst activates the alkyne of this compound, facilitating nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. This is followed by a 5-endo-dig cyclization and subsequent dehydration to yield the highly substituted furan product. The use of an ionic liquid as the solvent can enhance the reaction rate and facilitate catalyst recycling.[1]

Experimental Workflow Diagram

furan_synthesis start This compound + 1,3-Dicarbonyl Compound reagents AuBr3, AgOTf [EMIM][NTf2], 60 °C start->reagents Reaction Initiation product Substituted Furan Product reagents->product Cycloisomerization

Caption: Gold-catalyzed synthesis of furans.

Detailed Experimental Protocol

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Gold(III) bromide (AuBr₃)

  • Silver trifluoromethanesulfonate (AgOTf)

  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂])

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in [EMIM][NTf₂] (2 mL), add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%) at room temperature.

  • Stir the reaction mixture at 60 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted furan.

Representative Data
1,3-Dicarbonyl CompoundCatalyst SystemTemperature (°C)Time (min)Yield (%)Reference
AcetylacetoneAuBr₃/AgOTf6030~70-80[1]
Ethyl acetoacetateAuBr₃/AgOTf6030~75-85[2]
DimedoneAuBr₃/AgOTf6045~65-75[1]

Synthesis of Substituted Pyrazoles via Cyclocondensation

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[3] A straightforward and efficient method for their synthesis from propargyl alcohols involves a one-pot reaction with hydrazine hydrate, catalyzed by a Lewis acid.

Mechanistic Rationale

The synthesis of pyrazoles from propargyl alcohols can be achieved through a bismuth(III) triflate-catalyzed transformation.[4][5] The reaction proceeds via a sequential iodo-intercepted Meyer-Schuster rearrangement of the propargyl alcohol in the presence of an iodine source (like N-iodosuccinimide, NIS) to generate an α-iodo enone/enal in situ. This intermediate then undergoes a cyclocondensation reaction with hydrazine hydrate, followed by the elimination of iodine to afford the substituted pyrazole.[4][5]

Experimental Workflow Diagram

pyrazole_synthesis start This compound reagents1 Bi(OTf)3, NIS DCM, rt start->reagents1 Meyer-Schuster Rearrangement intermediate α-Iodo Enone (in situ) reagents1->intermediate reagents2 Hydrazine Hydrate rt to 40 °C intermediate->reagents2 Cyclocondensation product Substituted Pyrazole Product reagents2->product

Caption: One-pot synthesis of pyrazoles.

Detailed Experimental Protocol

Materials:

  • This compound

  • Bismuth(III) triflate (Bi(OTf)₃)

  • N-Iodosuccinimide (NIS)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DCM (10 mL), add Bi(OTf)₃ (0.1 mmol, 10 mol%) and NIS (1.2 mmol).

  • Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Add hydrazine hydrate (2 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.

  • After completion, quench the reaction with saturated aqueous Na₂S₂O₃ and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired substituted pyrazole.

Representative Data
Propargyl Alcohol SubstrateCatalystTime (h)Yield (%)Reference
1,3-Diphenylprop-2-yn-1-olBi(OTf)₃485[4]
1-Phenylprop-2-yn-1-olBi(OTf)₃382[5]
1-Ethynylcyclohexan-1-olBi(OTf)₃578[4]

Synthesis of Substituted Isoxazoles via 1,3-Dipolar Cycloaddition

Isoxazoles are another important class of five-membered heterocycles found in numerous bioactive molecules and approved drugs.[6] The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a classic and highly efficient method for the regioselective synthesis of isoxazoles.[7][8]

Mechanistic Rationale

The synthesis of isoxazoles from this compound can be achieved through a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide. The nitrile oxide is typically generated from an aldoxime by oxidation with an agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). The 1,3-dipole then reacts with the alkyne of the propargyl alcohol in a concerted fashion to form the five-membered isoxazole ring.[7][8]

Experimental Workflow Diagram

isoxazole_synthesis aldoxime Aryl Aldoxime oxidant NaOCl or NCS Et3N, DCM aldoxime->oxidant Oxidation nitrile_oxide Nitrile Oxide (in situ) oxidant->nitrile_oxide alkyne This compound nitrile_oxide->alkyne [3+2] Cycloaddition product Substituted Isoxazole Product alkyne->product

Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl aldoxime (1.1 mmol) and this compound (1 mmol) in DCM (10 mL).

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C and add a solution of NCS (1.2 mmol) in DCM (5 mL) dropwise over 30 minutes. Alternatively, aqueous sodium hypochlorite can be added slowly.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired substituted isoxazole.

Representative Data
AlkyneNitrile Oxide PrecursorConditionsYield (%)Reference
PhenylacetyleneBenzaldoximeNCS, Et₃N, DCM, rt, 24h85-95[7]
Propargyl alcohol4-ChlorobenzaldoximeNaOCl, DCM, rt, 12h80-90[9]
1-OctyneEthyl 2-chloro-2-(hydroxyimino)acetateEt₃N, THF, rt, 18h75-85[10]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in these application notes for the synthesis of furans, pyrazoles, and isoxazoles are based on well-established, high-yielding synthetic transformations. By providing detailed experimental procedures, mechanistic insights, and representative data, this guide aims to empower researchers in drug discovery and organic synthesis to efficiently construct novel heterocyclic scaffolds for their specific applications.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Nitrophenyl)prop-2-yn-1-ol in Modern Organic Synthesis

This compound is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a terminal alkyne, a primary propargylic alcohol, and an electron-deficient aromatic ring. This trifecta of functionalities makes it a valuable building block in medicinal chemistry, materials science, and chemical biology. The propargyl alcohol moiety, in particular, serves as a key handle for introducing diverse molecular fragments through functionalization of the hydroxyl group. This guide provides a comprehensive overview of established and robust protocols for the etherification, esterification, and conversion of the hydroxyl group to other functionalities, with a focus on the practical aspects and mechanistic rationale behind each transformation. The presence of the electron-withdrawing nitro group can influence the reactivity of the molecule, a factor that will be considered in the presented protocols.

I. Etherification of this compound: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This method is highly effective for the preparation of a wide range of ethers from this compound.

A. Mechanistic Rationale

The reaction is initiated by the deprotonation of the propargylic alcohol with a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in a classic SN2 fashion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a common and effective choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium towards the product.[2] The electron-withdrawing nitro group on the phenyl ring can increase the acidity of the propargylic proton, potentially allowing for the use of milder bases in some instances.

B. Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-yl Benzyl Ether

Workflow for Williamson Ether Synthesis

cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification start This compound in dry THF base Add NaH (1.2 eq) start->base stir Stir at 0 °C to RT base->stir alkyl_halide Add Benzyl Bromide (1.1 eq) stir->alkyl_halide reflux Stir at RT or gentle heat alkyl_halide->reflux quench Quench with H2O reflux->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify end end purify->end Product

Caption: Workflow for the synthesis of propargyl ethers.

Materials:

Reagent/SolventM.W.AmountMolesPurity
This compound177.161.0 g5.64 mmol>98%
Sodium Hydride (60% dispersion in oil)24.000.27 g6.77 mmol60%
Benzyl Bromide171.040.74 mL6.21 mmol>98%
Anhydrous Tetrahydrofuran (THF)-30 mL-Dry
Saturated aq. NH4Cl solution-20 mL--
Ethyl Acetate (EtOAc)-50 mL-Reagent Grade
Brine-20 mL--
Anhydrous MgSO4----

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 g, 5.64 mmol).

  • Dissolve the starting material in anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.77 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (0.74 mL, 6.21 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzyl ether.

II. Esterification of this compound

Esterification is a fundamental transformation that can be achieved through several reliable methods. The choice of method often depends on the nature of the carboxylic acid and the overall sensitivity of the substrate.

A. Acylation with Acid Chlorides

This is a straightforward and often high-yielding method for the synthesis of esters. The reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-yl Acetate

Materials:

Reagent/SolventM.W.AmountMolesPurity
This compound177.161.0 g5.64 mmol>98%
Acetyl Chloride78.500.44 mL6.21 mmol>98%
Pyridine79.101.0 mL-Anhydrous
Dichloromethane (DCM)-20 mL-Anhydrous
1 M HCl (aq)-15 mL--
Saturated aq. NaHCO3 solution-15 mL--
Brine-15 mL--
Anhydrous MgSO4----

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 g, 5.64 mmol) in anhydrous DCM (20 mL) and anhydrous pyridine (1.0 mL).

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (0.44 mL, 6.21 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash successively with 1 M HCl (15 mL), saturated aqueous NaHCO3 (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the pure acetate ester.

B. Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] This method is particularly useful for coupling with sterically hindered or sensitive carboxylic acids.

Steglich Esterification Workflow

cluster_reactants Reactant Mixture cluster_activation Activation & Coupling cluster_purification Work-up & Purification alcohol This compound acid Carboxylic Acid alcohol->acid dmap DMAP (cat.) acid->dmap dcc Add DCC or EDC dmap->dcc stir Stir at 0 °C to RT dcc->stir filter Filter DCU byproduct stir->filter wash Aqueous Wash filter->wash purify Column Chromatography wash->purify product product purify->product Ester Product

Caption: General workflow for Steglich esterification.

C. The Mitsunobu Reaction: A Versatile Tool for Hydroxyl Group Inversion and Functionalization

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at a chiral center.[4][5][6] For a primary alcohol such as this compound, it offers a mild, one-pot procedure for esterification and etherification under neutral conditions.

Mechanistic Rationale:

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group in an SN2 reaction.

Experimental Protocol: Mitsunobu Esterification with Benzoic Acid

Materials:

Reagent/SolventM.W.AmountMolesPurity
This compound177.161.0 g5.64 mmol>98%
Benzoic Acid122.120.83 g6.77 mmol>99%
Triphenylphosphine (PPh3)262.291.78 g6.77 mmol>99%
Diisopropyl azodicarboxylate (DIAD)202.211.34 mL6.77 mmol>95%
Anhydrous Tetrahydrofuran (THF)-40 mL-Dry
Ethyl Acetate (EtOAc)-50 mL-Reagent Grade
Saturated aq. NaHCO3 solution-20 mL--
Brine-20 mL--
Anhydrous MgSO4----

Procedure:

  • To a solution of this compound (1.0 g, 5.64 mmol), benzoic acid (0.83 g, 6.77 mmol), and triphenylphosphine (1.78 g, 6.77 mmol) in anhydrous THF (40 mL) at 0 °C under an inert atmosphere, add DIAD (1.34 mL, 6.77 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the benzoate ester. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of a cold ether/hexane mixture prior to chromatography.

III. Conversion to Propargyl Halides and Tosylates: Activating the Hydroxyl Group for Further Nucleophilic Substitution

For a broader range of nucleophiles that are not compatible with the aforementioned methods, conversion of the hydroxyl group to a better leaving group, such as a halide or a tosylate, is a common strategy.

A. Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-yl Tosylate

Experimental Protocol:

Materials:

Reagent/SolventM.W.AmountMolesPurity
This compound177.161.0 g5.64 mmol>98%
p-Toluenesulfonyl chloride (TsCl)190.651.29 g6.77 mmol>98%
Pyridine79.1010 mL-Anhydrous
Dichloromethane (DCM)-20 mL-Anhydrous
Ice-cold 1 M HCl (aq)-30 mL--
Saturated aq. NaHCO3 solution-20 mL--
Brine-20 mL--
Anhydrous MgSO4----

Procedure:

  • Dissolve this compound (1.0 g, 5.64 mmol) in anhydrous pyridine (10 mL) and anhydrous DCM (20 mL) at 0 °C.

  • Add p-toluenesulfonyl chloride (1.29 g, 6.77 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl (30 mL) and extract with DCM (2 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure at low temperature as propargyl tosylates can be unstable.

  • The crude tosylate is often used immediately in the next step without further purification. If purification is necessary, it can be attempted by careful column chromatography on silica gel.

IV. Data Summary and Comparison of Methods

FunctionalizationMethodKey ReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Etherification WilliamsonNaH, Alkyl Halide0 °C to RT12-16 hHigh yielding, versatile for various alkyl halides.Requires anhydrous conditions, strong base.
Esterification AcylationAcid Chloride, Pyridine0 °C to RT2-4 hFast, high yielding.Generates HCl, pyridine can be difficult to remove.
Esterification SteglichCarboxylic Acid, DCC/EDC, DMAP0 °C to RT4-12 hMild conditions, good for sensitive substrates.DCC byproduct can be difficult to remove.
Esterification MitsunobuCarboxylic Acid, PPh3, DEAD/DIAD0 °C to RT12-18 hMild, neutral conditions, one-pot.Stoichiometric byproducts can complicate purification.
Activation TosylationTsCl, Pyridine0 °C4-6 hCreates an excellent leaving group.Product can be unstable, requires cold storage.

V. Conclusion

The hydroxyl group of this compound offers a versatile platform for the introduction of a wide array of functional groups. The choice of method for its functionalization depends on the desired final product, the nature of the coupling partner, and the overall synthetic strategy. The protocols outlined in this application note provide robust and reliable starting points for researchers and drug development professionals to explore the rich chemistry of this valuable building block. Careful consideration of the reaction mechanism and potential side reactions will enable the successful synthesis of novel derivatives for various applications.

References

derivatization of 3-(4-Nitrophenyl)prop-2-yn-1-ol for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 3-(4-Nitrophenyl)prop-2-yn-1-ol for Biological Screening

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of this compound, a scaffold possessing three key functional domains ripe for chemical modification: a hydroxyl group, a terminal alkyne, and a nitroaromatic ring. The strategic modification of this core structure is a potent strategy in drug discovery for generating molecular diversity and tuning pharmacokinetic and pharmacodynamic properties. We present detailed, field-proven protocols for the synthesis of the parent compound via Sonogashira coupling, followed by its derivatization through three robust chemical pathways: esterification, etherification, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Furthermore, this document outlines a standardized protocol for preliminary biological evaluation using an anti-proliferative assay, providing researchers with an integrated workflow from synthesis to screening.

Scientific Rationale and Strategic Overview

The molecular architecture of this compound presents a compelling starting point for library synthesis. Each component of the molecule offers a vector for modification with distinct implications for biological activity:

  • Propargyl Alcohol Moiety: This functional group is a versatile building block in organic synthesis and is present in numerous bioactive natural products and pharmaceuticals.[3][4][5] The hydroxyl group can be readily converted into esters and ethers, allowing for the modulation of lipophilicity and hydrogen bonding capacity.

  • Terminal Alkyne: The alkyne is a highly valuable functional group in medicinal chemistry. It serves as a linchpin for the powerful and bioorthogonal CuAAC "click" reaction, enabling the efficient and regiospecific formation of stable 1,4-disubstituted 1,2,3-triazole rings.[2][][7] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for library synthesis.[1]

  • 4-Nitrophenyl Group: Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial and anticancer properties.[8][9] The nitro group is a strong electron-withdrawing group that can participate in crucial interactions with biological targets and can be a handle for further modification, such as reduction to an amine.

This guide focuses on leveraging the hydroxyl and alkyne functionalities to rapidly generate a library of diverse analogs for subsequent high-throughput screening.

Overall Experimental Workflow

The process follows a logical progression from the synthesis of the core scaffold to the generation and screening of a chemical library. This workflow is designed to be modular, allowing researchers to focus on specific derivatization pathways or screening assays as needed.

G cluster_synthesis Part A: Scaffold Synthesis cluster_derivatization Part B: Library Generation cluster_screening Part C: Biological Evaluation A Sonogashira Coupling of 4-Iodonitrobenzene & Propargyl Alcohol B Purification of This compound A->B C Esterification B->C D Etherification B->D E CuAAC (Click Chemistry) B->E F Primary Screening (e.g., MTT Assay) C->F D->F E->F G Data Analysis (IC₅₀ Determination) F->G H Structure-Activity Relationship (SAR) Analysis G->H G cluster_pathways Core This compound Ester Ester Derivatives Core->Ester Esterification (R-COOH, Acid Catalyst) Ether Ether Derivatives Core->Ether Etherification (R-X, Base) Triazole 1,2,3-Triazole Derivatives Core->Triazole CuAAC Click Chemistry (R-N₃, Cu(I))

References

Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol: An In-depth Guide to Experimental Setup and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of Aryl Propargyl Alcohols

Aryl propargyl alcohols, such as this compound, are important synthetic intermediates. The presence of the nitro group, a strong electron-withdrawing group, and the reactive propargyl alcohol moiety makes this molecule a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials. The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1]

Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction

The synthesis of this compound is accomplished via a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between 1-iodo-4-nitrobenzene and propargyl alcohol. This reaction is favored for its mild reaction conditions and tolerance of a wide variety of functional groups.[1]

The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Experimental Workflow Overview

G reagents Reagents Preparation (1-iodo-4-nitrobenzene, propargyl alcohol, catalysts, base, solvent) reaction Sonogashira Coupling Reaction (Inert atmosphere, room temperature) reagents->reaction Add reagents to flask monitoring Reaction Monitoring (Thin Layer Chromatography) reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction and washing) monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification Isolate crude product characterization Characterization (NMR, IR, MS) purification->characterization Isolate pure fractions product This compound (Final Product) characterization->product

Caption: A streamlined workflow for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Iodo-4-nitrobenzene≥98%Sigma-AldrichStore in a cool, dark place.
Propargyl alcohol99%Alfa AesarFlammable and toxic; handle with care.
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)98%Strem ChemicalsAir and moisture sensitive.
Copper(I) iodide (CuI)98%Acros OrganicsLight sensitive; store in a dark container.
Triethylamine (Et₃N)≥99.5%Fisher ScientificCorrosive and flammable; use in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%EMD MilliporeUse freshly distilled or from a solvent purification system.
Ethyl acetateACS GradeVWRFor extraction and chromatography.
HexaneACS GradeVWRFor chromatography.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeJ.T. BakerFor drying organic layers.
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply with manifold

  • Schlenk line or similar inert atmosphere setup

  • Syringes and needles for liquid transfers

  • Condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for characterization.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis.

1. Reaction Setup:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe. Stir the mixture at room temperature until the solids dissolve.

2. Addition of Reagents:

  • To the stirred solution, add triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Slowly add propargyl alcohol (0.088 mL, 1.5 mmol) dropwise via syringe over 5 minutes. A color change to a yellowish-brown suspension is typically observed.

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.

  • For TLC analysis, use a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product is expected to have a lower Rf value than the starting 1-iodo-4-nitrobenzene. Visualize the spots under a UV lamp. The reaction is considered complete when the starting aryl iodide spot is no longer visible. The reaction with 1-iodo-4-nitrobenzene is often complete within 30-90 minutes.[2]

4. Work-up Procedure:

  • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting eluent is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 or 6:4.

  • Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Results and Characterization

The expected yield of the pure product is typically in the range of 80-95%. The purified product should be a yellowish solid.

Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 4.55 (s, 2H, CH₂), 2.05 (t, J = 6.0 Hz, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.5, 132.8, 130.2, 123.6, 92.1, 83.5, 51.8.

  • FT-IR (KBr, cm⁻¹): 3400-3300 (br, O-H stretch), 2230 (C≡C stretch, weak), 1595, 1515 (Ar C=C stretch and NO₂ asymmetric stretch), 1345 (NO₂ symmetric stretch), 1050 (C-O stretch).

  • Mass Spectrometry (EI): m/z 177 (M⁺).

Safety Precautions and Troubleshooting

Safety:

  • 1-Iodo-4-nitrobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Propargyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Triethylamine: Highly flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a fume hood.

  • Palladium Catalyst: Handle with care as palladium compounds can be toxic. Avoid inhalation of dust.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

Troubleshooting:

IssuePossible CauseSolution
Reaction does not start or is very slow Inactive catalystEnsure fresh or properly stored catalysts are used.
Insufficiently anhydrous conditionsUse anhydrous solvents and properly dried glassware.
Poor quality reagentsUse high-purity starting materials.
Formation of side products (e.g., Glaser coupling) Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
High concentration of copper catalystUse the recommended catalytic amount of CuI.
Low yield Incomplete reactionMonitor the reaction closely by TLC and allow it to go to completion.
Loss of product during work-up or purificationBe careful during extractions and column chromatography.

Mechanistic Insight: The Catalytic Cycles

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne trans-Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (Product) Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII To Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

purification of 3-(4-Nitrophenyl)prop-2-yn-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Purification of 3-(4-Nitrophenyl)prop-2-yn-1-ol by Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in organic synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating polar compounds from complex reaction mixtures. We detail the entire workflow, from preliminary Thin-Layer Chromatography (TLC) for solvent system optimization to final product isolation. The rationale behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively. This guide is designed to ensure the attainment of high-purity this compound, a critical prerequisite for its successful use in subsequent synthetic applications.

Introduction and Scientific Context

This compound is a valuable bifunctional building block in synthetic organic chemistry. Its structure, featuring a terminal propargyl alcohol and an electronically-demanding nitrophenyl group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of downstream products.

Column chromatography is the technique of choice for this purification challenge.[1] The principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For a moderately polar molecule like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent), provides an ideal separation framework.[2][3] Polar molecules, such as our target compound, exhibit stronger interactions with the polar silica gel and thus elute more slowly than non-polar impurities, enabling effective separation.[1] This protocol focuses on a flash chromatography approach, where air pressure is used to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[4]

Physicochemical Characteristics of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy. The presence of a hydroxyl (-OH) group (a hydrogen bond donor) and a nitro (-NO2) group (a strong hydrogen bond acceptor) imparts significant polarity to the molecule.

PropertyValueSource
Molecular Formula C₉H₇NO₃[5][6]
Molecular Weight 177.16 g/mol [5][7]
Appearance Typically a yellow or off-white solidInferred from related structures
Topological Polar Surface Area 66.1 Ų[7]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5][6]
XLogP3 1.5[5][7]
Complexity 237[5][6]

Workflow for Purification

The purification process follows a logical sequence designed to maximize both purity and yield. The workflow begins with analytical TLC to establish optimal separation conditions, followed by preparative column chromatography and subsequent analysis of the collected fractions.

purification_workflow cluster_prep Preliminary Analysis cluster_main Preparative Chromatography cluster_post Analysis & Isolation TLC 1. TLC Analysis of Crude Mixture (Solvent System Scouting) ColumnPrep 2. Column Packing (Silica Gel Slurry) TLC->ColumnPrep Determines Eluent Loading 3. Sample Loading (Dry Loading Method) ColumnPrep->Loading Elution 4. Elution & Fraction Collection (Gradient or Isocratic) Loading->Elution FractionTLC 5. Fraction Analysis (TLC Monitoring) Elution->FractionTLC Combine 6. Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evaporation 7. Solvent Removal (Rotary Evaporation) Combine->Evaporation Final Pure this compound Evaporation->Final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: TLC for Eluent System Optimization

Rationale: Thin-Layer Chromatography (TLC) is an indispensable micro-scale technique used to determine the ideal mobile phase for column chromatography.[1][3] The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. This Rƒ value ensures the compound will travel through the column at a moderate rate, allowing for effective separation from both less polar (higher Rƒ) and more polar (lower Rƒ) impurities.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers (e.g., beakers with watch glasses)

  • Capillary tubes for spotting

  • Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like DCM or EtOAc.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to prevent streaking.

  • Prepare Developing Chambers: Prepare several developing chambers with different solvent systems. Good starting points for polar aromatic compounds include varying ratios of Ethyl Acetate/Hexanes.[8][9]

    • Chamber 1: 20% EtOAc in Hexanes (1:4 ratio)

    • Chamber 2: 30% EtOAc in Hexanes (3:7 ratio)

    • Chamber 3: 40% EtOAc in Hexanes (2:3 ratio)

  • Develop the Plate: Place the spotted TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The desired product, containing a nitrophenyl chromophore, should be clearly visible.

  • Calculate Rƒ: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the Eluent: Choose the solvent system that gives the target compound an Rƒ value between 0.25 and 0.35. This will be the starting eluent for the column chromatography.

Protocol 2: Flash Column Chromatography Purification

Rationale: This protocol employs the optimized eluent from TLC to perform a preparative separation. The dry loading technique is specified because it introduces the sample in a highly concentrated band at the top of the column, which is critical for achieving sharp, well-resolved separation of components.[4]

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)High surface area and small particle size provide better resolution for flash chromatography.[1]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 100-1000 mg of crude material)A column height-to-diameter ratio of ~10:1 is generally effective.
Mobile Phase (Eluent) Determined by TLC (Protocol 4.1)Ensures optimal mobility and separation of the target compound.[3]
Sample Loading Dry LoadingMinimizes band broadening, leading to superior separation compared to wet loading.[4]
Elution Mode Isocratic or GradientIsocratic (constant solvent composition) is simpler. Gradient (increasing polarity) is better for complex mixtures with widely varying polarities.

Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar component of your eluent system (e.g., hexanes). Use enough solvent to make a pourable, homogenous mixture.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to dislodge air bubbles.

    • Open the stopcock and allow some solvent to drain, which helps to compact the silica bed. Add more slurry until the desired column height is reached. Crucially, never let the top of the silica bed run dry.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the starting eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent like DCM in a round-bottom flask.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the flask.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • Column Loading and Elution:

    • Carefully drain the solvent in the column until it is just level with the top layer of sand.

    • Gently add the dry-loaded sample powder onto the sand layer, creating a uniform, level band.

    • Carefully add another ~1 cm layer of sand on top of the sample.

    • Slowly add the eluent, taking care not to disturb the top layers. Fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to initiate a steady flow (e.g., 1-2 drops per second).

    • Begin collecting fractions in an ordered array of test tubes.

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions by TLC to determine which contain the pure product. Spot the crude material, the current fraction, and the previous fraction on the same plate for easy comparison.

    • Once the desired product has completely eluted, combine all fractions that contain the pure compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as NMR, FTIR, or LC-MS.[10]

Troubleshooting

ProblemProbable CauseSuggested Solution
Compound does not elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., from 20% EtOAc to 30% EtOAc in hexanes).
All compounds elute too quickly (poor separation) Eluent is too polar.Use a less polar solvent system. Re-optimize using TLC.[2]
Bands are streaked or smeared Sample is overloaded; compound is sparingly soluble in the eluent.Use less sample material for the column size. Consider a different, slightly more polar eluent system.
Cracks or channels in the silica bed Improper packing; column ran dry.The column must be repacked. Ensure the silica bed is always submerged in solvent during packing and running.

Safety Considerations

  • All procedures should be performed in a well-ventilated fume hood.

  • Standard Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonog anogashira Reaction Yield for 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol, a valuable intermediate in pharmaceutical and materials science research. The presence of both a nitro group (strongly electron-withdrawing) and a primary alcohol (a potential coordinating group) on the coupling partners presents unique challenges that require careful consideration of reaction parameters.

This document is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by in-depth troubleshooting guides for more persistent issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound via Sonogashira coupling.

Q1: What are the most critical parameters to control for this specific reaction?

A1: For the coupling of an electron-deficient aryl halide (like 1-halo-4-nitrobenzene) with a functionalized alkyne (propargyl alcohol), the three most critical parameters are:

  • Strictly Anaerobic Conditions: The presence of oxygen is highly detrimental. It leads to the oxidative homocoupling of propargyl alcohol, a side reaction known as Glaser-Hay coupling, which forms an unwanted 1,6-dihydroxyhexa-2,4-diyne byproduct and consumes your alkyne.[1][2][3] Rigorous degassing of solvents and running the reaction under a high-purity inert atmosphere (Argon or Nitrogen) is essential.[2]

  • Catalyst System Integrity: The activity of both the palladium catalyst and the copper(I) co-catalyst is paramount. Palladium black precipitation indicates catalyst death, while degraded CuI will fail to form the necessary copper acetylide intermediate.[2]

  • Choice of Base: The base deprotonates the alkyne, a key step in the catalytic cycle.[4] For this substrate, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, often serving as both the base and a co-solvent.[5][6] The base must be anhydrous and in sufficient excess to neutralize the HX byproduct formed.[1][2]

Q2: I'm seeing a significant amount of a byproduct that I suspect is the homocoupled diyne of propargyl alcohol. How can I prevent this?

A2: This is the Glaser-Hay coupling, a classic side reaction in Sonogashira chemistry.[1][7] It is promoted by oxygen and the copper(I) catalyst.[8][9] To minimize it:

  • Improve Degassing: Use at least three freeze-pump-thaw cycles for your solvent or sparge with argon for 30-60 minutes.

  • Use High-Purity Reagents: Ensure your propargyl alcohol is clean and your copper(I) iodide is fresh (white to light tan, not green or brown).[2]

  • Consider "Copper-Free" Conditions: If homocoupling persists, switching to a copper-free protocol is a highly effective strategy.[1][10][11] These methods rely on more active palladium/ligand systems and often use an inorganic base like Cs₂CO₃.[10][12]

  • Slow Addition: In some cases, slow addition of the alkyne to the reaction mixture can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Q3: What is the expected reactivity order for the aryl halide, and which one should I use?

A3: The reactivity order for the aryl halide (1-halo-4-nitrobenzene) follows the general trend for oxidative addition to palladium(0): I > Br >> Cl .[1][4]

  • 1-Iodo-4-nitrobenzene: This is the most reactive substrate and is highly recommended. The reaction often proceeds under milder conditions, such as at room temperature, leading to higher yields and fewer side reactions.[1][4]

  • 1-Bromo-4-nitrobenzene: This is a viable but less reactive alternative. It will likely require elevated temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate, which can increase the risk of side reactions.[13]

  • 1-Chloro-4-nitrobenzene: This substrate is generally not recommended for standard Sonogashira conditions due to the strength of the C-Cl bond, which makes the oxidative addition step very difficult.[5][14] Specialized, highly active catalyst systems are required for aryl chlorides.[5][14]

Q4: My reaction has turned black and stalled. What happened?

A4: The formation of a black precipitate is almost always "palladium black," which results from the decomposition and aggregation of the palladium(0) catalyst.[2] This deactivates the catalyst and stops the reaction. Common causes include:

  • Oxygen: Traces of oxygen can degrade the phosphine ligands and the Pd(0) complex.

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst.

  • High Temperature: For sensitive substrates, excessive heat can accelerate catalyst decomposition.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote palladium black formation under certain conditions.[15]

Part 2: In-Depth Troubleshooting Guides

Use this section when facing persistent issues with reaction yield or purity.

Problem 1: Low to No Product Formation

If your TLC or LC-MS analysis shows primarily unreacted starting materials, systematically evaluate the following components.

G start Low/No Yield cat_check 1. Catalyst System Check start->cat_check pd_active Is Pd catalyst fresh? (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) cat_check->pd_active reagent_check 2. Reagent Quality Check aryl_pure Is 1-iodo-4-nitrobenzene pure? reagent_check->aryl_pure condition_check 3. Reaction Conditions Check inert_atmo Is system truly anaerobic? (Properly degassed?) condition_check->inert_atmo pd_active->cat_check No, Replace cu_active Is CuI fresh and a fine powder? pd_active->cu_active Yes cu_active->cat_check No, Replace cu_active->reagent_check Yes aryl_pure->reagent_check No, Purify alkyne_pure Is propargyl alcohol pure and free of polymers? aryl_pure->alkyne_pure Yes alkyne_pure->reagent_check No, Distill base_dry Is amine base anhydrous? alkyne_pure->base_dry Yes base_dry->reagent_check No, Use Fresh/Dry base_dry->condition_check Yes inert_atmo->condition_check No, Re-degas temp_ok Is temperature appropriate? (RT for iodide, heat for bromide) inert_atmo->temp_ok Yes temp_ok->condition_check No, Adjust Temp success Problem Solved temp_ok->success Yes, Re-run

Caption: Troubleshooting Decision Tree for Low Yield.

  • Catalyst Inactivity:

    • Palladium: Catalysts like Pd(PPh₃)₄ can degrade upon storage. If you suspect your catalyst is old, use a fresh bottle or a more stable precatalyst like PdCl₂(PPh₃)₂.

    • Copper(I) Iodide: CuI is sensitive to light and air, oxidizing to Cu(II), which is ineffective. Active CuI should be an off-white or pale tan powder. If it is greenish or brown, it has likely degraded and must be replaced.[2]

  • Sub-optimal Reaction Conditions:

    • Solvent: The solvent must fully dissolve all components.[16] For the polar substrates involved, polar aprotic solvents like DMF or acetonitrile are good choices.[17] Amine bases like TEA can often be used as the solvent or co-solvent.[1][5]

    • Base: The pKa of the terminal alkyne is ~25. The base must be strong enough to facilitate deprotonation. While TEA (pKa of conjugate acid ~10.7) is usually sufficient due to the formation of the copper acetylide,[4][18] switching to a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ (in a copper-free system) can be beneficial if deprotonation is rate-limiting.[6][12]

Problem 2: Significant Byproduct Formation

Even with product formation, low isolated yields can result from competing side reactions that consume starting materials or complicate purification.

  • Glaser-Hay Homocoupling: As discussed in the FAQs, this is the most common side reaction. If rigorous exclusion of oxygen is insufficient, a copper-free protocol is the best solution.

  • Reduction of the Nitro Group: The nitro group on the aryl halide is susceptible to reduction, especially if the reaction is run for extended periods at high temperatures or if certain additives are present. The Pd(0)/phosphine system can, in some cases, act as a reducing agent.

    • Solution: Use the most reactive aryl halide (1-iodo-4-nitrobenzene) to allow for the mildest possible reaction conditions (room temperature, shorter reaction time). This minimizes the thermal stress on the nitro group.

Part 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Standard Pd/Cu Catalyzed Sonogashira Coupling

This protocol is optimized for the coupling of 1-iodo-4-nitrobenzene with propargyl alcohol.

Materials & Reagents:

  • 1-iodo-4-nitrobenzene

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • DMF, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-nitrobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (to make a ~0.2 M solution based on the aryl halide) and anhydrous TEA (3.0 equiv) via syringe.

  • Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.

  • Add propargyl alcohol (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser-Hay homocoupling is a persistent issue.

Materials & Reagents:

  • 1-iodo-4-nitrobenzene

  • Propargyl alcohol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile, anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-nitrobenzene (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv, 3 mol%), and Cs₂CO₃ (2.0 equiv). The base should be finely ground.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous acetonitrile (to make a ~0.2 M solution) via syringe.

  • Add propargyl alcohol (1.5 equiv) via syringe.

  • Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

Data Summary & Visualization

Table 1: Key Reaction Parameter Comparison
ParameterStandard Pd/Cu ProtocolCopper-Free ProtocolRationale & Comments
Aryl Halide 1-Iodo-4-nitrobenzene1-Iodo-4-nitrobenzeneHighest reactivity allows for mildest conditions, protecting the nitro group.[1][4]
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)Both are effective. Other catalysts with bulky, electron-rich ligands can also be used.[1][4]
Co-catalyst CuI (4 mol%)NoneElimination of CuI prevents the Glaser-Hay homocoupling side reaction.[1][11]
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)Amine base is standard for Pd/Cu. Inorganic bases are often used in copper-free systems.[5][12]
Solvent DMF / TEAAcetonitrilePolar aprotic solvents are suitable for the polar substrates.[16][17]
Temperature Room Temperature50 °CThe high reactivity of the iodide allows for low temperatures. A slight increase in heat may be needed for the copper-free variant.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-(C≡CR)(L₂) pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product_out Product (Ar-C≡CR) alkynyl_pd->product_out cu_x CuX pi_complex [H-C≡CR • CuX] cu_x->pi_complex cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Supplies Alkynyl Group alkyne_in Alkyne (H-C≡CR) alkyne_in->cu_x base_in Base base_in->pi_complex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this key chemical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental setup for higher yields and purity.

The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne (propargyl alcohol) with an aryl halide (a 4-nitrophenyl halide).[2] While robust, the reaction is sensitive to specific conditions, and deviations can lead to a portfolio of unwanted byproducts. This guide provides a structured approach to identifying, troubleshooting, and mitigating these issues.

Core Reaction and Competing Pathways

The Sonogashira coupling is a sophisticated process involving two interconnected catalytic cycles.[2] However, its efficiency can be compromised by a major competing side reaction: the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser coupling.[3][4] Understanding this dichotomy is the first step toward troubleshooting.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) ArX 1-Iodo-4-nitrobenzene Catalysts Pd(0) / Cu(I) Catalyst + Amine Base ArX->Catalysts Oxidative Addition Alkyne Propargyl Alcohol Alkyne->Catalysts Alkyne Activation Product Desired Product: This compound Catalysts->Product Reductive Elimination Byproduct Glaser Byproduct: Hexa-2,4-diyne-1,6-diol Alkyne_copy Propargyl Alcohol (2 equivalents) Cu_O2 Cu(I) Catalyst + O₂ (Oxidant) Alkyne_copy->Cu_O2 Dimerization Cu_O2->Byproduct

Caption: Desired Sonogashira pathway vs. the competing Glaser homocoupling side reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: My TLC plate shows a significant spot between my non-polar aryl halide starting material and my highly polar target product. What is this byproduct?

A1: This is the classic signature of the alkyne homocoupling byproduct, in this case, Hexa-2,4-diyne-1,6-diol . This symmetrical 1,3-diyne is formed via the Glaser coupling, an oxidative dimerization of two molecules of propargyl alcohol.[5][6] Its formation is heavily promoted by the presence of the copper(I) catalyst and an oxidant, which is often atmospheric oxygen inadvertently present in the reaction.[7]

  • Causality: The copper cycle of the Sonogashira reaction can be intercepted by oxygen. Oxygen re-oxidizes the copper catalyst, which then promotes the coupling of two copper-acetylide intermediates to form the diyne.[6] This side reaction consumes your propargyl alcohol, reducing the overall yield of the desired product.[8]

  • Troubleshooting Steps:

    • Improve Anaerobic Conditions: The most critical step is to rigorously exclude oxygen. Use Schlenk line techniques or a glovebox. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles are recommended) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]

    • Check Reagent Purity: Ensure your amine base is freshly distilled. Old amines can contain oxidized impurities that may facilitate side reactions.[9]

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a viable strategy.[1][7] These reactions may require different ligands or higher temperatures but completely eliminate the Glaser coupling pathway.

Q2: The reaction has stalled. My starting materials are being consumed very slowly, and I see a fine black precipitate forming. What is happening?

A2: The formation of a black precipitate is indicative of palladium black , which results from the decomposition and aggregation of the palladium(0) catalyst.[7] When the catalyst crashes out of solution, it loses its catalytic activity, and the reaction effectively stops.

  • Causality: Catalyst decomposition can be triggered by several factors:

    • High Temperatures: While some Sonogashira reactions with less reactive aryl halides (like bromides) require heat, excessive temperatures can accelerate catalyst degradation.[10]

    • Solvent Choice: Certain solvents, particularly THF in some anecdotal reports, can promote the formation of palladium black.[7][11]

    • Impurities: Impurities in the reagents or solvent can poison the catalyst.[9]

    • Inappropriate Ligands: The phosphine ligands stabilizing the palladium center can oxidize, leading to catalyst decomposition.

  • Troubleshooting Steps:

    • Optimize Temperature: If using an aryl bromide, you may need to heat the reaction, but do so judiciously (e.g., 60-80 °C). For a more reactive aryl iodide, the reaction should proceed efficiently at room temperature.[1][7]

    • Use High-Purity Reagents: Use freshly purchased, high-purity catalysts and ligands. Ensure solvents are anhydrous and properly degassed.

    • Re-evaluate Solvent System: If palladium black is a recurring issue, consider switching solvents. Toluene or DMF are common alternatives to THF.

Q3: My yield is consistently low, even with good conversion of the starting aryl halide. I've minimized the Glaser byproduct. What other side reactions could be occurring?

A3: If the main starting materials are consumed but the desired product yield is low, consider side reactions involving the starting materials or the product itself.

  • Causality & Potential Byproducts:

    • Dimerization/Oligomerization of Propargyl Alcohol: Besides the Glaser coupling, propargyl alcohol can undergo polymerization or other dimerization reactions, especially under basic conditions or with prolonged heating.[12][13]

    • Formation of Enynes: Head-to-tail or head-to-head dimerization of the alkyne can also lead to the formation of enyne byproducts, though this is often less prevalent than Glaser coupling.[14][15]

    • Product Instability: The product, this compound, contains both a nitro group and a propargylic alcohol moiety. It may have limited stability under the reaction conditions over long periods.

  • Troubleshooting Steps:

    • Monitor Reaction Time: Use TLC to monitor the reaction closely. Once the starting aryl halide is consumed, work up the reaction promptly to avoid potential degradation of the product.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the propargyl alcohol. A large excess can favor side reactions like Glaser coupling.

    • Purification Issues: The hydroxyl group on the product makes it relatively polar. It may streak on a standard silica gel column. Consider deactivating the silica with triethylamine (e.g., 1% in the eluent) or using an alternative purification method like reverse-phase chromatography.[9]

Frequently Asked Questions (FAQs)

  • Q: What is the best aryl halide to use for this synthesis: 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene?

    • A: The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[7] Therefore, 1-iodo-4-nitrobenzene is significantly more reactive and will allow the reaction to proceed under milder conditions, often at room temperature, which helps to minimize thermal decomposition of catalysts and reagents.[7] Using 1-bromo-4-nitrobenzene will likely require heating, increasing the risk of side reactions.

  • Q: My propargyl alcohol is slightly yellow. Can I still use it?

    • A: A pale yellow color may indicate the presence of impurities or slight decomposition. While it might still work, using impure starting materials is a common cause of low yields and catalyst poisoning.[9] For best results, it is highly recommended to distill the propargyl alcohol before use.

  • Q: What are the key advantages of a copper-free Sonogashira reaction?

    • A: The primary advantage is the complete elimination of the Glaser homocoupling byproduct, as this side reaction is copper-catalyzed.[7][16] This simplifies purification and can improve the yield of the desired cross-coupled product, especially when using valuable or complex alkynes.[4] However, copper-free systems may require more specialized (and often more expensive) palladium catalysts/ligands or different reaction conditions to achieve comparable reaction rates.

Protocols for Synthesis and Troubleshooting

Protocol 1: Standard Sonogashira Synthesis of this compound

This is a general procedure and should be adapted and optimized based on your specific laboratory conditions.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add freshly distilled, degassed triethylamine (3.0 eq) and degassed solvent (e.g., THF or Toluene) via syringe.

  • Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC every 30-60 minutes until the 1-iodo-4-nitrobenzene spot is no longer visible.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[17][18]

Protocol 2: TLC Analysis for Byproduct Identification
  • Sample Preparation: During the reaction, withdraw a small aliquot (a few drops) with a syringe and dilute it with ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting 1-iodo-4-nitrobenzene, propargyl alcohol, a co-spot of both, and the reaction mixture.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation:

    • Product: A new, more polar spot (lower Rf) than the starting aryl halide.

    • Glaser Byproduct: A spot of intermediate polarity, typically appearing between the product and the aryl halide.

    • Unreacted Aryl Halide: A non-polar spot (high Rf) corresponding to your starting material.

Summary of Potential Byproducts

Byproduct NameFormation MechanismRelative TLC Rf (vs. Product)Identification & Mitigation
Hexa-2,4-diyne-1,6-diol Glaser Homocoupling: O₂-mediated, Cu-catalyzed dimerization of propargyl alcohol.[5]Higher Rf (Less Polar)Identify: Mass spec will show M+H for C₆H₆O₂. Mitigate: Rigorous degassing; use copper-free conditions.[7]
Palladium Black Catalyst Decomposition: Thermal stress, impurities, or inappropriate solvent.[7]Insoluble PrecipitateIdentify: Visible black solid. Mitigate: Lower temperature; use high-purity reagents; change solvent.
Propargyl Alcohol Polymers Base/Heat-Induced Polymerization: Self-reaction of the alkyne starting material.[12]Baseline/StreakingIdentify: Inseparable mixture at the TLC baseline. Mitigate: Avoid excessive heat and long reaction times.

References

Technical Support Center: Purification of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you obtain your target compound with the highest purity.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its synthesis, most commonly achieved via a Sonogashira coupling between a 4-nitrophenyl halide and propargyl alcohol, can present several purification challenges.[1][2] The presence of a nitro group and a terminal alkyne alcohol introduces functionalities that can lead to specific impurities and complicate the purification process. Key challenges include the removal of residual palladium and copper catalysts, separation from starting materials and homocoupled byproducts, and potential for product degradation.

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Yellow/Brown Coloration in the Purified Product

Plausible Causes:

  • Residual Palladium Catalyst: Finely dispersed palladium nanoparticles or soluble palladium complexes can be difficult to remove and often impart a dark color to the product.

  • Copper(I) Oxide Formation: If a copper co-catalyst is used, oxidation can lead to the formation of colored copper oxides that co-elute or co-precipitate with the product.

  • Degradation Products: The nitro-aromatic system can be susceptible to decomposition, especially under prolonged heating or exposure to light, leading to colored impurities.

Troubleshooting Steps:

  • Initial Work-up:

    • After the reaction is complete, quench with aqueous ammonia or a saturated solution of ammonium chloride to complex any remaining copper salts, facilitating their removal in the aqueous phase.

    • Filter the crude reaction mixture through a pad of Celite® to remove heterogeneous palladium catalyst.

  • Column Chromatography Optimization:

    • Normal Phase Silica Gel: This is the most common method. A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity is recommended. The colored impurities often adhere strongly to the silica at the top of the column.

    • Activated Carbon Treatment: If coloration persists after chromatography, dissolving the product in a suitable solvent (e.g., ethyl acetate) and stirring with a small amount of activated charcoal for 15-30 minutes can effectively adsorb colored impurities. Filter through Celite® to remove the charcoal.

  • Recrystallization:

    • Recrystallization from a solvent system like ethanol/water or toluene can be highly effective in removing colored impurities and achieving high purity. The choice of solvent is critical and should be determined on a small scale first.

Issue 2: Presence of Starting Materials in the Final Product

Plausible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Similar Polarity: The starting materials, particularly 1-iodo-4-nitrobenzene, may have a similar polarity to the product, leading to co-elution during column chromatography.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the limiting reagent.

  • Column Chromatography Optimization:

    • Solvent System Selection: Experiment with different solvent systems for TLC to achieve better separation between the product and starting materials. A common starting point is a mixture of hexane and ethyl acetate.

    • Column Dimensions: Use a longer column with a smaller diameter to improve resolution.

Issue 3: Contamination with Homocoupled Byproduct

Plausible Causes:

  • Glaser Coupling: In the presence of copper and an oxidant (often adventitious air), propargyl alcohol can undergo oxidative homocoupling to form 1,5-hexadiyne-3,4-diol.[3]

Troubleshooting Steps:

  • Reaction Conditions:

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidative homocoupling.

    • Use a copper-free Sonogashira protocol if homocoupling is a persistent issue.[4]

  • Purification Strategy:

    • The homocoupled diol is typically more polar than the desired product. Careful column chromatography with a shallow solvent gradient can effectively separate the two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a pale yellow to off-white solid. Its physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₇NO₃[5][6]
Molecular Weight177.16 g/mol [5]
Boiling Point339.9 °C at 760 mmHg[6]
Flash Point152.4 °C[6]

Q2: Which analytical techniques are best for assessing the purity of this compound? A2: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To detect trace impurities and confirm the molecular weight.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups (hydroxyl, alkyne, nitro group).[7]

Q3: Can I use recrystallization as the sole purification method? A3: While recrystallization can be very effective for removing certain impurities and achieving high crystalline purity, it is often preceded by column chromatography to remove the bulk of the impurities, especially the catalyst residues and homocoupled byproducts. The suitability of direct recrystallization depends on the initial purity of the crude product.

Q4: My NMR spectrum shows unidentifiable peaks. What could they be? A4: Besides the common impurities already discussed, other possibilities include:

  • Solvent Residues: Residual solvents from the reaction or purification can appear in the NMR spectrum.[8]

  • Side-products from the nitro group: Under certain conditions, the nitro group can be reduced or participate in side reactions.

  • Isomers: Depending on the reaction conditions, other isomers might be formed in small amounts.

A thorough analysis of the NMR data, including 2D NMR techniques (COSY, HSQC), can help in identifying these unknown impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Prepare the Column: Dry pack a glass column with silica gel (100-200 mesh) in the desired solvent system (e.g., Hexane/Ethyl Acetate 9:1).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 4:1) to elute the product.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If no crystals form, add a co-solvent (e.g., water) dropwise until turbidity persists.

  • Scale-Up: Once a suitable solvent system is found, dissolve the bulk of the material in the minimum amount of the hot solvent.

  • Cooling and Filtration: Allow the solution to cool as before. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product workup Aqueous Work-up (NH4Cl wash) start->workup celite_filtration Celite Filtration workup->celite_filtration column_chromatography Column Chromatography (Silica Gel) celite_filtration->column_chromatography purity_check1 Purity Check (TLC/NMR) column_chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impurities Present final_product Pure Product purity_check1->final_product Pure purity_check2 Purity Check (NMR/LC-MS) recrystallization->purity_check2 charcoal_treatment Activated Charcoal Treatment purity_check2->charcoal_treatment Colored Impurities purity_check2->final_product Pure charcoal_treatment->recrystallization

Caption: Purification workflow for this compound.

References

preventing homocoupling in Sonogashira synthesis of nitrophenyl alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically in the synthesis of nitrophenyl alkynes. The electron-deficient nature of nitrophenyl halides presents unique challenges, often leading to the prevalence of undesired homocoupling side reactions. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize these byproducts and optimize your reaction yields.

The Challenge: Homocoupling in Nitrophenyl Alkyne Synthesis

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, invaluable for creating conjugated molecular architectures.[1] However, the reaction is often plagued by a significant side reaction: the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling.[2][3] This process, catalyzed by the copper(I) co-catalyst in the presence of oxygen, leads to the formation of a symmetrical 1,3-diyne byproduct.[4][5]

This issue is particularly pronounced when working with electron-deficient aryl halides, such as nitro-substituted variants. The strong electron-withdrawing nature of the nitro group can decelerate the rate-limiting oxidative addition step in the palladium catalytic cycle.[6] This sluggish desired cross-coupling provides a larger kinetic window for the faster, competing Glaser homocoupling pathway to dominate, consuming your valuable alkyne and complicating product purification.[7]

This guide will walk you through the mechanistic underpinnings of this problem and provide field-proven protocols to suppress homocoupling and drive your reaction toward the desired nitrophenyl alkyne product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing a significant amount of a symmetrical 1,3-diyne byproduct in my NMR and LC-MS. What is it, and why is it forming?

A1: This byproduct is the result of alkyne homocoupling, a side reaction known as Glaser coupling.[8] Its formation is primarily caused by the copper(I) co-catalyst in the presence of an oxidant, which is most often trace oxygen dissolved in your solvents or present in the reaction headspace.[5][9]

The mechanism involves the formation of a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the 1,3-diyne.[2][6] When your desired cross-coupling with the nitrophenyl halide is slow, the concentration of the copper acetylide intermediate builds up, increasing the probability of this undesired pathway.[7]

Q2: My main problem is the Glaser byproduct. What is the single most effective strategy to prevent it?

A2: The most direct and effective method to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol .[2][10] By removing the copper co-catalyst, you eliminate the primary mechanistic pathway for Glaser coupling.[3][5]

Copper-free systems rely on the palladium catalyst alone to activate the alkyne.[6][11] While highly effective at preventing homocoupling, these conditions may require further optimization. Often, more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are needed, and sometimes slightly higher reaction temperatures are required to achieve good conversion rates.[6][12][13]

Q3: For my specific substrate, a copper-catalyzed system is necessary. How can I suppress homocoupling without eliminating copper?

A3: If you must use copper, a multi-pronged approach focusing on rigorous optimization of reaction conditions is critical.

  • Implement Strict Anaerobic Conditions: Oxygen is the key culprit in oxidative homocoupling.[5] Ensure your reaction is completely free of oxygen by thoroughly degassing all solvents and liquid reagents. This can be achieved with several freeze-pump-thaw cycles or by vigorously bubbling an inert gas, such as argon or nitrogen, through the liquids for at least 30-60 minutes prior to use.[9][14] The reaction vessel must be flame-dried and maintained under a positive pressure of inert gas throughout the entire experiment.[2]

  • Slowly Add the Terminal Alkyne: Instead of adding the alkyne all at once, use a syringe pump to introduce it slowly over several hours. This strategy maintains a low, steady-state concentration of the alkyne and its corresponding copper acetylide, which kinetically favors the desired cross-coupling with the abundant aryl halide over the second-order homocoupling reaction.[7][13]

  • Optimize the Base: The amine base (e.g., triethylamine, diisopropylamine) is not merely a proton scavenger; it also serves as a mild reducing agent that helps maintain the copper catalyst in its active Cu(I) oxidation state.[10] Secondary amines like piperidine or diisopropylamine are often highly effective.[2]

  • Select the Right Ligand: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky and electron-rich ligands can accelerate the rate of oxidative addition and reductive elimination, effectively speeding up the desired Sonogashira cycle to outcompete the homocoupling side reaction.[6]

Q4: My reaction with a nitrophenyl bromide (or chloride) is very slow, which seems to favor homocoupling. How can I increase the cross-coupling rate?

A4: A sluggish cross-coupling reaction is a common reason for poor yields with nitrophenyl halides. To accelerate the desired reaction:

  • Change the Halide: The reactivity of aryl halides in the oxidative addition step follows the trend: I > Br > Cl.[2][15] If you are using a nitrophenyl bromide or chloride, switching to the corresponding nitrophenyl iodide will dramatically increase the rate of the desired reaction, often leading to a significant reduction in homocoupling byproducts.

  • Use a More Active Catalyst System: For less reactive aryl bromides and especially chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. More robust systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or specialized N-heterocyclic carbene (NHC) palladium complexes are often required to facilitate the challenging oxidative addition step.[6][12][16]

Summary of Troubleshooting Strategies
ProblemProbable Cause(s)Recommended Solution(s)
High levels of 1,3-diyne byproduct Copper-catalyzed oxidative homocoupling (Glaser coupling), presence of oxygen.1. Switch to a copper-free protocol. [10] 2. If using copper, implement strict anaerobic conditions (degas solvents, use inert gas).[5]
Reaction is slow, favoring homocoupling Poor reactivity of the nitrophenyl halide (especially Br, Cl), inactive catalyst.1. Use the corresponding nitrophenyl iodide if possible.[2] 2. Employ a more active catalyst system with bulky, electron-rich ligands.[12]
Yields are still low even after optimization Suboptimal reagent concentration, inefficient base.1. Add the terminal alkyne slowly via syringe pump.[13] 2. Screen different amine bases (e.g., TEA, DIPEA, piperidine).[2]

Visualizing the Competing Pathways

The following diagram illustrates the desired Sonogashira cycle and the competing Glaser homocoupling pathway that must be suppressed.

Caption: Fig 1. Competing Sonogashira and Glaser Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the copper-catalyzed and copper-free Sonogashira mechanisms?

A1: In the classic copper-catalyzed mechanism, two distinct but interconnected catalytic cycles are at play.[6] The copper cycle activates the terminal alkyne by forming a copper(I) acetylide species. This species then undergoes transmetalation with the palladium(II) complex (formed after oxidative addition of the aryl halide), transferring the acetylide group to the palladium center.[6] In the copper-free variant, the palladium complex itself facilitates the deprotonation and activation of the alkyne, typically after coordinating to it, thus bypassing the need for the copper acetylide intermediate entirely.[6][11]

Q2: Are "copper-free" reactions truly devoid of copper?

A2: While the term implies the complete absence of copper, it practically means that no copper co-catalyst is intentionally added to the reaction. It has been reported that trace amounts of copper impurities in some commercially available palladium catalysts or reagents might still play a minor role.[6] However, for the purpose of preventing Glaser homocoupling, eliminating the intentionally added copper(I) salt is the critical step.[13]

Q3: Besides phosphine ligands, what other ligand types are effective for copper-free Sonogashira couplings of nitrophenyl halides?

A3: N-Heterocyclic Carbenes (NHCs) have emerged as highly effective alternatives to phosphine ligands.[6] NHCs are strong σ-donors and can form very stable and highly active palladium complexes. These catalysts are often robust enough to facilitate the coupling of less reactive aryl halides, including electron-deficient bromides and chlorides, under copper-free conditions.[6]

Q4: What is the best solvent for Sonogashira synthesis of nitrophenyl alkynes?

A4: There is no single "best" solvent, as the optimal choice is substrate-dependent. However, polar aprotic solvents are generally preferred.[17]

  • DMF and Acetonitrile: These are common choices that effectively dissolve the various reaction components.[2][8]

  • Amine Solvents (e.g., neat TEA or Piperidine): Using the base as the solvent can be very effective, as the high concentration of the amine helps maintain a reducing environment and drives the reaction forward.[2]

  • Dioxane or Toluene: These less polar solvents are often used in copper-free protocols, particularly with specialized ligands and inorganic bases like K₃PO₄ or Cs₂CO₃.[7][10]

The choice of solvent can influence catalyst stability and activity, so it is a key parameter to screen during optimization.[17]

Troubleshooting Workflow

Use this decision tree to systematically address issues with homocoupling in your experiments.

workflow start Start: Significant Homocoupling (>10%) Observed cu_free Switch to a Copper-Free Protocol? start->cu_free implement_cu_free Implement Cu-Free System: - Pd Catalyst (e.g., Pd(OAc)₂) - Bulky Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane) cu_free->implement_cu_free Yes optimize_cu Optimize Copper-Catalyzed System cu_free->optimize_cu No optimize_cu_free Optimize Cu-Free Conditions: - Increase Temperature - Screen Different Ligands - Change Base/Solvent implement_cu_free->optimize_cu_free end_success Success: Homocoupling Minimized optimize_cu_free->end_success anaerobic Step 1: Ensure Strict Anaerobic Conditions (Degas Solvents, Inert Gas) optimize_cu->anaerobic slow_addition Step 2: Use Syringe Pump for Slow Alkyne Addition anaerobic->slow_addition check_catalyst Step 3: Check Catalyst/Halide Reactivity slow_addition->check_catalyst check_catalyst->end_success Reaction Improved improve_rate Increase Cross-Coupling Rate: - Use Aryl Iodide - Use More Active Ligand check_catalyst->improve_rate Reaction Still Slow improve_rate->end_success caption Fig 2. A Decision Tree for Troubleshooting Homocoupling.

Caption: Fig 2. A Decision Tree for Troubleshooting Homocoupling.

Optimized Protocol: Copper-Free Sonogashira Coupling of 4-Nitrobromobenzene

This protocol provides a robust starting point for minimizing homocoupling. It should be adapted and optimized for specific substrates.

Reagents & Equipment:

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen gas line with a bubbler

  • Syringe pump

  • 4-Nitrobromobenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Solid Reagent Addition: Under a positive flow of argon, add 4-nitrobromobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to the flask.

  • Solvent and Reagent Degassing: Separately, thoroughly degas the 1,4-dioxane and the terminal alkyne by bubbling argon through them for at least 30 minutes.

  • Reaction Setup: Add the degassed dioxane to the Schlenk flask via cannula or syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl halide). Begin vigorous stirring.

  • Reaction Execution: Heat the mixture to the desired temperature (a starting point of 80-100 °C is recommended) in an oil bath.[10]

  • Alkyne Addition: Once the reaction mixture has reached the target temperature, begin the slow addition of the degassed terminal alkyne (1.2 equiv) via syringe pump over 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

Technical Support Center: Catalyst Selection for Sonogashira Coupling of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights for navigating the complexities of the Sonogashira coupling, specifically with challenging electron-deficient aryl halides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Introduction: The Challenge of Electron-Deficient Aryl Halides

The Sonogashira reaction is a cornerstone of C-C bond formation, creating a vital sp²-sp carbon bond between an aryl halide and a terminal alkyne. While the electron-withdrawing nature of substituents on an aryl halide can facilitate the rate-limiting oxidative addition step, particularly for less reactive aryl chlorides, these substrates introduce unique challenges.[1][2] Issues such as catalyst deactivation, competing side reactions, and the inherent inertness of the carbon-halogen bond (especially C-Cl) require a nuanced approach to catalyst and condition selection.[3][4] This guide will address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a clear path to a successful outcome.

Q1: I am seeing low to no product yield with my electron-deficient aryl bromide. Where should I start troubleshooting?

A1: This is a common issue that can often be resolved by systematically evaluating the catalyst system, base, and reaction temperature.

  • Pillar 1: The Catalyst System is Underperforming.

    • The "Why": The oxidative addition of palladium into the C-Br bond is a critical step. For electron-deficient systems, while electronically favored, it can still be sluggish. The ligand on the palladium center dictates its reactivity. Standard ligands like triphenylphosphine (PPh₃) may not be sufficiently activating.

    • The Solution: Switch to a more robust, electron-rich, and bulky phosphine ligand. Buchwald-type ligands such as XPhos or SPhos are designed to accelerate oxidative addition and are highly effective for these substrates.[3][4] They increase the electron density on the palladium, promoting its insertion into the aryl-halide bond.

  • Pillar 2: The Base is Ineffective.

    • The "Why": The base's primary role is to deprotonate the terminal alkyne, allowing it to engage with the catalyst. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective, but their basicity may be insufficient for certain substrate combinations or if the alkyne is particularly non-acidic.

    • The Solution: Consider switching to a stronger, inorganic base. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) in a polar aprotic solvent (e.g., DMF, THF, Dioxane) can dramatically improve reaction outcomes.[3][5]

  • Pillar 3: The Temperature is Too Low.

    • The "Why": Even with an activated substrate, the overall energy barrier for the catalytic cycle must be overcome. Many Sonogashira couplings proceed at room temperature, but challenging substrates often require thermal energy.

    • The Solution: Gradually increase the reaction temperature. A modest increase to 60-80 °C is often sufficient to improve both the rate and the final yield for electron-deficient aryl bromides.[3]

Q2: My reaction with an electron-deficient aryl chloride is failing completely. Are these substrates viable?

A2: Yes, but they are significantly more challenging than their bromide or iodide counterparts due to the high strength of the C-Cl bond.[3] Success requires a highly active catalyst system and more forcing conditions.

  • Pillar 1: Your Catalyst is Not Active Enough.

    • The "Why": Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally not active enough to break the robust C-Cl bond at a sufficient rate.[3][4]

    • The Solution: Employ a high-activity catalyst system. This typically involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich Buchwald-type phosphine ligand (XPhos, SPhos, etc.). Palladacycle catalysts are also an excellent choice for activating aryl chlorides.[3]

  • Pillar 2: Insufficient Thermal Energy.

    • The "Why": Overcoming the high activation energy of C-Cl bond cleavage almost always requires significant heat.

    • The Solution: Reactions involving aryl chlorides commonly require temperatures in the 100-120 °C range.[3] Microwave irradiation is a particularly powerful technique for these substrates, as it can rapidly and efficiently heat the reaction, often leading to dramatically reduced reaction times and improved yields.[6][7]

Q3: My main byproduct is a symmetrical diacetylene (homocoupling). How do I prevent this?

A3: This side reaction, known as the Glaser-Hay coupling, is a frequent issue in copper-co-catalyzed Sonogashira reactions. It is caused by the oxidative dimerization of the copper acetylide intermediate, a process that requires oxygen.[4][8]

  • Pillar 1: Eliminate Oxygen.

    • The "Why": Oxygen is the oxidant in the Glaser coupling cycle. Its removal is paramount.

    • The Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be rigorously deoxygenated prior to use, typically via a "freeze-pump-thaw" cycle or by sparging with an inert gas for 30-60 minutes.

  • Pillar 2: Remove the Culprit—Copper.

    • The "Why": The Glaser reaction is mediated by the copper co-catalyst. By removing it, you eliminate the primary pathway for homocoupling. Some studies even show that copper can inhibit the desired reaction with aryl chlorides.[4]

    • The Solution: Use a copper-free Sonogashira protocol . These methods are well-established and are often the preferred choice for substrates prone to homocoupling.[4] While the reaction may be slower, the cleaner profile often results in a higher isolated yield of the desired product.

  • Pillar 3: Control Reagent Concentration.

    • The "Why": Homocoupling is a bimolecular reaction (two alkyne molecules must interact). The desired cross-coupling is also bimolecular. However, by keeping the alkyne concentration low at all times, you can disfavor the homocoupling pathway.

    • The Solution: Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump. This maintains a low steady-state concentration of the alkyne, minimizing the rate of homocoupling.[4]

Workflow & Visualization

A clear understanding of the catalytic cycle is essential for troubleshooting.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Complex Ar-Pd(II)(C≡CR)L₂ PdII_Aryl->PdII_Complex Transmetalation (from Cu cycle) PdII_Complex->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Complex->Product CuX Cu(I)X Alkyne H-C≡CR Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->CuX To Pd Cycle Alkyne->Cu_Alkyne Deprotonation (Base) Glaser_Product R-C≡C-C≡C-R Cu_Alkyne_Glaser Cu(I)-C≡CR Cu_Alkyne_Glaser->Glaser_Product O₂ (Oxidant)

Caption: The Sonogashira catalytic cycle showing the interplay between the main Palladium cycle and the Copper co-catalyst cycle, as well as the competing Glaser homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q4: Which palladium source should I choose? Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex like PdCl₂(PPh₃)₂?

A4: The choice depends on your need for activity and convenience.

  • PdCl₂(PPh₃)₂ and Pd(PPh₃)₄: These are air-stable, pre-formed Pd(0) or Pd(II) complexes that are convenient to handle. They are excellent starting points for reactive substrates like aryl iodides and activated aryl bromides.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ by coordinating with the phosphine ligand you add to the reaction. This approach is more versatile and is required when using specialized, high-activity ligands (like Buchwald ligands) for challenging substrates like aryl chlorides.

Q5: Can I run this reaction without a phosphine ligand?

A5: Yes, ligand-free protocols exist, but they have specific applications.

  • Palladium on Carbon (Pd/C): Heterogeneous Pd/C can catalyze Sonogashira couplings, often under copper- and amine-free conditions, which simplifies workup.[1][9] These systems are particularly effective for aryl iodides.

  • Homogeneous Ligand-Free: Some protocols use a palladium salt like Pd(OAc)₂ without any added phosphine ligand, often in polar aprotic solvents like DMF.[10] These reactions may rely on the solvent or other species in solution to stabilize the catalytic species. They are most reliable for electron-deficient aryl iodides and bromides.[10] However, for unactivated or challenging substrates, ligand-supported catalysts generally offer superior performance and reliability.

Q6: How do I choose between an amine base (like TEA) and an inorganic base (like K₂CO₃)?

A6: The choice is a balance between reaction medium and required basicity.

  • Amine Bases (TEA, DIPEA): These are often used in large excess and can serve as both the base and the solvent (or co-solvent).[3] This is convenient and works well for many standard couplings.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These require a separate solvent (e.g., THF, DMF, Toluene). They are generally stronger bases and can be more effective for less acidic alkynes or when amine coordination to the catalyst is a concern (e.g., with aniline substrates).[5][8] For difficult couplings, an inorganic base is often a superior choice.[3]

Data Summary & Protocols

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Halides
Aryl HalideRecommended Pd SourceRecommended LigandCo-CatalystKey Considerations & Temp.
Ar-I PdCl₂(PPh₃)₂ or Pd(OAc)₂PPh₃ or NoneCuI or NoneGenerally high reactivity. Often proceeds at RT-50°C. Copper-free is an option to ensure no homocoupling.[1][11]
Ar-Br Pd(OAc)₂ or Pd₂(dba)₃PPh₃, P(t-Bu)₃, or XPhosCuI or NoneReactivity is substrate-dependent. May require heating (60-80°C).[3] Consider XPhos for sluggish reactions.
Ar-Cl Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosCuI or NoneRequires highly active ligands.[3][4] High temperatures (100-120°C) or microwave irradiation are essential.[3][6]
Table 2: Common Solvents and Bases
Reagent TypeExamplesUse CaseNotes
Solvent THF, DioxaneGeneral PurposeGood for reactions with inorganic bases. Easy to remove under vacuum.
DMF, NMPPolar AproticCan increase reaction rates but are high-boiling and harder to remove.[3][5]
TolueneNon-polarUseful for high-temperature reactions.
Triethylamine (TEA)Amine Solvent/BaseCommon for standard reactions; acts as both base and solvent.[3]
Base TEA, DIPEAAmine BaseMild, soluble bases often used in excess.[3]
K₂CO₃, Cs₂CO₃Inorganic BaseStronger bases, insoluble. Cs₂CO₃ is highly effective but more expensive.[3][5]
K₃PO₄Inorganic BaseA strong, effective base for challenging couplings.[5]
Bu₄NOAcOrganic Salt BaseUsed in some ligand- and copper-free protocols at room temperature.[10]
Protocol: General Procedure for a Copper-Free Sonogashira Coupling

This protocol is a self-validating system for a challenging electron-deficient aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the inorganic base (e.g., K₃PO₄, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent Addition: Add deoxygenated solvent (e.g., Dioxane) via cannula or syringe. The reaction should be stirred to ensure good mixing.

  • Heating: Lower the flask into a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the base and palladium residues. Proceed with standard aqueous workup and purification.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low or No Yield in Sonogashira Reaction halide_type What is your Aryl Halide? start->halide_type side_products Major Side Product Observed? start->side_products ar_cl Aryl Chloride halide_type->ar_cl Ar-Cl ar_br Aryl Bromide halide_type->ar_br Ar-Br ar_i Aryl Iodide halide_type->ar_i Ar-I homocoupling homocoupling side_products->homocoupling Homocoupling (Diacetylene) starting_material starting_material side_products->starting_material No Reaction / Starting Material Only ar_cl_sol1 1. Switch to High-Activity Ligand (e.g., XPhos, SPhos) ar_cl->ar_cl_sol1 ar_br_sol1 1. Switch to Stronger Ligand (e.g., P(t-Bu)₃, XPhos) ar_br->ar_br_sol1 ar_i_sol1 Check Reagent Purity & Inert Atmosphere. Reaction is typically facile. ar_i->ar_i_sol1 ar_cl_sol2 2. Increase Temperature to 100-120°C (Consider Microwave) ar_cl_sol1->ar_cl_sol2 ar_br_sol2 2. Increase Temperature to 60-80°C ar_br_sol1->ar_br_sol2 ar_br_sol3 3. Switch to Inorganic Base (e.g., K₂CO₃, K₃PO₄) ar_br_sol2->ar_br_sol3 homocoupling_sol1 1. Ensure Rigorous Inert Atmosphere homocoupling->homocoupling_sol1 starting_material->halide_type Follow Halide-Specific Troubleshooting homocoupling_sol2 2. Switch to Copper-Free Conditions homocoupling_sol1->homocoupling_sol2 homocoupling_sol3 3. Use Slow Addition of Alkyne homocoupling_sol2->homocoupling_sol3

References

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (commonly 1-iodo-4-nitrobenzene or 1-bromo-4-nitrobenzene) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Q2: My Sonogashira reaction is not working at all. What are the most critical initial checks?

When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere. A crucial first step is to ensure that the palladium catalyst and copper co-catalyst have not degraded. It is also vital to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-type homocoupling of propargyl alcohol.[2] Thoroughly degassing the solvent and running the entire reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.

Q3: I observe a black precipitate forming in my reaction. What does this indicate?

The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of the palladium catalyst. This decomposition can be triggered by impurities in the starting materials or solvents, an inappropriate choice of solvent, or incorrect reaction temperature. To prevent this, it is essential to use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black under certain conditions.

Q4: What is the general reactivity order for the aryl halide in this Sonogashira coupling?

The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl. Consequently, 1-iodo-4-nitrobenzene is the most reactive starting material and can often be coupled at room temperature, while 1-bromo-4-nitrobenzene may necessitate heating to achieve a comparable reaction rate.[1]

Q5: Is a copper co-catalyst always necessary for this reaction?

While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to enhance reactivity, copper-free versions of the reaction have been developed. These are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue when oxygen is not rigorously excluded. Copper-free reactions might, however, require a more active palladium catalyst system, specialized ligands, or higher reaction temperatures to proceed efficiently.

Troubleshooting Guide: Low Product Yield

Low or no yield of this compound is a common issue. The following sections provide a systematic approach to diagnosing and resolving the problem.

Problem Area 1: Reagents and Solvents
Symptom Potential Cause Recommended Solution
Reaction is sluggish or stalls completely.Impure Starting Materials: Impurities in 1-iodo/bromo-4-nitrobenzene or propargyl alcohol can poison the catalyst.Purify starting materials by recrystallization or distillation. Ensure propargyl alcohol is colorless.
Significant homocoupling of propargyl alcohol is observed.Degraded Copper(I) Iodide: CuI can oxidize over time, promoting Glaser coupling.Use a fresh bottle of CuI or purify existing stock. The powder should be off-white, not green or brown.
Reaction fails to initiate."Wet" or Poor-Quality Solvents/Base: Water in the solvent or amine base can deactivate the catalyst and interfere with the formation of the copper acetylide intermediate.Use anhydrous solvents. Distill amine bases (like triethylamine or diisopropylethylamine) over a suitable drying agent (e.g., CaH2) before use.
Problem Area 2: Catalyst System
Symptom Potential Cause Recommended Solution
Formation of palladium black and low conversion.Deactivated Palladium Catalyst: The Pd(0) catalyst may have oxidized or decomposed.Use a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). Store catalysts under an inert atmosphere.
Reaction is slow, especially with 1-bromo-4-nitrobenzene.Inappropriate Ligand: The standard triphenylphosphine ligand may not be sufficient for less reactive aryl bromides.Consider using more electron-rich and bulky phosphine ligands which can facilitate the oxidative addition step.
Inconsistent results between batches.Incorrect Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to increased side products.Optimize the catalyst loading. A typical starting point is 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper co-catalyst.
Problem Area 3: Reaction Conditions
Symptom Potential Cause Recommended Solution
Significant amount of unreacted starting material.Insufficient Reaction Temperature: Particularly when using 1-bromo-4-nitrobenzene, room temperature may not be sufficient to drive the reaction to completion.Gradually increase the reaction temperature. For aryl bromides, temperatures between 50-80°C are common. Monitor for potential degradation of starting materials or product at higher temperatures.
Low yield and formation of byproducts.Presence of Oxygen: Oxygen promotes the homocoupling of propargyl alcohol (Glaser coupling), a major side reaction.Ensure the reaction setup is thoroughly degassed before adding the catalyst and run under a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.
Reaction does not go to completion.Insufficient or Inappropriate Base: The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.Amine bases like triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).

Detailed Experimental Protocols

Protocol 1: Standard Sonogashira Coupling

This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of 1-iodo-4-nitrobenzene with propargyl alcohol.

Materials:

  • 1-iodo-4-nitrobenzene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add propargyl alcohol to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visual Workflow for Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Pd Catalyst, & CuI in Flask B Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C Add Anhydrous Solvent & Amine Base B->C D Add Propargyl Alcohol C->D E Stir at Appropriate Temperature (Monitor by TLC/GC) D->E Start Reaction F Dilute with Organic Solvent E->F Reaction Complete G Filter through Celite F->G H Aqueous Washes (e.g., NH4Cl, Brine) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Characterize Pure Product (NMR, MS, etc.) K->L

Caption: General workflow for the synthesis and purification of this compound.

Reaction Mechanism and Side Reactions

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 1-iodo-4-nitrobenzene.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with propargyl alcohol in the presence of the amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The acetylide group is then transferred from the copper to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

Primary Side Reaction: Glaser Coupling

The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This reaction is promoted by the copper co-catalyst in the presence of oxygen and results in the formation of a diyne byproduct.

Mitigation Strategies:

  • Rigorous Inert Atmosphere: The most effective way to minimize Glaser coupling is to ensure the reaction is performed under strictly anaerobic conditions.

  • Copper-Free Conditions: As mentioned, performing the reaction without a copper co-catalyst eliminates this side reaction pathway, though it may require optimization of other reaction parameters.

Troubleshooting Decision Tree

G cluster_reagents Reagent & Solvent Checks cluster_conditions Condition Checks cluster_solutions Solutions start Low or No Yield reagent_purity Are starting materials pure? start->reagent_purity solvent_dry Are solvents & base anhydrous? reagent_purity->solvent_dry Yes purify_reagents Purify/replace reagents reagent_purity->purify_reagents No catalyst_fresh Are Pd & Cu catalysts fresh? solvent_dry->catalyst_fresh Yes dry_solvents Use anhydrous solvents & distill base solvent_dry->dry_solvents No atmosphere Is atmosphere inert (no O2)? catalyst_fresh->atmosphere Yes use_fresh_catalyst Use fresh catalyst catalyst_fresh->use_fresh_catalyst No temperature Is temperature optimal? atmosphere->temperature Yes degas_setup Degas solvent & maintain N2/Ar atmosphere atmosphere->degas_setup No optimize_temp Increase temperature, especially for aryl bromides temperature->optimize_temp No

Caption: A decision tree to guide troubleshooting for low yield in the Sonogashira coupling.

References

Technical Support Center: Palladium Catalyst Removal from 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of residual palladium catalysts from your final product. The synthesis of this compound, often achieved through a Sonogashira cross-coupling reaction, necessitates the use of a palladium catalyst.[1][2] While highly efficient, these catalysts can lead to trace metal contamination in the final product, which is a significant concern in pharmaceutical applications due to potential toxicity and regulatory limits.[3][4][5] This resource provides in-depth, field-proven solutions to ensure the purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized this compound via a Sonogashira coupling and my initial purification by column chromatography still shows palladium contamination. Why is this happening and what are my next steps?

A1: The Challenge of Palladium Removal

Residual palladium can persist through standard purification methods like silica gel chromatography for several reasons. Palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) and can form various complexes with ligands, solvents, or even your product.[6] These different species can have varying polarities and affinities for silica gel, making their complete removal challenging. Furthermore, palladium can sometimes form colloidal nanoparticles that may co-elute with your product.[7]

Your immediate next step is to quantify the level of palladium contamination. This will help you choose the most appropriate and efficient removal strategy. Standard methods for palladium quantification include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[3][8]

Below is a decision-making workflow to guide your selection of a palladium removal technique.

Palladium Removal Workflow start Initial Product Contaminated with Palladium quantify Quantify Palladium Level (e.g., ICP-MS) start->quantify decision Select Removal Method Based on Pd Level & Scale quantify->decision high_level High Pd (>200 ppm) decision->high_level High medium_level Medium Pd (50-200 ppm) decision->medium_level Medium low_level Low Pd (<50 ppm) decision->low_level Low scavenger Metal Scavengers (Thiol, Thiourea Silica) high_level->scavenger activated_carbon Activated Carbon Treatment medium_level->activated_carbon recrystallization Recrystallization low_level->recrystallization final_product Pure this compound (<10 ppm Pd) scavenger->final_product activated_carbon->final_product recrystallization->final_product

Caption: Decision workflow for palladium removal.

Q2: What are palladium scavengers and how do I choose the right one for my product?

A2: Understanding and Selecting Palladium Scavengers

Palladium scavengers are materials designed to selectively bind and remove palladium from a solution. They are often solid-supported, which allows for easy removal by filtration.[9][10] The most common types are silica gels or polymers functionalized with ligands that have a high affinity for palladium, such as thiol or thiourea groups.[9][11]

Choosing the Right Scavenger:

The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the suspected form of the palladium species. For a molecule like this compound, which contains a nitro group and a hydroxyl group, it's important to choose a scavenger that won't react with your product.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesConsiderations
Thiol-functionalized Silica -SHPd(II)High efficiency for Pd(II), robust.[9]Can sometimes form new impurities.[6]
Thiourea-functionalized Silica -NHC(=S)NH-Pd(0) and Pd(II)Versatile for different palladium species.[9][11]May require slightly longer reaction times.
Activated Carbon Carbon matrixVarious Pd speciesCost-effective, can also remove color impurities.[12][13]May have lower selectivity and can adsorb the product, reducing yield.[14]
Isocyanide Reagents -NCPd(0) and Pd(II)Highly effective at reducing palladium to sub-ppm levels.[15]May require subsequent chromatography.[15]

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve the Product: Dissolve your crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 10-50 mg/mL.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the estimated palladium content).

  • Stir: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filter: Filter the mixture through a pad of celite to remove the scavenger.

  • Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Analyze the final product for residual palladium using ICP-MS.

Q3: Can I use activated carbon to remove palladium? Are there any potential downsides?

A3: Activated Carbon for Palladium Removal

Yes, activated carbon is a widely used and cost-effective method for removing palladium catalysts.[12][13] It works through adsorption, where the palladium species are physically bound to the porous surface of the carbon.[6] Activated carbon can be effective at removing various forms of palladium and can also help to decolorize your product solution.[12]

Potential Downsides:

  • Product Loss: Activated carbon can be non-selective and may adsorb your desired product, leading to a reduction in yield.[14] It is crucial to perform small-scale trials to determine the optimal amount of activated carbon and contact time.

  • Variable Efficiency: The effectiveness of activated carbon can vary depending on the specific grade of carbon used, the solvent, and the nature of the palladium species.[12]

  • Fine Particles: Some grades of activated carbon can be very fine and difficult to filter completely, potentially contaminating your final product. Using granular activated carbon or a filter aid like celite can mitigate this issue.

Experimental Protocol: Palladium Removal with Activated Carbon

  • Dissolve the Product: Dissolve the crude this compound in an appropriate solvent.

  • Add Activated Carbon: Add powdered or granular activated carbon (typically 5-20% by weight of the crude product).

  • Stir: Stir the suspension at room temperature or slightly elevated temperature for 1-4 hours.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon. Be sure to use a filter paper with an appropriate pore size.

  • Wash: Thoroughly wash the celite and carbon cake with fresh solvent to minimize product loss.

  • Concentrate: Combine the filtrate and washings and remove the solvent in vacuo.

  • Analyze: Determine the residual palladium concentration in the purified product.

Q4: My palladium levels are still above the acceptable limit for pharmaceutical applications after using a scavenger. What other techniques can I try?

A4: Advanced and Complementary Purification Techniques

If a single purification method is insufficient, a combination of techniques is often more effective. The International Council for Harmonisation (ICH) guidelines set strict limits for residual metals in active pharmaceutical ingredients (APIs), often in the low ppm range.[3][4][5]

1. Sequential Treatments:

You can perform a sequential treatment with different types of scavengers. For instance, a primary treatment with a bulk scavenger like activated carbon to remove the majority of the palladium, followed by a polishing step with a high-affinity scavenger like thiol-functionalized silica to remove the remaining traces.

2. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. If your this compound is a crystalline solid, a carefully chosen solvent system for recrystallization can effectively exclude palladium impurities from the crystal lattice. This method is often used as a final purification step.

3. Filtration through Specialized Media:

Passing your product solution through a cartridge or a pad of specialized adsorbent media can be a quick and effective polishing step. These can include celite, silica gel plugs, or commercially available metal scavenging cartridges.[16][17]

Below is a diagram illustrating a multi-step purification strategy.

Multi-Step Purification start Crude Product (High Pd) step1 Step 1: Bulk Removal (Activated Carbon) start->step1 step2 Step 2: Polishing (Thiol Scavenger) step1->step2 step3 Step 3: Final Purification (Recrystallization) step2->step3 final API Grade Product (<10 ppm Pd) step3->final

References

Technical Support Center: Ensuring the Stability of 3-(4-Nitrophenyl)prop-2-yn-1-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable research compound. By understanding its potential degradation pathways and implementing appropriate storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: The Dual Nature of this compound's Reactivity

This compound is a bifunctional molecule containing both a propargyl alcohol and a nitroaromatic moiety. This unique structure, while synthetically useful, also presents specific stability challenges. The electron-withdrawing nature of the nitro group can influence the reactivity of the propargyl alcohol, and both functional groups are susceptible to degradation under certain conditions. This guide provides a proactive approach to maintaining the compound's stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the stability of this compound.

FAQ 1: I've noticed a change in the color of my this compound sample, from a light yellow to a darker orange/brown. What could be the cause?

Answer: A color change is a primary indicator of potential degradation. This can be attributed to several factors, often acting in concert:

  • Photodegradation: Aromatic nitro compounds are known to be sensitive to light, particularly in the UV spectrum.[1][2] Exposure to ambient laboratory light over time can initiate photochemical reactions, leading to the formation of colored byproducts. The nitro group can be reduced or participate in other light-induced reactions.

  • Polymerization: Propargyl alcohols can undergo polymerization, especially when exposed to heat or basic conditions.[3] This process can lead to the formation of higher molecular weight, often colored, oligomers or polymers.

  • Oxidation: While less common for the nitroaromatic part, the allylic alcohol moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen over extended periods.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately confirm that the compound is stored in a light-proof container (e.g., an amber vial) and in a dark location, such as a cabinet or refrigerator.

  • Assess Purity: If you suspect degradation, it is crucial to re-analyze the purity of the material before use. A simple Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is recommended.[4][5]

  • Implement Inert Atmosphere: If the compound is handled frequently, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize contact with atmospheric oxygen.

FAQ 2: My experimental results are inconsistent. Could the stability of this compound be a factor?

Answer: Absolutely. Inconsistent results are a common consequence of using a degraded starting material. If the purity of your this compound has decreased, you are introducing unknown variables into your experiment, which can lead to issues such as:

  • Lower reaction yields: If the concentration of the active compound is lower than assumed, your reaction yields will be diminished.

  • Formation of unexpected side products: Degradation products can participate in side reactions, complicating your reaction mixture and purification process.

  • Inaccurate biological assay results: In drug development, impurities can lead to misleading bioactivity data.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Isolate this compound as a potential variable A->B C Assess Purity of the Stored Compound B->C D TLC Analysis C->D Quick Qualitative Check E HPLC-UV/Vis Analysis C->E Quantitative Analysis F 1H NMR Spectroscopy C->F Structural Confirmation G Significant Impurities Detected? D->G E->G F->G H Purify by Recrystallization or Chromatography G->H Yes J No Significant Impurities Detected G->J No I Use Purified Material for Experiments H->I L Review Storage Protocol I->L K Investigate Other Experimental Parameters J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

FAQ 3: What are the ideal storage conditions for long-term stability?

Answer: To maximize the shelf-life of this compound, a multi-faceted approach to storage is essential.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions, including polymerization and oxidation.
Light Protect from lightPrevents photodegradation of the nitroaromatic ring.[1][2] Use amber vials or wrap clear vials in aluminum foil.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Container Tightly sealed glass vialPrevents contamination and evaporation of any residual solvent. Glass is preferred over plastic to avoid potential leaching.
Handling Minimize freeze-thaw cyclesIf stored in a solvent, repeated freeze-thaw cycles can promote degradation. Aliquot into smaller, single-use vials if necessary.
FAQ 4: Are there any chemical stabilizers I can add to my sample to improve its stability?

Answer: The addition of stabilizers should be approached with caution, as an inappropriate choice could potentially accelerate other degradation pathways. However, for long-term storage, particularly in solution, the following classes of stabilizers may be considered:

  • Radical Scavengers/Antioxidants:

    • Hindered Phenolic Antioxidants (e.g., BHT - Butylated hydroxytoluene): These are effective at scavenging free radicals that can initiate oxidation and polymerization.[6][7][8] A very low concentration (e.g., 0.01-0.1%) is typically sufficient.

    • Hindered Amine Light Stabilizers (HALS): These are particularly effective against photodegradation.[9][10][11] They work by trapping free radicals generated by UV exposure. However, their basic nature should be considered, as it could potentially promote polymerization of the propargyl alcohol. A non-basic HALS would be preferable.

  • Acid Scavengers:

    • Epoxidized Soybean Oil (ESO) or similar compounds: If there is a risk of acidic impurities being present or generated, which could catalyze the hydrolysis of the propargyl alcohol, a neutral acid scavenger can be beneficial.[12][13] These compounds react with and neutralize acids without introducing basicity.

Important Considerations:

  • Compatibility: Before adding any stabilizer, ensure it is compatible with your downstream application. For example, a stabilizer might interfere with a specific reaction or biological assay.

  • Concentration: Use the lowest effective concentration of the stabilizer to avoid potential interference.

  • Validation: If you choose to use a stabilizer, it is good practice to validate its effectiveness and lack of interference in your specific experimental setup.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A This compound B Photodegradation (Light Exposure) A->B Initiated by C Polymerization (Heat, Base) A->C Initiated by D Hydrolysis (Acidic Conditions) A->D Initiated by E Oxidation (Atmospheric O2) A->E Initiated by F Reduced Nitro Species (e.g., nitroso, amino) B->F G Polymeric Materials C->G H Hydrated Products (e.g., ketone, diol) D->H I Oxidized Products (e.g., aldehyde, carboxylic acid) E->I

Caption: Potential degradation pathways of this compound.

Experimental Protocols: Assessing Purity

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/Vis) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.[5][14][15]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid or phosphoric acid for peak shaping).

    • B: Acetonitrile (with 0.1% formic acid or phosphoric acid).

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20-30 minutes. This broad gradient will help to elute a wide range of potential impurities. The gradient can be optimized based on the observed chromatogram.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 260-280 nm, a full UV scan is recommended to identify the optimal wavelength) and a lower wavelength (e.g., 210 nm) to detect a wider range of impurities.

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample.

    • Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time. The peak area percentage can be used to estimate the purity.

Protocol 2: ¹H NMR Spectroscopy for Structural Verification

¹H NMR spectroscopy is a powerful tool to confirm the structure of your compound and to identify potential degradation products by observing changes in chemical shifts and the appearance of new signals.[1][16][17]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Chemical Shifts (approximate, in CDCl₃):

      • Aromatic protons: ~7.5-8.2 ppm (two doublets).

      • Methylene protons (-CH₂OH): ~4.5 ppm (singlet or doublet).

      • Hydroxyl proton (-OH): Variable, broad singlet.

    • Signs of Degradation:

      • Appearance of new signals in the aliphatic or aromatic regions.

      • Broadening of peaks, which may indicate polymerization.

      • Changes in the integration ratios of the characteristic peaks.

By implementing these storage and handling best practices and utilizing the provided analytical methods, you can ensure the stability and reliability of your this compound for the duration of your research projects.

References

side reactions of 3-(4-Nitrophenyl)prop-2-yn-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Side Reactions in Acidic & Basic Media

Welcome to the technical support center for 3-(4-Nitrophenyl)prop-2-yn-1-ol. As Senior Application Scientists, we understand that this versatile building block, while powerful, can present unique challenges. Its reactivity is dominated by the interplay between the propargyl alcohol moiety and the electron-withdrawing nitro-substituted aryl group. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you anticipate, identify, and mitigate common side reactions encountered under acidic and basic conditions.

Overview of Reactivity

The primary reactive sites of this compound are the hydroxyl group, the alkyne's triple bond, and the acidic terminal alkyne proton. The strongly deactivating nitro group primarily influences the reactivity of the aryl ring and the pKa of the propargylic proton. The conditions you employ can trigger a cascade of rearrangements, isomerizations, or additions.

G cluster_main This compound cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (B⁻) main_node C₉H₇NO₃ meyer_schuster Meyer-Schuster Rearrangement main_node->meyer_schuster hydration Alkyne Hydration main_node->hydration isomerization Isomerization to Allene/Enone main_node->isomerization deprotonation Acetylide Formation (Dimerization/Addition) main_node->deprotonation

Figure 1. Potential reaction pathways for this compound.

Part 1: Troubleshooting under Acidic Conditions

Under acidic conditions, the propargyl alcohol moiety is prone to rearrangement and hydration reactions. These are often catalyzed by both Brønsted and Lewis acids.

FAQ 1: My reaction produced an unexpected α,β-unsaturated aldehyde. What happened?

Answer: You are likely observing the Meyer-Schuster rearrangement . This is a classic acid-catalyzed rearrangement of primary and secondary propargylic alcohols into α,β-unsaturated aldehydes and ketones, respectively.[1][2] For a primary alcohol like this compound, the expected product is (E/Z)-3-(4-nitrophenyl)propenal.

Causality (The "Why"): The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by a rate-determining 1,3-shift of the hydroxyl group to form an allene-enol intermediate, which then tautomerizes to the more stable α,β-unsaturated aldehyde.[1][3] The use of strong acids and elevated temperatures significantly accelerates this process.[4]

G cluster_mech Meyer-Schuster Rearrangement Mechanism A 1. Protonation of Alcohol B 2. Loss of Water & 1,3-Shift (Rate-Determining) A->B C 3. Tautomerization B->C D Final Product C->D

Figure 2. Simplified workflow of the Meyer-Schuster rearrangement.

Troubleshooting Protocol: Identification and Mitigation

Step 1: Confirm the Side Product's Identity

  • ¹H NMR: Look for characteristic signals of an aldehyde proton (9-10 ppm) and vinyl protons (6-8 ppm) with coupling constants indicative of cis or trans geometry.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680-1705 cm⁻¹ and a C=C stretch around 1620-1640 cm⁻¹ are key indicators.

  • LC-MS: Compare the mass of the product to the starting material. The rearrangement product is an isomer, so the mass will be identical.

Step 2: Mitigate the Rearrangement If the rearrangement is undesired, reaction conditions must be modified to disfavor the protonation and subsequent shift.

  • Use Milder Catalysts: Replace strong Brønsted acids (e.g., H₂SO₄, PTSA) with milder Lewis acids or transition metal catalysts that are less prone to inducing this rearrangement.[1] Gold- and silver-based catalysts, for instance, can promote other alkyne reactions while minimizing the Meyer-Schuster pathway.[5]

  • Lower the Temperature: The rearrangement is often thermally driven. Running the reaction at 0 °C or room temperature, if the primary reaction allows, can significantly reduce the rate of this side reaction.

  • Protect the Alcohol: If compatible with your desired transformation, protecting the hydroxyl group as an ether (e.g., TBDMS, MOM) or an ester will prevent the initial protonation step required for the rearrangement.

FAQ 2: My mass spec shows a product with a mass of M+18. What is this side product?

Answer: The addition of 18 amu (the mass of water) strongly suggests an acid-catalyzed hydration of the alkyne triple bond. This reaction follows Markovnikov's rule, but due to the terminal nature of the alkyne, the initial product is an enol that rapidly tautomerizes to a ketone.[6] The likely product is 1-hydroxy-1-(4-nitrophenyl)propan-2-one.

Causality (The "Why"): The alkyne's π-system acts as a nucleophile, attacking a proton (or a Lewis acid) to form a vinyl cation intermediate. A water molecule then attacks the carbocation. Subsequent deprotonation and keto-enol tautomerization yield the final α-hydroxy ketone product.[6][7] This reaction is often competitive with the Meyer-Schuster rearrangement.

Side ReactionKey IntermediateFinal ProductSpectroscopic Signature (¹H NMR)
Meyer-Schuster Allenolα,β-Unsaturated AldehydeAldehyde proton (~9.5 ppm), vinyl protons (6-8 ppm)
Alkyne Hydration Enolα-Hydroxy KetoneMethyl singlet (~2.2 ppm), methine proton adjacent to OH

Troubleshooting Protocol: Minimizing Hydration

Step 1: Control Water Content

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Performing the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from participating.

  • Add a Dehydrating Agent: If compatible with the reaction, molecular sieves can be added to scavenge trace amounts of water.

Step 2: Optimize the Catalyst System

  • Catalyst Choice: Certain catalysts are more prone to promoting hydration. Gold(I) catalysts, for example, are highly effective for alkyne hydration.[8] If hydration is a problem, screen alternative catalysts that are less oxophilic.

  • Non-Aqueous Acid Source: If a proton source is required, consider using an acid in a non-aqueous solvent system to limit the availability of water for addition.

Part 2: Troubleshooting under Basic Conditions

In the presence of a base, the reactivity of this compound shifts towards deprotonation of the acidic alkyne proton and potential isomerizations.

FAQ 3: I'm seeing a complex mixture of products and a loss of the alkyne signal in my characterization.

Answer: This outcome can be caused by two primary base-induced pathways: isomerization or deprotonation followed by nucleophilic attack .

Pathway A: Isomerization to Allenes and Conjugated Enones Strong bases can abstract a proton, leading to prototropic rearrangements. The propargyl alcohol can isomerize to an allenic alcohol intermediate, which can then tautomerize to a more stable conjugated enone (a chalcone-like structure).[9][10]

Causality (The "Why"): Bases like potassium tert-butoxide (KOtBu) can initiate a cascade of equilibria between the alkyne, the corresponding allene, and the conjugated enone.[9] The thermodynamic stability of the fully conjugated enone often drives the reaction to completion, especially at elevated temperatures.

G cluster_workflow Troubleshooting Workflow: Basic Conditions start Complex Mixture Observed check_mass Analyze by LC-MS start->check_mass isomer_path Mass is Isomeric (M) check_mass->isomer_path Yes dimer_path Mass is Dimeric (2M, 2M-H₂O) check_mass->dimer_path No isomer_conclusion Likely Isomerization. Action: Use weaker base, lower temperature. isomer_path->isomer_conclusion dimer_conclusion Likely Dimerization. Action: Use non-nucleophilic base, ensure no electrophiles present. dimer_path->dimer_conclusion

Figure 3. Troubleshooting logic for reactions under basic conditions.

Pathway B: Deprotonation and Dimerization (Favorskii-type) The terminal alkyne proton is acidic (pKa ≈ 25) and can be readily removed by strong bases (e.g., NaH, NaNH₂, BuLi) to form a nucleophilic acetylide anion.[11][12] This acetylide can then attack any available electrophile. In the absence of other electrophiles, it can potentially attack another molecule of the starting material, leading to dimerization or oligomerization.

Causality (The "Why"): The formation of the acetylide is a standard acid-base reaction.[13] If this nucleophile attacks the electrophilic carbon of the triple bond or the benzylic position of another molecule, C-C bond formation occurs. This is common in reactions like the Sonogashira coupling if conditions are not optimized, leading to Glaser-type homocoupling byproducts.[14]

Troubleshooting Protocol: Gaining Control of Base-Induced Reactions

Step 1: Characterize the Product Mixture

  • Use the workflow in Figure 3. An LC-MS analysis is crucial to distinguish between isomerization (product mass = starting material mass) and dimerization/oligomerization (product mass = multiple of starting material mass).

Step 2: Modify Conditions to Prevent Isomerization

  • Base Selection: Avoid strong, non-nucleophilic bases like KOtBu or DBU if your goal is not isomerization. Use milder inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) if they are sufficient for your desired reaction.

  • Temperature Control: Keep the reaction temperature as low as possible to slow the rate of isomerization.

Step 3: Prevent Acetylide-Mediated Side Reactions

  • Base Stoichiometry: If your reaction requires acetylide formation (e.g., for a subsequent alkylation), use a slight excess (1.0-1.1 equivalents) of base to ensure full conversion of the starting material, minimizing its availability as an electrophile.

  • Order of Addition: Add the base to the propargyl alcohol at a low temperature, allow the acetylide to form completely, and then add the desired electrophile. This sequential addition prevents the acetylide from reacting with the starting material.

  • Use a Non-Nucleophilic Base: If the goal is simply deprotonation for another purpose (e.g., as part of a catalytic cycle) where the acetylide itself should not be the primary nucleophile, consider a hindered base like lithium diisopropylamide (LDA) or a phosphazene base, which are less likely to participate in additions.

FAQ 4: Will the nitro group interfere with my reaction?

Answer: Generally, the nitro group is robust under many acidic and basic conditions. However, you should be aware of two possibilities:

  • Reduction: The nitro group can be reduced to an amine or intermediate species (nitroso, hydroxylamine).[15] This is not common with simple acids or bases but can occur if reducing agents are present. For example, using metals like Fe, Zn, or Sn in acidic media is a standard method for nitro reduction.[16] Similarly, certain basic conditions with reducing agents can also affect the nitro group.[17]

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic attack. While this typically requires a very strong nucleophile (e.g., an alkoxide) and often high temperatures, it is a potential side reaction to consider under harsh basic conditions.

Mitigation Strategy:

  • Screen Conditions: If you suspect nitro group interference, run a control reaction with 4-nitrotoluene under the same conditions to see if the nitro group is affected in the absence of the propargyl alcohol functionality.

  • Avoid Harsh Reductants: Be mindful of reagents that can act as reducing agents, especially in combination with acids or bases.

By carefully considering the interplay of your reagents and conditions with the inherent reactivity of this compound, you can successfully navigate these potential side reactions and achieve your desired synthetic outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-nitrophenyl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, multi-gram production. We will address common challenges, provide in-depth troubleshooting, and offer a validated, scalable protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for synthesizing this compound?

The most widely employed and scalable method is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (1-iodo-4-nitrobenzene) using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][4] Its reliability under mild conditions and tolerance for various functional groups, including the nitro group and the primary alcohol, make it ideal for complex syntheses.[2]

Q2: Why is residual palladium and copper a major concern in scale-up, especially for pharmaceutical applications?

Both palladium and copper are heavy metals with established toxicity profiles. For any intermediate intended for drug development, regulatory agencies impose strict limits on heavy metal contamination. Failure to adequately remove these catalyst residues can lead to batch rejection, significant financial loss, and potential safety issues in downstream applications.[5] Therefore, developing a robust purification strategy is as critical as optimizing the reaction itself.[6]

Q3: Are there alternatives to the standard Pd/CuI catalyst system?

Yes, to address challenges like cost and metal contamination, several modifications to the classical Sonogashira reaction have been developed. These include copper-free Sonogashira protocols, which can mitigate the formation of alkyne homocoupling byproducts, and the use of heterogeneous catalysts.[3][7] Heterogeneous catalysts, such as palladium on a solid support, offer the advantage of easier separation from the reaction mixture, simplifying purification.[7][8] However, they may exhibit different activity profiles and require specific optimization.

Q4: What are the primary safety hazards I should be aware of when handling the reagents?

  • 1-Iodo-4-nitrobenzene: This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

  • Propargyl Alcohol: This is a flammable liquid and is toxic.[11] It can cause severe skin burns and eye damage.[12] It is crucial to keep it away from heat, sparks, and open flames. All transfers should be conducted in a fume hood, and non-sparking tools should be used.[12]

  • Amine Base (e.g., Triethylamine): Triethylamine is a flammable and corrosive liquid. Ensure it is handled with care to avoid inhalation and skin contact.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format, providing the underlying chemical reasoning to empower your decision-making.

Problem 1: My reaction shows low conversion or has stalled completely.

  • Possible Cause A: Catalyst Inactivity. The active catalyst is a Pd(0) species. Your Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) may not have been fully reduced, or the active catalyst may have been deactivated by oxygen.

    • Solution: Before adding the aryl halide, ensure your reaction mixture is thoroughly deoxygenated via several vacuum/inert gas (nitrogen or argon) cycles. The presence of oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote undesirable alkyne homocoupling.[8] If you suspect catalyst deactivation during a long reaction, a carefully controlled, deoxygenated addition of a small amount of fresh catalyst may restart the reaction.

  • Possible Cause B: Insufficient or Ineffective Base. The amine base plays a crucial role in both the palladium catalytic cycle and in deprotonating the terminal alkyne to form the reactive copper(I) acetylide.[3]

    • Solution: Use a high-quality, anhydrous grade of your amine base (e.g., triethylamine, diisopropylamine). Water contamination can interfere with the reaction. Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents) to drive the reaction to completion.

  • Possible Cause C: Reagent Purity. Impurities in either the 1-iodo-4-nitrobenzene or propargyl alcohol can act as catalyst poisons.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the reagents before use (e.g., by recrystallization or distillation).

Problem 2: I am observing a significant amount of a solid byproduct, likely from alkyne homocoupling (Glaser coupling).

  • Possible Cause: Excessive Copper(I) or Oxygen. The Glaser coupling of terminal alkynes to form diynes is an oxidative process often catalyzed by copper salts in the presence of oxygen.[8]

    • Solution:

      • Reduce Copper Loading: While catalytic, excess CuI can promote homocoupling. Reduce the CuI loading to the minimum effective level (e.g., 1-2 mol%).

      • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent and reaction vessel are scrupulously deoxygenated before and during the reaction. Maintaining a positive pressure of an inert gas like argon or nitrogen is essential.

Problem 3: The final product is contaminated with a dark color, and I'm struggling to remove palladium.

  • Possible Cause: Formation of Palladium Black. "Palladium black" is finely divided, insoluble palladium metal that results from catalyst decomposition. It can be difficult to remove by standard filtration.

    • Solution:

      • Hot Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (like toluene or ethyl acetate) and filter it while warm through a pad of Celite®. The Celite helps trap the finely dispersed palladium particles.

      • Scavenging Agents: For pharmaceutical-grade purity, treatment with specialized scavengers is recommended. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or activated carbon can effectively bind and remove residual palladium.[6] A screening study to determine the optimal scavenger, contact time, and temperature is advisable during process development.[6]

Troubleshooting Workflow

G start Low Product Yield or Stalled Reaction? cat_check Is the catalyst active and atmosphere inert? start->cat_check Check Catalyst reagent_check Are reagents pure and base effective? start->reagent_check Check Reagents sol_deoxygenate Solution: Thoroughly deoxygenate solvent & headspace. Use fresh catalyst. cat_check->sol_deoxygenate Yes sol_reagents Solution: Verify reagent purity (NMR/GC-MS). Use anhydrous, excess base. reagent_check->sol_reagents Yes homocoupling Significant homocoupling observed? cu_o2_check Is CuI loading too high or O2 present? homocoupling->cu_o2_check sol_homocoupling Solution: Reduce CuI loading (1-2 mol%). Ensure rigorous inert atmosphere. cu_o2_check->sol_homocoupling Yes purification_issue Difficulty in purification (dark color)? pd_black Suspect Palladium Black formation? purification_issue->pd_black sol_purification Solution: Hot filter through Celite®. Treat with scavengers (e.g., thiol-silica, carbon). pd_black->sol_purification Yes

Caption: Troubleshooting decision tree for the Sonogashira synthesis.

Scalable Experimental Protocol

This protocol is designed for a 10-gram scale and includes notes on considerations for further scale-up.

Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. All personnel must wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][11][12]

Reagents & Equipment:

  • Reactor: A 3-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser with an inert gas inlet, and a temperature probe.

  • Reagents:

    • 1-Iodo-4-nitrobenzene (10.0 g, 40.16 mmol)

    • Propargyl alcohol (2.70 g, 3.14 mL, 48.19 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (282 mg, 0.40 mmol, 1 mol%)

    • Copper(I) iodide [CuI] (76 mg, 0.40 mmol, 1 mol%)

    • Triethylamine (Et₃N) (11.2 mL, 8.13 g, 80.32 mmol, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (200 mL)

Procedure:

  • System Preparation: Assemble the reactor setup and ensure it is dry. Purge the entire system with nitrogen or argon for at least 15 minutes.

  • Reagent Charging: To the flask, add 1-iodo-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition & Degassing: Add the anhydrous THF and triethylamine. Stir the mixture and degas the solution by bubbling nitrogen or argon through it for 20 minutes. Scale-Up Note: For larger volumes, multiple vacuum/inert gas backfill cycles are more effective than bubbling.

  • Alkyne Addition: Add the propargyl alcohol dropwise to the stirred solution at room temperature over 5-10 minutes.

  • Reaction: Gently heat the reaction mixture to 50-55 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours. Scale-Up Note: Ensure uniform heating and stirring. Exotherms are not typically significant for this reaction but should always be monitored during scale-up.

  • Work-up & Crude Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the bulk of the catalyst residues. Wash the pad with THF (2 x 25 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate.

    • Purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

    • Combine the product-containing fractions and evaporate the solvent to yield this compound as a yellow solid.

Typical Reaction Parameters for Scale-Up

ParameterLab Scale (10 g)Pilot Scale (200 g)Notes
1-Iodo-4-nitrobenzene 10.0 g (40.16 mmol)200 g (0.80 mol)Limiting Reagent
Propargyl Alcohol 1.2 equiv1.15-1.2 equivA slight excess ensures full conversion of the aryl iodide.
Pd Catalyst (mol%) 1.0 mol%0.5 - 1.0 mol%Catalyst loading can often be reduced on scale after optimization.
CuI (mol%) 1.0 mol%0.5 - 1.0 mol%Keep the Pd:Cu ratio around 1:1.
Base (equiv.) 2.0 equiv2.0 equivMust be sufficient to neutralize the HI byproduct and act as a solvent.
Solvent Volume 200 mL (20 vol)3.2 L (16 vol)Concentration can be increased on scale to improve throughput.[7]
Temperature 50-55 °C50-60 °CMaintain good temperature control to avoid catalyst decomposition.[13]
Typical Yield 85-95%80-90%Yields can be slightly lower on scale due to transfer losses.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Architecture with NMR

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment of individual atoms allows researchers to confirm molecular structures, assess purity, and understand dynamic processes. This guide offers an in-depth analysis of 3-(4-nitrophenyl)prop-2-yn-1-ol, a substituted propargyl alcohol, using both 1H and 13C NMR spectroscopy.

The molecule itself presents several key features for NMR analysis: a 1,4-disubstituted (para) aromatic ring, a carbon-carbon triple bond (alkyne), and a primary alcohol functional group. The interplay of these features, particularly the strong electron-withdrawing effect of the nitro group, creates a distinct and informative spectral fingerprint. This guide will not only present the expected spectral data but will also delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns, providing a framework for analyzing similar compounds.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear discussion, the protons and carbons of this compound are systematically numbered as shown in the structure below. This numbering will be used consistently throughout the analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: 1H NMR Spectral Analysis

The 1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale / Notes
~8.20d (J ≈ 8.8 Hz)H-3, H-5Protons ortho to the strongly electron-withdrawing NO2 group are highly deshielded, shifting them significantly downfield.
~7.60d (J ≈ 8.8 Hz)H-2, H-6Protons ortho to the alkyne group are less deshielded than H-3/H-5. They appear as a doublet due to coupling with H-3/H-5.
~4.50sH-7 (CH2)The methylene protons are adjacent to both the electronegative oxygen and the alkyne's magnetic anisotropy field. Appears as a singlet as long-range coupling is weak.
Variable (~2.0-4.0)br sH-9 (OH)The hydroxyl proton signal is often broad and its position is highly dependent on solvent, concentration, and temperature.

In-Depth Discussion of 1H NMR Assignments:

  • Aromatic Region (δ 7.5-8.5 ppm): The para-substitution pattern on the benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets if the substituent effects are strong. The potent electron-withdrawing and anisotropic effects of the nitro group (NO2) cause a significant downfield shift for the ortho protons (H-3, H-5) to around 8.20 ppm. The protons adjacent to the alkyne moiety (H-2, H-6) are also deshielded but to a lesser extent, appearing near 7.60 ppm. The coupling constant (J) between these adjacent aromatic protons is typically in the range of 8-9 Hz.

  • Propargylic Methylene Protons (δ ~4.50 ppm): The two protons on C-7 are chemically equivalent and thus appear as a single resonance. Their chemical shift is influenced by two main factors: the deshielding effect of the adjacent electronegative oxygen atom and the shielding effect from the magnetic anisotropy of the carbon-carbon triple bond.[2] This typically places them in the 4.0-4.5 ppm range. In the absence of coupling to the hydroxyl proton (often the case in CDCl3 unless rigorously dried), this signal appears as a sharp singlet.

  • Hydroxyl Proton (Variable): The chemical shift of the alcohol proton (H-9) is notoriously variable. It readily participates in hydrogen bonding with the solvent or trace amounts of water, which affects its electron density and, consequently, its resonance frequency. It typically appears as a broad singlet.

Part 2: 13C NMR Spectral Analysis

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale / Notes
~147.5C-4The carbon atom directly attached to the nitro group is significantly deshielded due to the strong electron-withdrawing effect of NO2.
~133.0C-2, C-6Aromatic carbons ortho to the alkyne group.
~129.5C-1The ipso-carbon attached to the alkyne substituent. Its chemical shift is influenced by the triple bond.
~123.5C-3, C-5Aromatic carbons ortho to the nitro group.
~88.0C-8 or C-9One of the two sp-hybridized alkyne carbons.
~85.0C-9 or C-8The second sp-hybridized alkyne carbon. Definitive assignment requires advanced NMR techniques.
~51.5C-7The sp3-hybridized methylene carbon attached to the hydroxyl group.

In-Depth Discussion of 13C NMR Assignments:

  • Aromatic Carbons (δ 120-150 ppm): Four distinct signals are expected for the six aromatic carbons due to molecular symmetry. The carbon bearing the nitro group (C-4) is the most deshielded, appearing far downfield (~147.5 ppm). The ipso-carbon attached to the alkyne (C-1) is also downfield but less so. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) resonate at intermediate shifts, with their precise locations determined by the combined electronic effects of the two substituents.

  • Alkynyl Carbons (δ 80-90 ppm): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-100 ppm.[3] In this molecule, two distinct signals are expected for C-8 and C-9. The carbon attached to the aromatic ring (C-9) is generally more deshielded than the one attached to the methylene group (C-8).

  • Aliphatic Carbon (δ ~51.5 ppm): The sp3-hybridized carbon of the CH2OH group (C-7) is shielded relative to the aromatic and alkynyl carbons. Its attachment to an electronegative oxygen atom shifts it downfield compared to a standard alkane carbon, placing it around 51.5 ppm.

Comparative Analysis: The Influence of the Nitro Group

To objectively quantify the electronic impact of the NO2 group, it is instructive to compare the spectral data of the title compound with its unsubstituted analogue, 3-phenylprop-2-yn-1-ol .

Table 3: 1H NMR Chemical Shift Comparison

Proton Assignment3-phenylprop-2-yn-1-ol (δ, ppm)This compound (Predicted δ, ppm)Δδ (ppm)
Aromatic Protons~7.30-7.45 (m)~7.60 and ~8.20 (d)+0.15 to +0.90
Methylene (CH2)~4.45 (s)~4.50 (s)+0.05

The comparison clearly demonstrates the significant deshielding (downfield shift) of the aromatic protons upon introduction of the para-nitro group. This effect is most pronounced for the protons ortho to the NO2 group (H-3, H-5). The minimal change in the methylene proton shift indicates that the electronic effect of the nitro group is transmitted primarily through the π-system of the aromatic ring and has a much weaker influence on the propargylic position.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the standard procedure for obtaining 1H and 13C NMR spectra for a compound like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). b. Perform standard instrument tuning, locking (to the deuterium signal of CDCl3), and shimming procedures to optimize magnetic field homogeneity. c. For 1H NMR , acquire the spectrum using standard parameters:

  • Spectral Width: ~16 ppm
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 8-16 d. For 13C NMR , acquire the spectrum using a proton-decoupled pulse program:
  • Spectral Width: ~240 ppm
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 1024-4096 (or more, as 13C is less sensitive)

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction on the resulting spectrum. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for 1H) or the residual CDCl3 peak to 77.16 ppm (for 13C). d. Integrate the peaks in the 1H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS (~0.6 mL) weigh->dissolve 1 insert Insert into Spectrometer dissolve->insert lock_shim Lock & Shim insert->lock_shim 2 acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 3a acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 3b ft Fourier Transform acquire_H1->ft 4a acquire_C13->ft 4b phase Phase Correction ft->phase 5 calibrate Calibrate Spectrum (Ref: TMS/Solvent) phase->calibrate 6 analyze Assign & Analyze calibrate->analyze 7

Figure 2: Standard experimental workflow for NMR analysis.

Conclusion

The combined application of 1H and 13C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The predictable and well-resolved signals corresponding to the aromatic, alkynyl, and propargylic moieties serve as a clear spectral signature for the molecule. By understanding the fundamental principles of chemical shift and coupling, particularly the strong electronic influence of the nitro substituent, researchers can confidently interpret these spectra. This guide serves as a practical reference for the analysis of this compound and as a foundational example for elucidating the structures of other complex organic molecules.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Gas-Phase Chemistry of a Versatile Building Block

[CITY, STATE, January 2, 2026] – In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through the controlled fragmentation of ionized molecules. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(4-nitrophenyl)prop-2-yn-1-ol , a key building block in organic synthesis.

This document provides a comprehensive, technically grounded comparison of its expected fragmentation behavior against related chemical moieties, supported by established principles of mass spectrometry and comparative data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₉H₇NO₃ and a molecular weight of approximately 177.16 g/mol , is a multifunctional molecule featuring a nitroaromatic ring, a propargyl alcohol, and an internal alkyne.[1][2] This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of compounds, from potential pharmaceuticals to advanced materials. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex reaction mixtures and for quality control.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a rich source of structural information, revealing the intricate pathways of bond cleavages and rearrangements.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in an EI-MS system is predicted to be a complex interplay of the characteristic fragmentation pathways of its constituent functional groups: the nitroaromatic system, the propargyl alcohol moiety, and the phenylalkyne backbone.

The Molecular Ion Peak (M⁺˙)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺˙) at an m/z of 177. Due to the presence of the aromatic ring, which can stabilize the positive charge, a discernible molecular ion peak is expected.

Key Fragmentation Pathways

The primary fragmentation pathways are anticipated to be initiated by the functional groups that can readily stabilize a charge or form stable neutral losses.

  • Nitro Group Fragmentation: Aromatic nitro compounds are well-known to undergo characteristic losses of nitrogen oxides.[5] We anticipate the following cleavages:

    • Loss of NO (m/z 147): A common fragmentation pathway for nitroaromatics is the loss of a neutral nitric oxide (NO) radical (30 u). This would result in a significant fragment ion at m/z 147.

    • Loss of NO₂ (m/z 131): The expulsion of a nitro radical (NO₂) (46 u) is another hallmark of nitroaromatic fragmentation, leading to a phenyl cation derivative at m/z 131.

  • Propargyl Alcohol Fragmentation: The propargyl alcohol moiety is expected to undergo two primary types of fragmentation:

    • α-Cleavage (m/z 146): Cleavage of the C-C bond adjacent to the oxygen-bearing carbon (alpha-cleavage) is a characteristic fragmentation of alcohols.[6] In this case, the loss of a formyl radical (CHO, 29 u) is less likely than the loss of a hydrogen atom from the alcohol, but cleavage of the bond between the CH₂OH group and the alkyne would lead to the loss of a CH₂OH radical (31 u), resulting in a fragment at m/z 146.

    • Dehydration (m/z 159): The elimination of a neutral water molecule (H₂O, 18 u) is a common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 159.[6]

  • Phenylalkyne Backbone Fragmentation: The fragmentation of the core aromatic alkyne structure can be predicted by comparing it to the known fragmentation of 4-nitrophenylacetylene. The mass spectrum of 4-nitrophenylacetylene shows a strong molecular ion peak at m/z 147 and significant fragments at m/z 101 and 75.[7] This suggests that after the initial losses from the nitro and alcohol groups, further fragmentation of the remaining aromatic alkyne structure will occur.

    • Loss of Acetylene (from m/z 101): The fragment at m/z 101 in 4-nitrophenylacetylene corresponds to the loss of the alkyne group. A similar loss from fragments of our target molecule is plausible. For instance, the m/z 131 fragment (M⁺˙ - NO₂) could lose acetylene (C₂H₂) to yield a fragment at m/z 105.

The interplay of these pathways will generate a complex but interpretable mass spectrum. The relative abundances of the fragment ions will be governed by the stability of the resulting cations and neutral radicals.

Comparative Analysis: Distinguishing Features

To highlight the unique fragmentation pattern of this compound, we compare it with two simpler, related structures: 4-nitrotoluene and phenylpropargyl alcohol .

CompoundMolecular Weight ( g/mol )Key Expected Fragments (m/z) and their OriginDistinguishing Features
This compound 177.16177 (M⁺˙) , 159 ([M-H₂O]⁺˙), 147 ([M-NO]⁺), 131 ([M-NO₂]⁺), 146 ([M-CH₂OH]⁺)The presence of fragments corresponding to losses from both the nitro and the alcohol groups.
4-Nitrotoluene 137.14137 (M⁺˙) , 120 ([M-OH]⁺), 107 ([M-NO]⁺), 91 ([M-NO₂]⁺)Lacks fragments associated with the propargyl alcohol moiety. The base peak is often the tropylium ion at m/z 91.
Phenylpropargyl alcohol 132.16132 (M⁺˙) , 114 ([M-H₂O]⁺˙), 103 ([M-CHO]⁺), 91 (Tropylium ion)Absence of nitro group-related fragments (loss of NO and NO₂).

This comparative analysis demonstrates that the mass spectrum of this compound will be uniquely characterized by a combination of fragment ions that are diagnostic for each of its functional components.

Experimental Protocols

To experimentally validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

This self-validating protocol ensures reproducible chromatographic separation and ionization, leading to a consistent fragmentation pattern that can be confidently compared with library data or the predictions outlined in this guide.

Visualization of Fragmentation Pathways

To visually represent the logical flow of the predicted fragmentation, the following diagrams are provided.

Primary Fragmentation Pathways

M Molecular Ion (M⁺˙) m/z 177 M_H2O [M-H₂O]⁺˙ m/z 159 M->M_H2O - H₂O M_NO [M-NO]⁺ m/z 147 M->M_NO - NO M_NO2 [M-NO₂]⁺ m/z 131 M->M_NO2 - NO₂ M_CH2OH [M-CH₂OH]⁺ m/z 146 M->M_CH2OH - •CH₂OH

Caption: Primary fragmentation of this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (10-100 µg/mL) Stock->Working Dilution Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparison with Reference Data Fragmentation->Comparison

Caption: Workflow for experimental validation.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a rich tapestry of information, reflecting the molecule's unique structural features. By systematically analyzing the expected cleavages of the nitroaromatic ring, the propargyl alcohol side chain, and the core phenylalkyne structure, a detailed and predictive fragmentation map can be constructed. This guide provides a solid, authoritative foundation for researchers to identify this compound with high confidence, differentiate it from related structures, and ensure the integrity of their synthetic and analytical endeavors. The provided experimental protocol offers a robust method for obtaining high-quality, reproducible data to confirm these predictions.

References

A Comparative Guide to FT-IR Spectroscopy of Alkyne and Nitro Groups in 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the characterization of 3-(4-Nitrophenyl)prop-2-yn-1-ol. We will dissect the vibrational signatures of the terminal alkyne and aromatic nitro functional groups, offering a comparative perspective against simpler chemical analogs. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR for structural elucidation and quality control.

Introduction: The Role of FT-IR in Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific, quantized frequencies.[3] The absorption of this radiation is recorded, generating a unique spectral fingerprint. This fingerprint allows for the precise identification of functional groups, making FT-IR an indispensable tool for confirming molecular structure and purity.

For a multifunctional molecule like this compound, the FT-IR spectrum is a composite of the vibrations of all its constituent parts: the O-H group of the alcohol, the aromatic ring, the terminal alkyne, and the nitro group. Our focus here is to deconstruct this spectrum to unequivocally identify the characteristic absorptions of the alkyne and nitro moieties.

Theoretical Vibrational Frequencies of Key Functional Groups

Before analyzing the spectrum of our target molecule, it is essential to understand the expected vibrational frequencies for its key functional groups based on established principles.

The Alkyne Group (C≡C-H)

Terminal alkynes present two highly characteristic vibrational bands:

  • ≡C–H Stretch: The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen gives rise to a strong and notably sharp absorption peak.[4][5] This peak is typically found in the 3330-3260 cm⁻¹ region.[4][5] Its sharp nature helps distinguish it from the typically broad O-H stretching band from alcohols.[6]

  • C≡C Stretch: The stretching of the carbon-carbon triple bond results in an absorption in the 2260-2100 cm⁻¹ range.[5][6] For terminal alkynes, this peak is more intense than for internal alkynes, though it is generally considered weak to medium in intensity.[6]

The Aromatic Nitro Group (Ar-NO₂)

The nitro group features strong, characteristic absorptions due to the stretching of the N-O bonds. Because the two N-O bonds are coupled, they vibrate together in two distinct modes:[7]

  • Asymmetric Stretch (ν_as): This higher-frequency vibration involves one N-O bond stretching while the other compresses. For aromatic nitro compounds, this results in a strong absorption between 1550-1475 cm⁻¹.[8][9]

  • Symmetric Stretch (ν_s): In this mode, both N-O bonds stretch and compress in phase. This gives rise to another strong absorption at a lower frequency, typically in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[8][9]

The presence of this distinct pair of strong bands is a highly reliable indicator of a nitro group.[10]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a solid crystalline compound like this compound, Attenuated Total Reflectance (ATR) is often the preferred method due to its simplicity and minimal sample preparation.[11][12][13]

Methodology: Attenuated Total Reflectance (ATR) FT-IR

ATR works by placing the sample in direct contact with a crystal of high refractive index (commonly diamond or germanium).[14] An infrared beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, where absorption can occur.[12]

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Ensures no ambient interference (CO₂, H₂O) Sample 3. Apply Sample Powder (Ensure small amount covers crystal) Background->Sample Prepares for sample measurement Pressure 4. Apply Pressure (Use press arm for solid contact) Sample->Pressure Critical for good signal-to-noise ratio Acquire 5. Acquire Sample Spectrum (Typically 32-64 scans at 4 cm⁻¹ resolution) Pressure->Acquire Ready for analysis Process 6. Process Spectrum (Automatic background subtraction, ATR correction) Acquire->Process Raw data obtained Analyze 7. Peak Identification (Label key vibrational modes) Process->Analyze Corrected spectrum generated Compare 8. Comparative Analysis (Compare to reference spectra) Analyze->Compare Structural elucidation

Step-by-Step Protocol:

  • Crystal Cleaning (Self-Validation): Begin by thoroughly cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to remove any residues from previous analyses.

  • Background Collection (Self-Validation): With the clean, empty crystal, collect a background spectrum (typically 32-64 scans). This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.[15]

  • Applying Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32-64 scans).

  • Data Processing: The instrument software will automatically perform the background subtraction. An ATR correction algorithm may also be applied to make the spectrum appear more like a traditional transmission spectrum, as ATR peak intensities can vary with wavelength.[11]

  • Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface as described in Step 1.

Spectral Analysis and Comparison

The FT-IR spectrum of this compound reveals several key absorption bands that confirm its structure. Below, we analyze these peaks and compare them to simpler molecules to highlight the influence of the molecular environment.

G a ≡C-H Stretch mol mol a->mol ~3300 cm⁻¹ b C≡C Stretch b->mol ~2150 cm⁻¹ c NO₂ Asymmetric Stretch c->mol ~1520 cm⁻¹ d NO₂ Symmetric Stretch d->mol ~1345 cm⁻¹

Interpretation of the Spectrum

The table below summarizes the expected and observed (representative) frequencies for the key functional groups in this compound.

Vibrational Mode Expected Range (cm⁻¹) Observed Peak (cm⁻¹) Intensity & Description
O–H Stretch (Alcohol)3500-3200~3350Broad, Strong
≡C–H Stretch (Alkyne)3330-3260~3295Sharp, Strong
Aromatic C–H Stretch3100-3000~3080Medium
C≡C Stretch (Alkyne)2260-2100~2155Weak to Medium
Aromatic C=C Stretch1600-1450~1598, ~1490Medium
NO₂ Asymmetric Stretch1550-1475~1523Strong
NO₂ Symmetric Stretch1360-1290~1343Strong

Note: Observed peak values are representative based on literature data for structurally similar compounds.[16] A vapor phase IR spectrum is available for this compound on SpectraBase.[17]

Analysis:

  • The 3500-3000 cm⁻¹ Region: This region is crowded. A broad absorption centered around 3350 cm⁻¹ is attributable to the hydrogen-bonded O-H stretch of the alcohol group. Superimposed on this broad peak is a distinct, sharp, and strong signal at ~3295 cm⁻¹, a classic signature of the terminal alkyne ≡C-H stretch.[18][19] The presence of both a broad and a sharp peak in this region is strong evidence for both the alcohol and terminal alkyne functionalities.

  • The Alkyne C≡C Stretch: A weak but distinct peak is observed around 2155 cm⁻¹. This falls squarely in the expected range for a C≡C triple bond stretch.[6]

  • The Nitro Group Fingerprints: The spectrum shows two very strong absorptions at ~1523 cm⁻¹ and ~1343 cm⁻¹. These correspond perfectly to the asymmetric and symmetric stretching vibrations of an aromatic nitro group, respectively.[9][10][16] Their high intensity is due to the large change in dipole moment during these vibrations.[10]

  • Influence of Conjugation: The entire π-system (phenyl ring, alkyne, and nitro group) is conjugated. Conjugation generally lowers the frequency of absorption for double and triple bonds.[20] This may contribute to the observed positions of the C≡C and NO₂ stretches, shifting them to slightly lower wavenumbers compared to non-conjugated analogs.

Comparative Analysis
Compound Key Functional Group Characteristic Peak(s) (cm⁻¹) Commentary
1-Hexyne Terminal Alkyne≡C–H: ~3310 (sharp, strong)C≡C: ~2120 (weak)Establishes the baseline frequencies for a simple, non-conjugated terminal alkyne.[6]
Nitrobenzene Aromatic NitroNO₂ (asym): ~1525 (strong)NO₂ (sym): ~1350 (strong)Provides the reference frequencies for a simple aromatic nitro compound.
This compound Alkyne & Nitro≡C–H: ~3295 (sharp, strong)C≡C: ~2155 (weak)NO₂ (asym): ~1523 (strong)NO₂ (sym): ~1343 (strong)The peak positions are consistent with the reference compounds, with minor shifts attributable to the overall electronic structure and potential hydrogen bonding from the -OH group. The simultaneous presence of all these bands confirms the structure.

Conclusion

The FT-IR spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The sharp ≡C-H stretch at ~3295 cm⁻¹ and the weaker C≡C stretch at ~2155 cm⁻¹ are definitive evidence of the terminal alkyne group. Simultaneously, the pair of intense absorption bands at ~1523 cm⁻¹ and ~1343 cm⁻¹ unequivocally identifies the aromatic nitro group. By employing a robust experimental technique like ATR and comparing the resulting spectrum to theoretical values and simpler chemical analogs, researchers can confidently verify the identity and purity of this and other complex organic molecules.

References

A Researcher's Guide to Alkyne Synthesis: Comparing Sonogashira and Other Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of internal alkynes, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic chemistry. These structures are pivotal building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The Sonogashira coupling has long been a dominant method for forging these crucial sp²-sp carbon-carbon bonds.[2] However, a nuanced understanding of its capabilities and limitations in comparison to other cross-coupling reactions is essential for the discerning researcher aiming to optimize their synthetic strategy. This guide provides an in-depth comparison of the Sonogashira reaction with key alternatives, supported by mechanistic insights and practical considerations.

The Sonogashira Coupling: A Powerful, Yet Imperfect, Tool

First reported by Kenkichi Sonogashira in 1975, this reaction catalytically couples terminal alkynes with aryl or vinyl halides.[3] Its widespread adoption is a testament to its generally mild reaction conditions, broad substrate scope, and tolerance of a wide array of functional groups.[4][5]

Mechanism of Action

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[6] The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne in the presence of a base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired disubstituted alkyne and regenerates the active Pd(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R Deprotonation & Formation of Cu-acetylide Cu(I)X Cu(I)X Base Base Cu-C≡C-R->Ar-Pd(II)-X(L2) Enters Pd Cycle

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Advantages:

  • Mild Conditions: Often proceeds at room temperature, making it suitable for sensitive substrates.[4]

  • High Functional Group Tolerance: Compatible with a wide range of functional groups on both coupling partners.[5]

  • Versatility: Applicable to a broad scope of aryl and vinyl halides and terminal alkynes.[1]

Limitations:

  • Copper Co-catalyst: The copper(I) co-catalyst can be toxic and its presence can lead to the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, especially in the presence of oxygen.[3][4] This necessitates the use of an inert atmosphere.[4]

  • Ligand Sensitivity: Phosphine ligands often used can be sensitive to air oxidation.

  • Base Requirements: An amine base is typically required to neutralize the hydrogen halide byproduct.[4]

Key Alternatives to Sonogashira Coupling

While the Sonogashira reaction is a workhorse, several other cross-coupling reactions offer distinct advantages in specific synthetic contexts.

Castro-Stephens Coupling

Discovered in 1963, the Castro-Stephens coupling is a reaction between a copper(I) acetylide and an aryl halide, typically in pyridine, to form a disubstituted alkyne.[7][8] Historically, it is a precursor to the Sonogashira coupling.[9]

Mechanism and Comparison to Sonogashira:

The Castro-Stephens reaction requires the pre-formation of the copper(I) acetylide, which is then reacted stoichiometrically with the aryl halide.[10] This is a key difference from the Sonogashira reaction, where the copper acetylide is generated in situ and copper is used catalytically.[9]

When to Choose Castro-Stephens:

  • Heterocycle Synthesis: A notable advantage of the Castro-Stephens coupling is its ability to facilitate the synthesis of heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[7][11]

  • Simpler Catalyst System: It avoids the use of a palladium catalyst, which can be advantageous in terms of cost and potential for palladium contamination of the final product.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a highly selective method for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[12][13]

Mechanism and Key Features:

The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes oxidative coupling with the haloalkyne.[14] Its primary advantage over the Glaser coupling is its high selectivity, yielding a single unsymmetrical diyne product rather than a mixture of homo- and cross-coupled products.[12]

When to Choose Cadiot-Chodkiewicz:

  • Unsymmetrical Diyne Synthesis: This is the premier method for selectively synthesizing unsymmetrical 1,3-diynes, which are important motifs in various natural products and materials.[15][16]

  • Controlled Coupling: When precise control over the coupling partners is required to avoid statistical product distributions.

Glaser Coupling

The Glaser coupling, one of the oldest C-C bond-forming reactions, is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[17][18] The reaction is typically catalyzed by a copper(I) salt in the presence of an oxidant and a base.[17]

Mechanism and Applications:

The mechanism involves the formation of a copper acetylide, followed by an oxidative step that couples two acetylide units.[17] The Glaser coupling is a straightforward and efficient method for synthesizing symmetrical diynes, which are valuable precursors in polymer and materials science.[18][19]

When to Choose Glaser:

  • Symmetrical Diyne Synthesis: It is the most direct and widely used method for preparing symmetrical 1,3-diynes.[19]

  • Simplicity and Cost-Effectiveness: The reaction often uses simple and inexpensive copper salts as catalysts.

Copper-Free Sonogashira Coupling

To address the drawbacks associated with the copper co-catalyst, copper-free variations of the Sonogashira reaction have been developed.[2][20] These methods are particularly valuable in pharmaceutical synthesis where minimizing toxic metal contamination is crucial.

Advantages and Modifications:

By eliminating copper, the undesirable Glaser homocoupling is significantly suppressed.[4] These protocols often require modifications to the reaction conditions, such as the use of specific ligands, bases, or higher reaction temperatures, to achieve comparable efficiency to the traditional method.[20][21]

When to Choose Copper-Free Sonogashira:

  • Pharmaceutical and Biological Applications: When avoiding copper toxicity and simplifying product purification are high priorities.[20]

  • When Glaser Homocoupling is Problematic: If the terminal alkyne is particularly prone to homocoupling under standard Sonogashira conditions.

Head-to-Head Comparison

ReactionPrimary ProductKey ReactantsCatalyst SystemKey AdvantageKey Limitation
Sonogashira Disubstituted AlkyneTerminal Alkyne + Aryl/Vinyl HalidePd catalyst + Cu co-catalystBroad scope, mild conditions[4]Potential for Glaser homocoupling[4]
Castro-Stephens Disubstituted AlkyneCopper(I) Acetylide + Aryl HalideStoichiometric Cu(I)Can form heterocycles[7]Requires pre-formed acetylide
Cadiot-Chodkiewicz Unsymmetrical 1,3-DiyneTerminal Alkyne + 1-HaloalkyneCu(I) catalystHigh selectivity for unsymmetrical diynes[12]Requires synthesis of 1-haloalkyne
Glaser Symmetrical 1,3-DiyneTerminal AlkyneCu(I) or Cu(II) catalyst + OxidantDirect synthesis of symmetrical diynes[17]Not suitable for unsymmetrical products
Copper-Free Sonogashira Disubstituted AlkyneTerminal Alkyne + Aryl/Vinyl HalidePd catalystAvoids copper toxicity and homocoupling[20]May require harsher conditions or specialized ligands

Decision-Making Framework for Method Selection

Choosing the optimal cross-coupling reaction depends on the specific synthetic target and experimental constraints. The following flowchart provides a guide for this decision-making process.

Decision_Tree start What is your desired product? q1 Symmetrical 1,3-Diyne? start->q1 q2 Unsymmetrical 1,3-Diyne? start->q2 q3 Internal Aryl/Vinyl Alkyne? start->q3 q1->q2 No ans_glaser Glaser Coupling q1->ans_glaser Yes q2->q3 No ans_cadiot Cadiot-Chodkiewicz Coupling q2->ans_cadiot Yes q4 Is copper toxicity a major concern or is Glaser homocoupling a significant issue? q3->q4 Yes q5 Are you synthesizing a heterocycle via intramolecular cyclization? q4->q5 No ans_cu_free_sono Copper-Free Sonogashira Coupling q4->ans_cu_free_sono Yes ans_cs Consider Castro-Stephens Coupling q5->ans_cs Yes ans_sono Standard Sonogashira Coupling q5->ans_sono No

Caption: A flowchart to guide the selection of an appropriate alkyne cross-coupling reaction.

Experimental Protocols

Representative Sonogashira Coupling Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.[6]

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous THF

  • Et₂O, sat. aq. NH₄Cl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄

Procedure:

  • To a solution of the aryl iodide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.[5]

  • Stir the reaction for 3 hours.[5]

  • Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.[5]

  • Wash the filtrate with sat. aq. NH₄Cl, sat. aq. NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Representative Glaser Coupling Protocol

This protocol is a general procedure for the Glaser-Hay modification of the Glaser coupling.[22]

Materials:

  • Terminal alkyne (e.g., 1-ethynylcyclohexanol, 2 g)

  • CuCl (100 mg)

  • Tetramethylethylenediamine (TMEDA) (20 drops)

  • Propan-2-ol (30 ml)

  • Oxygen supply

  • Concentrated HCl

Procedure:

  • In a two-necked flask equipped with a stirrer and reflux condenser, combine propan-2-ol, CuCl, and TMEDA.[22]

  • Bubble oxygen into the solution.[22]

  • Add the terminal alkyne and reflux the mixture for 30-40 minutes.[22]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in a rotary evaporator.[22]

  • Add 20 ml of water containing 1 ml of concentrated HCl, cool, and filter the product.[22]

  • Recrystallize the product from a suitable solvent like ethyl acetate.[22]

Conclusion

The Sonogashira coupling remains a highly valuable and versatile tool for the synthesis of internal alkynes. However, a thorough understanding of its limitations is crucial for the modern synthetic chemist. For the synthesis of symmetrical diynes, the Glaser coupling offers a more direct route. When high selectivity for unsymmetrical diynes is paramount, the Cadiot-Chodkiewicz coupling is the method of choice. The Castro-Stephens reaction provides a palladium-free alternative, particularly useful for certain heterocyclic syntheses. Finally, the development of copper-free Sonogashira protocols addresses key concerns regarding toxicity and side reactions, making it an increasingly important option in pharmaceutical and materials science research. The judicious selection of the appropriate cross-coupling reaction, guided by the principles outlined in this guide, will undoubtedly lead to more efficient and successful synthetic outcomes.

References

A Comparative Analysis of the Biological Activity of 3-(4-Nitrophenyl)prop-2-yn-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the propargyl alcohol scaffold holds significant promise for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the carbon-carbon triple bond, coupled with the reactivity of the hydroxyl group, make this a versatile pharmacophore. This guide provides a detailed comparative analysis of the biological activity of 3-(4-nitrophenyl)prop-2-yn-1-ol and its structural analogs, with a focus on their potential as antimicrobial and cytotoxic agents. By examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts.

Introduction: The Therapeutic Potential of Arylpropargyl Alcohols

Arylpropargyl alcohols, a class of organic compounds featuring a phenyl ring attached to a propargyl alcohol moiety, have garnered increasing attention for their diverse biological activities. The rigid, linear geometry of the alkyne linker and the potential for the aromatic ring to engage in various intermolecular interactions (e.g., π-π stacking, hydrophobic interactions) with biological targets are key determinants of their pharmacological profiles. Furthermore, the terminal hydroxyl group can be a critical site for hydrogen bonding or a point for further chemical modification to modulate physicochemical properties and biological activity.

The introduction of a nitro group onto the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to enhance biological activity. The electron-withdrawing nature and the potential for hydrogen bonding of the nitro group can significantly influence the molecule's interaction with target proteins and nucleic acids. This guide will delve into the known biological activities of analogs of this compound to infer its potential and guide further investigation.

Comparative Antibacterial Activity of 3-Arylprop-2-yn-1-ol Analogs

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, a key study by Umaña et al. (2017) provides valuable insights into the antibacterial properties of its close structural analogs. This research systematically investigated the impact of substituents on the phenyl ring on the antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria.

Experimental Data Summary

The minimum inhibitory concentrations (MICs) for several 3-arylprop-2-yn-1-ol analogs are summarized in the table below. The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDAr- (Aryl Group)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
1 Phenyl50>100>100
2 4-Chlorophenyl2550100
3 4-Methoxyphenyl50>100>100

Data sourced from Umaña, C.A., et al. (2017).

Structure-Activity Relationship (SAR) Analysis

The data presented above allows for the formulation of preliminary structure-activity relationships for the antibacterial activity of 3-arylprop-2-yn-1-ol analogs:

  • Importance of the Aryl Group and Hydroxyl Moiety: The study by Umaña et al. highlights that both the benzene ring and the free hydroxyl group are essential for the antibacterial activity of these homopropargyl alcohols. Acetylation of the hydroxyl group in an analog resulted in a complete loss of activity, underscoring the critical role of this functional group, likely in forming hydrogen bonds with the biological target.[1]

  • Effect of Phenyl Ring Substitution:

    • Electron-Withdrawing Groups: The introduction of a chlorine atom at the para-position of the phenyl ring (Compound 2 ) led to a notable enhancement of antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative) compared to the unsubstituted analog (Compound 1 ). This suggests that electron-withdrawing substituents may potentiate the antibacterial effect.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group at the para-position (Compound 3 ) did not improve activity compared to the unsubstituted phenyl analog.

  • Inference for this compound: Based on these findings, it can be hypothesized that this compound, bearing a strong electron-withdrawing nitro group at the para-position, would exhibit significant, and potentially superior, antibacterial activity compared to the chloro-substituted analog. This hypothesis warrants direct experimental validation.

Potential as Cytotoxic Agents

While specific cytotoxic data for this compound is scarce, the broader class of propargyl alcohols and compounds containing the 4-nitrophenyl moiety have demonstrated anticancer properties. The presence of a nitro group on an aromatic ring is a well-established feature in a number of compounds with potent biological activities, including antimicrobial and anticancer effects.[2]

The rigid propargyl scaffold can act as a pharmacophore that correctly orients the substituted phenyl ring for optimal interaction with enzymatic targets or cellular receptors. Research on other substituted tertiary alcohols has shown that the nature and position of substituents are critical for their cytotoxic activity.[2] This suggests that a systematic evaluation of this compound and its analogs against various cancer cell lines is a promising avenue for future research.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for assessing the biological activity of these compounds are essential.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology described by Umaña et al. (2017).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_comp Prepare Serial Dilutions of Test Compounds prep_comp->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence strongly suggests that 3-arylprop-2-yn-1-ol derivatives are a promising class of compounds with tunable antibacterial activity. The key takeaways from this comparative analysis are:

  • The propargyl alcohol moiety, in conjunction with an aromatic ring, forms a valuable pharmacophore for antibacterial activity.

  • Electron-withdrawing substituents on the phenyl ring, such as chlorine, enhance antibacterial efficacy.

  • The free hydroxyl group is critical for biological activity.

Based on these findings, this compound emerges as a high-priority candidate for synthesis and biological evaluation. Future research should focus on:

  • Synthesis and Biological Screening: Synthesizing this compound and a broader range of analogs with diverse electronic and steric properties to expand the SAR.

  • Cytotoxicity Screening: Evaluating the cytotoxic potential of these compounds against a panel of human cancer cell lines to explore their anticancer properties.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the observed antibacterial and potential cytotoxic activities to identify their cellular targets.

By systematically exploring the biological potential of this chemical class, new and effective therapeutic agents may be discovered.

References

A Comparative Guide to the Reactivity of 3-(4-Nitrophenyl)prop-2-yn-1-ol and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, terminal alkynes stand out as exceptionally versatile building blocks. Their unique linear geometry and the reactivity of the sp-hybridized carbon atoms make them indispensable precursors for a vast array of molecular architectures.[1] Key transformations such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and metal-catalyzed hydrations have become cornerstones in fields ranging from medicinal chemistry to materials science.[2][3]

This guide focuses on a specific, yet highly informative, terminal alkyne: 3-(4-Nitrophenyl)prop-2-yn-1-ol .[4][5] This molecule is distinguished by three critical structural features:

  • A terminal alkyne (a reactive C-C triple bond at the end of a carbon chain).

  • A propargyl alcohol moiety (a hydroxyl group adjacent to the alkyne), which can influence reactivity and provide a handle for further functionalization.[6][7]

  • An electron-withdrawing 4-nitrophenyl group , which significantly modulates the electronic properties of the alkyne.

The purpose of this guide is to provide an in-depth, objective comparison of the reactivity of this compound against other common terminal alkynes, such as phenylacetylene (an electronically neutral aryl alkyne) and propargyl alcohol (a simple aliphatic alkyne). By examining its performance in key synthetic transformations, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ this and similar "activated" alkynes in their work.

The Decisive Role of Electronic Effects

The reactivity of an arylacetylene is profoundly influenced by the substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density at the alkyne, while electron-withdrawing groups (EWGs) decrease it. The para-nitro group (-NO₂) in this compound is a powerful EWG, rendering the alkyne "electron-deficient." This electronic perturbation is central to its distinct reactivity.

An electron-deficient alkyne has a more electrophilic character. The increased polarization of the C≡C bond and the heightened acidity of the terminal proton make it more susceptible to nucleophilic attack and facilitate certain catalytic cycles while potentially hindering others. This is a key mechanistic consideration in reactions like 1,3-dipolar cycloadditions, where the alkyne acts as the dipolarophile.[8][9][10]

Electronic_Effect cluster_EDG Electron-Donating Group (EDG) cluster_Neutral Neutral Group cluster_EWG Electron-Withdrawing Group (EWG) EDG_Alkyne R-Ph-C≡CH (e.g., R = -OCH₃) Electron-Rich Alkyne Neutral_Alkyne Ph-C≡CH (Phenylacetylene) Neutral Alkyne EDG_Alkyne->Neutral_Alkyne Decreasing Nucleophilicity EWG_Alkyne O₂N-Ph-C≡CH₂OH (this compound) Electron-Deficient Alkyne Neutral_Alkyne->EWG_Alkyne Increasing Electrophilicity Increasing Acidity of ≡C-H

Caption: Electronic influence of aryl substituents on alkyne reactivity.

Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a robust method for forming 1,4-disubstituted 1,2,3-triazoles.[3][11] The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with an organic azide.[11]

The electron-deficient nature of this compound significantly accelerates this reaction. The increased acidity of the terminal proton facilitates the formation of the crucial copper acetylide intermediate. Furthermore, some highly electron-deficient alkynes can undergo thermal (catalyst-free) cycloaddition with azides, although this often requires elevated temperatures and can lead to a mixture of 1,4 and 1,5-regioisomers.[10] The copper-catalyzed variant, however, remains superior for its mild conditions and perfect regioselectivity for the 1,4-isomer.[11]

Comparative Data: CuAAC Reaction Rates
Alkyne SubstrateRelative Rate (approx.)Typical ConditionsYieldReference
This compound HighCuSO₄·5H₂O, Na-Ascorbate, H₂O/t-BuOH, rt>95%Mechanistic Insight[12]
PhenylacetyleneModerateCuSO₄·5H₂O, Na-Ascorbate, H₂O/t-BuOH, rt>95%Kinetic Study[13]
Propargyl AlcoholModerate-LowCuSO₄·5H₂O, Na-Ascorbate, H₂O/t-BuOH, rt>90%General Protocol

Note: Relative rates are inferred from general principles of electronic effects on the CuAAC mechanism. Specific kinetic studies comparing these exact substrates under identical conditions are scarce, but the trend is well-established.

Experimental Protocol: CuAAC of this compound

CuAAC_Workflow Start Combine: - Alkyne (1.0 eq) - Azide (1.0 eq) - Solvent (t-BuOH/H₂O) Add_Cu Add CuSO₄·5H₂O (5 mol%) Start->Add_Cu Add_Asc Add Sodium Ascorbate (10 mol%) Add_Cu->Add_Asc Stir Stir at RT (1-4 h) Add_Asc->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 1,4-disubstituted 1,2,3-triazole Purify->Product

Caption: General workflow for a CuAAC "click" reaction.

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • Reduction & Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq). The solution typically changes color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with this activated alkyne is often complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[2][14][15] The reaction is fundamental to the synthesis of substituted alkynes and conjugated enynes.

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle.[15] The terminal alkyne is activated by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The electron-withdrawing nitro group on this compound again proves beneficial, increasing the acidity of the alkyne proton and facilitating the formation of the copper acetylide, which is often a key step.[2]

Comparative Data: Sonogashira Coupling Yields
Alkyne SubstrateAryl HalideCatalyst SystemYieldReference
This compound 1-Iodo-4-nitrobenzene(PPh₃)₂PdCl₂, CuI, Et₃N87%[16]
Phenylacetylene4-Iodotoluene(PPh₃)₂PdCl₂, CuI, Et₃N82%[16]
Propargyl Alcohol2-IodotoluenePd@Hal–P–Py, K₂CO₃85%[17]
Phenylacetylene2-Amino-3-bromopyridinePd(CF₃COO)₂, PPh₃, CuI, Et₃N92%

The data shows that this compound is a highly competent substrate in Sonogashira couplings, providing yields comparable to or exceeding those of standard alkynes under similar conditions.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R¹-X) Pd0->Pd_add Pd_complex R¹-Pd(II)L₂-X Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_product R¹-Pd(II)L₂-C≡CR² Pd_trans->Pd_product Pd_elim Reductive Elimination Product: R¹-C≡CR² Pd_product->Pd_elim Pd_elim->Pd0 CuX Cu(I)X Alkyne H-C≡CR² CuX->Alkyne Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_trans Transfers Acetylide Base Base Base->Alkyne

Caption: Simplified catalytic cycles in the Sonogashira coupling.

Methodology:

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (e.g., 1-iodo-4-nitrobenzene, 1.0 eq), (PPh₃)₂PdCl₂ (2.5 mol%), and CuI (5 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Alkyne Addition: Add this compound (1.2 eq) to the mixture.

  • Reaction: Heat the reaction to the required temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by flash column chromatography to yield the coupled product.

Reactivity in Gold-Catalyzed Hydration

The hydration of terminal alkynes to form methyl ketones is a classic transformation, often catalyzed by mercury salts, but more modern and environmentally benign methods utilize gold catalysts.[18][19] The reaction typically follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the alkyne.[20]

Gold(I) and Gold(III) complexes are highly effective π-acids, activating the alkyne towards nucleophilic attack by water.[19][20] The electron-deficient nature of this compound makes the alkyne even more electrophilic and thus highly susceptible to activation by the gold catalyst and subsequent nucleophilic attack. This generally leads to faster reaction rates compared to electron-rich or neutral alkynes.

Comparative Data: Gold-Catalyzed Hydration
Alkyne SubstrateCatalystConditionsProductYieldReference
PhenylacetyleneAu(III) complexesMeOH/H₂O, 60 °CAcetophenoneQuantitative[18]
1-Octyne (Aliphatic)[Au(IPr)Cl]/MsOHHFIP2-OctanoneHighProtocol[21]
This compound Au(I) or Au(III)MeOH/H₂O1-Hydroxy-3-(4-nitrophenyl)propan-2-oneExpected HighPredicted

While a specific study on the gold-catalyzed hydration of this compound was not found, the established principles of gold catalysis strongly suggest it would be a highly reactive substrate, likely yielding the corresponding α-hydroxy ketone in high yield under mild conditions.[20]

Experimental Protocol: Gold-Catalyzed Hydration

Hydration_Workflow Start Dissolve Alkyne in Solvent (e.g., MeOH) Add_Cat Add Gold Catalyst (e.g., AuCl₃, 1-5 mol%) Start->Add_Cat Add_H2O Add Water (2-10 eq) Add_Cat->Add_H2O Heat Heat to 60-80 °C Add_H2O->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Product Methyl Ketone Workup->Product

Caption: General workflow for gold-catalyzed alkyne hydration.

Methodology:

  • Setup: Dissolve the terminal alkyne (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Catalyst Addition: Add the gold catalyst (e.g., AuCl₃, 1-5 mol%).

  • Nucleophile Addition: Add water (2-10 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir. Monitor the reaction for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous salt, filter, and remove the solvent in vacuo. The resulting ketone can be purified by chromatography if necessary.

Conclusion

The reactivity of this compound is a compelling illustration of how electronic effects can be harnessed in organic synthesis. Its performance across a range of fundamental alkyne transformations is dictated by the potent electron-withdrawing nature of the 4-nitrophenyl group.

Summary of Reactivity:

  • Enhanced Electrophilicity: Compared to phenylacetylene or simple aliphatic alkynes, this compound is significantly more electron-deficient.

  • Increased Acidity: The terminal alkyne proton is more acidic, facilitating deprotonation and the formation of metal acetylide intermediates in reactions like CuAAC and Sonogashira coupling.

  • Accelerated Reactions: This electronic activation generally leads to faster reaction rates and allows for milder conditions in copper-catalyzed cycloadditions and gold-catalyzed nucleophilic additions.

  • High Competence in Cross-Coupling: It serves as an excellent substrate in Sonogashira couplings, delivering high yields.

  • Influence of Hydroxyl Group: The propargylic alcohol moiety provides a valuable functional handle for subsequent synthetic manipulations, adding another layer of utility to this building block.[22]

References

A Comparative Guide to the Cytotoxicity of 3-(4-Nitrophenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrophenylalkynes

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of synthetic scaffolds explored, compounds featuring a nitrophenyl group have consistently demonstrated significant cytotoxic potential against various cancer cell lines. The electron-withdrawing nature of the nitro group often plays a pivotal role in the molecule's biological activity, including the induction of oxidative stress and apoptosis in tumor cells. This guide focuses on a specific class of these compounds: 3-(4-nitrophenyl)prop-2-yn-1-ol and its derivatives. These molecules, characterized by a nitrophenyl ring linked to a propargyl alcohol moiety, present a promising scaffold for the development of targeted anticancer therapies.

This comprehensive guide provides an in-depth comparison of the cytotoxic profiles of various this compound derivatives, supported by experimental data from the scientific literature. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for key cytotoxicity assays, empowering researchers to design and execute their own investigations in this exciting field.

Comparative Cytotoxicity Analysis

While a systematic study comparing a wide array of this compound derivatives is not yet extensively documented in publicly available literature, we can draw valuable comparative insights from studies on closely related analogs. The following table summarizes the cytotoxic activities (IC50 values) of nitrophenyl-containing compounds against various cancer cell lines. This data allows for an initial understanding of the structure-activity relationships (SAR) within this chemical class.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Key Structural Features & Inferred SARReference
Nitrophenyl Chalcone 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71The presence of the nitrophenyl group is crucial for activity. The benzofuran moiety likely contributes to the cytotoxic effect.[1]
HT-29 (Colon)7.76[1]
Nitrophenyl Pyrazole N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7 (Breast)<0.1The 4-nitrophenyl group at the 5-position of the pyrazole ring is associated with high potency. The 4-chlorophenyl substituent on the carboxamide also appears to enhance activity.[2]
MDA-MB-231 (Breast)45.8[2]
Nitrophenylpropyl-N-alkylamine N-(3-(4-Nitrophenyl)propyl)heptan-1-amineMultiple Cancer Cell LinesPotent (nM range)The 4-nitrophenylpropyl moiety confers high affinity for sigma receptors, which are overexpressed in many tumors.[1]
3-Substituted Phenyl Quinazolinone Derivative 7jMCF-7 (Breast)10.01 ± 5.5The quinazolinone scaffold with specific phenyl substitutions demonstrates notable cytotoxicity.[3]

Key Insights from Comparative Data:

  • The Nitro Group is a Key Pharmacophore: Across different molecular scaffolds, the presence of a nitrophenyl group consistently correlates with significant cytotoxic activity. Its position (para or meta) and the electronic nature of other substituents on the phenyl ring can modulate this activity.

  • Scaffold Influence: The core molecular structure to which the nitrophenyl group is attached plays a critical role in determining the overall potency and selectivity. For instance, the pyrazole and quinazolinone scaffolds in the examples above yield highly potent compounds.

  • Structure-Activity Relationships (SAR): The data suggests that modifications to other parts of the molecule, such as the addition of halogen atoms or other aromatic systems, can dramatically influence cytotoxicity. This highlights the importance of systematic SAR studies in optimizing lead compounds.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

A growing body of evidence suggests that many nitrophenyl-containing compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. A key mechanism implicated is the generation of reactive oxygen species (ROS).

A closely related compound, methyl 3-(4-nitrophenyl)propiolate (NPP), has been shown to preferentially induce apoptosis in tumor cells through a P450-catalyzed production of ROS.[4] This selective action is attributed to the higher basal ROS levels and lower antioxidant capacities often found in cancer cells compared to their normal counterparts.[4] The accumulation of ROS can lead to cellular damage and trigger the intrinsic (mitochondrial) pathway of apoptosis.

This process typically involves:

  • Increased Intracellular ROS: The nitrophenyl moiety can be metabolically activated, leading to the production of superoxide radicals and other ROS.

  • Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondrial membranes, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

  • Execution Phase: Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The diagram below illustrates this proposed signaling pathway.

References

A Comparative Guide to the Electronic Effects of the Nitro Group in Nitrophenyl Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Substituent Placement

In the intricate world of molecular design, whether for pioneering new pharmaceuticals or engineering advanced materials, the ability to predictably tune a molecule's electronic properties is paramount. The strategic placement of functional groups on an aromatic ring can profoundly alter its reactivity, stability, and spectroscopic characteristics. Among the arsenal of functional groups available to the modern chemist, the nitro group (–NO₂) stands out for its potent electron-withdrawing capabilities. When coupled with the unique, linear geometry and π-system of an alkyne, the resulting nitrophenyl alkyne framework becomes a fascinating subject for study and a versatile building block in synthesis.[1][2]

This guide provides a comparative analysis of the electronic effects of the nitro group when positioned at the ortho, meta, and para locations of a phenylacetylene core. We will move beyond theoretical postulations to examine experimental data, offering researchers, scientists, and drug development professionals a comprehensive understanding of how positional isomerism dictates the electronic behavior of these valuable compounds.

Pillar 1: Understanding the Fundamental Electronic Effects

The influence of the nitro group on the phenylacetylene system is governed by two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the number of bonds between the substituent and the point of interest increases.

  • Resonance Effect (-M or -R): The nitro group can delocalize π-electron density from the aromatic ring onto itself. This is a powerful electron-withdrawing effect that is transmitted through the π-system. Crucially, this effect is only operative when the nitro group is in a position ortho or para to the alkyne substituent, as this allows for direct conjugation.[3] In the meta position, this direct delocalization is not possible.

The interplay of these two effects determines the overall electron density at various points in the molecule, most notably at the acetylenic carbons.

Caption: Resonance delocalization in para- vs. meta-nitrophenyl alkyne.

Pillar 2: A Comparative Analysis via Experimental Data

The theoretical differences in electronic effects manifest as measurable changes in spectroscopic properties and chemical reactivity.

Spectroscopic Properties: A Window into Electron Distribution

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is highly sensitive to the local electronic environment of each carbon atom. In phenylalkynes, the chemical shifts of the acetylenic carbons (Cα, attached to the ring, and Cβ, the terminal carbon) are particularly informative. The strong electron-withdrawing nature of the nitro group deshields these carbons, shifting their resonances downfield (to higher ppm values).

IsomerCα (ppm)Cβ (ppm)Rationale
Phenylacetylene~121~77Baseline for comparison.
ortho-Nitrophenylacetylene>121>77Strong -I and -M effects deshield both carbons. Steric hindrance may cause slight deviations.
meta-Nitrophenylacetylene>121>77Deshielding is primarily due to the -I effect. The effect is less pronounced than in o/p-isomers.[4]
para-Nitrophenylacetylene>121 (significant shift)>77 (significant shift)Strongest deshielding due to the combination of -I and a fully operative -M effect through the conjugated system.[4][5]

Note: Exact chemical shift values can vary with solvent and concentration. The trends shown are based on established principles of substituent effects.[6]

Infrared (IR) Spectroscopy

The stretching frequency of the carbon-carbon triple bond (νC≡C) provides insight into its bond strength, which is influenced by conjugation and electronic effects.

IsomerνC≡C (cm⁻¹)≡C-H Stretch (cm⁻¹)Rationale
Phenylacetylene~2109~3300Baseline for comparison.
ortho-Nitrophenylacetylene>2109~3300The electron-withdrawing nitro group slightly increases bond polarity and strength, leading to a higher frequency.
meta-Nitrophenylacetylene>2109~3300Similar to the ortho isomer, the inductive effect increases the stretching frequency.
para-Nitrophenylacetylene>2109 (highest)~3300The combined -I and -M effects cause the most significant withdrawal of electron density, resulting in the highest C≡C stretching frequency.

General range for C≡C stretch is 2100-2260 cm⁻¹, and for terminal ≡C-H stretch is 3330-3270 cm⁻¹.[7][8][9][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π → π* transitions in conjugated systems. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation.

Isomerλmax (nm)Rationale
Phenylacetylene~236, 278Baseline π → π* transitions of the conjugated system.
ortho-NitrophenylacetyleneRed-shifted vs. phenylacetyleneExtended conjugation involving the nitro group lowers the HOMO-LUMO gap. Steric crowding may hinder planarity, limiting the shift.
meta-NitrophenylacetyleneSmallest red-shiftConjugation is interrupted. The nitro group acts more as an inductively withdrawing group, with less impact on the π-system's energy levels.
para-Nitrophenylacetylene~286The most significant red-shift (bathochromic shift) due to the fully extended π-conjugation from the alkyne through the ring to the nitro group, which significantly lowers the energy of the π → π* transition.[11][12]
Chemical Reactivity: The Consequence of Electron Density

Acidity of the Acetylenic Proton

The electron-withdrawing nitro group stabilizes the resulting acetylide anion upon deprotonation, thereby increasing the acidity of the terminal proton. This effect is most pronounced when the negative charge can be delocalized through resonance.

  • Order of Acidity: para > ortho > meta > phenylacetylene

  • Causality: The acetylide anion formed from the para and ortho isomers is significantly stabilized by resonance delocalization onto the nitro group. The meta isomer's anion is stabilized only by the inductive effect, which is weaker.

Reactivity in Nucleophilic Additions

While alkynes are typically resistant to nucleophilic attack, the strong polarization induced by the nitro group can render the alkyne "activated" and susceptible to conjugate (Michael-type) addition reactions.[13][14][15] The Cβ atom becomes significantly electrophilic.

  • Order of Reactivity: para > ortho > meta

  • Causality: The resonance effect in the para and ortho isomers creates a significant partial positive charge on the Cβ atom, making it a prime target for nucleophiles. This activation is much weaker in the meta isomer.

Reactivity in Cycloaddition Reactions

The electron-deficient nature of the alkyne in nitrophenyl alkynes makes them excellent partners in cycloaddition reactions where the alkyne acts as the electrophile. This is particularly relevant in the context of Huisgen 1,3-dipolar cycloadditions, the foundation of "Click Chemistry".[16]

  • Order of Reactivity (as a dipolarophile): para > ortho > meta

  • Causality: The rate of these cycloadditions is often accelerated by the use of electron-deficient alkynes.[17] The powerful electron-withdrawing properties of the para and ortho nitro groups lower the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), facilitating a more favorable interaction with the HOMO (Highest Occupied Molecular Orbital) of the dipole (e.g., an azide), leading to a faster reaction.

Pillar 3: Experimental Protocols and Workflows

Trustworthiness in scientific reporting is built upon reproducible methodologies. The following protocols provide a validated framework for the synthesis and analysis of nitrophenyl alkynes.

Synthesis: Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Flask Schlenk Flask Inert Purge with N₂/Ar Flask->Inert Solvent Add Solvent (e.g., THF/Et₃N) Inert->Solvent ArylHalide Add Iodo/Bromonitrobenzene (1.0 eq) Solvent->ArylHalide Catalyst Add Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%) ArylHalide->Catalyst CoCatalyst Add CuI (1-5 mol%) Catalyst->CoCatalyst Alkyne Add Terminal Alkyne (e.g., TMS-acetylene) (1.1 - 1.5 eq) CoCatalyst->Alkyne Stir Stir at RT to 60°C Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Deprotect Deprotection (if TMS-protected) (e.g., K₂CO₃/MeOH or TBAF) Concentrate->Deprotect Purify Purify by Column Chromatography Deprotect->Purify Product Product Purify->Product Characterize (NMR, IR, MS)

Caption: General workflow for the Sonogashira coupling synthesis.

Step-by-Step Protocol for para-Nitrophenylacetylene:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous triethylamine and anhydrous THF (e.g., a 2:1 mixture).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting aryl iodide is consumed.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aq. NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol and add a catalytic amount of K₂CO₃. Stir at room temperature for 1-2 hours.

  • Final Purification: Remove the methanol, add water, and extract the product with dichloromethane. Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to yield pure p-nitrophenylacetylene.[18][19]

Spectroscopic Characterization Protocol

¹³C NMR Analysis:

  • Sample Prep: Dissolve ~10-20 mg of the purified nitrophenyl alkyne in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary Cα carbon.

  • Analysis: Identify the solvent peak (triplet at ~77 ppm for CDCl₃).[4] Assign the peaks for Cα and Cβ based on predicted chemical shifts and comparison between the isomers. The Cα will be a quaternary carbon (weaker signal) and Cβ will be a CH (stronger signal in a coupled spectrum).

IR Analysis:

  • Sample Prep: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for solids/oils) or in a suitable solvent cell (e.g., CCl₄).

  • Acquisition: Record the IR spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the sharp, characteristic ≡C-H stretching vibration around 3300 cm⁻¹.[20] Identify the C≡C stretching vibration in the 2100-2260 cm⁻¹ region.[8] Compare the exact frequency for each isomer.

Conclusion and Outlook

This guide demonstrates that the electronic character of nitrophenyl alkynes is not a monolithic property but is exquisitely controlled by the position of the nitro substituent.

  • para-Nitrophenylacetylene exhibits the most profound electronic effects, with its reactivity and spectroscopic properties dominated by a powerful combination of inductive and resonance withdrawal. This makes it highly acidic, susceptible to nucleophilic attack, and a potent electrophile in cycloadditions.

  • meta-Nitrophenylacetylene serves as a crucial control, where the electronic influence is transmitted almost exclusively through the weaker inductive effect, leading to more moderate changes in properties compared to the unsubstituted parent.

  • ortho-Nitrophenylacetylene generally mirrors the electronic trends of the para isomer, but its effects can be modulated by potential steric interactions that may disrupt coplanarity and slightly alter its reactivity profile.

For professionals in drug discovery, this understanding allows for the fine-tuning of a molecule's polarity and its ability to interact with biological targets. For materials scientists, it provides a clear strategy for modulating the HOMO-LUMO gap and designing organic electronic materials with tailored properties. By appreciating the distinct "personalities" of these three isomers, researchers can more effectively harness their unique electronic landscapes to drive innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(4-Nitrophenyl)prop-2-yn-1-ol (CAS No. 61266-32-8). As a compound featuring both a nitroaromatic system and a propargylic alcohol, it presents a unique combination of hazards that demand a rigorous and informed disposal protocol. This guide is intended for researchers, scientists, and drug development professionals to ensure that all waste streams containing this chemical are managed safely, compliantly, and with minimal risk to personnel and the environment.

Hazard Assessment and Chemical Profile: A Tale of Two Functional Groups

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a risk assessment must be conducted based on the hazards associated with its constituent functional groups: the 4-nitrophenyl group and the prop-2-yn-1-ol (propargyl alcohol) group. The combination of these two moieties necessitates treating this compound as a hazardous substance with multiple potential risks.

The primary hazards are derived from the reactivity and toxicity of these groups. Aromatic nitro compounds can be toxic, skin sensitizers, and potentially explosive, especially when mixed with reducing agents or bases.[1] The propargyl group introduces risks of flammability, severe toxicity, and potentially explosive polymerization.[2][3]

Chemical Moiety Associated Hazards Disposal Consideration
4-Nitrophenyl Toxicity: Aromatic nitro compounds are often harmful if swallowed, inhaled, or absorbed through the skin and may cause organ damage with repeated exposure.[4][5] • Reactivity/Explosivity: Can be strong oxidizing agents.[1] May form explosive mixtures with bases or reducing agents.[1] Some nitro compounds can become shock-sensitive upon desiccation.[6] • Environmental Hazard: Often toxic to aquatic life.[4]Must be disposed of as toxic and reactive hazardous waste. Avoid mixing with other chemical waste streams, particularly reducing agents.
Prop-2-yn-1-ol Toxicity: Propargyl alcohol is highly toxic and can be fatal upon ingestion, inhalation, or skin absorption, causing severe burns.[2][3][7] • Flammability: Propargyl alcohol is a flammable liquid with a low flash point.[3][8] • Reactivity/Explosivity: May polymerize explosively when exposed to heat, light, or oxidizers.[2][3] Vapors may form explosive mixtures with air.[3]Must be disposed of as toxic and flammable hazardous waste. Store away from heat, ignition sources, and incompatible materials like strong oxidants.[3]

Based on this analysis, this compound must be handled as hazardous waste , with potential characteristics of toxicity, reactivity, and flammability.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place.

  • Engineering Controls: All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

    • Eye Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][7]

    • Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of splashes, consider a chemical-resistant apron or coveralls.[1][3]

    • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

Quantitative Data for Disposal Planning

Understanding the physical properties of this compound is essential for safe handling and for providing accurate information to your institution's waste management team.

Property Value Source
CAS Number 61266-32-8[10][11][12]
Molecular Formula C₉H₇NO₃[10][11][12]
Molecular Weight 177.16 g/mol [11][12]
Boiling Point 339.9 °C at 760 mmHg[10]
Flash Point 152.4 °C[10]
Density 1.34 g/cm³[10]

Disposal Workflow: A Step-by-Step Decision Process

The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (Solid or Liquid containing This compound) characterize Step 1: Waste Characterization Treat as Toxic, Reactive, and potentially Flammable Hazardous Waste start->characterize segregate Step 2: Waste Segregation DO NOT mix with other waste streams (especially reducers or strong oxidizers) characterize->segregate container Step 3: Container Selection Use a compatible, sealed hazardous waste container (e.g., HDPE or glass) segregate->container labeling Step 4: Labeling Attach EHS Hazardous Waste Label. List full chemical name and indicate hazards (Toxic, Reactive) container->labeling storage Step 5: Temporary Storage Place in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage pickup Step 6: Final Disposal Arrange for pickup through your institution's EHS office or a licensed waste contractor storage->pickup

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Disposal Procedure

This protocol provides detailed steps for the safe collection and disposal of waste containing this compound.

5.1. Waste Segregation and Collection

The cardinal rule for this compound is strict segregation. Due to its dual reactive nature, mixing it with other waste streams could have catastrophic consequences.

  • Solid Waste:

    • Collect all contaminated solid materials, including unreacted reagent, contaminated filter paper, weigh boats, and PPE (gloves, absorbent pads), in a dedicated hazardous waste container.[2]

    • This container should be clearly designated for "this compound Solid Waste."

  • Liquid Waste:

    • Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a separate, sealed hazardous waste container.[2]

    • Crucially, do not mix this waste with streams containing strong reducing agents (e.g., hydrides), strong acids, or strong oxidizers. [1][13]

  • Sharps Waste:

    • Any contaminated sharps (needles, Pasteur pipettes, broken glass) must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[2]

5.2. Container Selection and Labeling

Proper containment and communication of hazards are non-negotiable.

  • Container Choice: Use a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or borosilicate glass for liquids; a lined drum or pail for solids) with a tightly sealing lid.[14][15]

  • Labeling: All waste containers must be clearly and accurately labeled before any waste is added.

    • Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[14]

    • Write the full chemical name: "this compound". Do not use abbreviations.[14]

    • List all constituents of the waste stream, including solvents, with their approximate percentages.

    • Clearly indicate the associated hazards: "Toxic," "Reactive," and "Flammable."[2]

5.3. Temporary Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory.[15][16] The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][16]

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin that is chemically resistant and large enough to hold the entire volume of the container.[14][15]

  • Arrange for Disposal: Once the container is full or you have finished the project, arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][17] Do not allow waste to accumulate for extended periods.[16]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[3][8] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Carefully collect the absorbed material and spilled solid into a sealed container for disposal as hazardous waste.[2][7]

    • Ventilate the area and decontaminate the spill site thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.